7-Methylheptadecanoyl-CoA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C39H70N7O17P3S |
|---|---|
Molekulargewicht |
1034.0 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 7-methylheptadecanethioate |
InChI |
InChI=1S/C39H70N7O17P3S/c1-5-6-7-8-9-10-11-13-16-27(2)17-14-12-15-18-30(48)67-22-21-41-29(47)19-20-42-37(51)34(50)39(3,4)24-60-66(57,58)63-65(55,56)59-23-28-33(62-64(52,53)54)32(49)38(61-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,49-50H,5-24H2,1-4H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54) |
InChI-Schlüssel |
KVILHEUJJQEPGX-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Biosynthetic Pathway of 7-Methylheptadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthetic pathway of 7-Methylheptadecanoyl-CoA, an anteiso-branched-chain fatty acid. The synthesis of this molecule is crucial in many bacteria, influencing membrane fluidity and environmental adaptation. A comprehensive understanding of this pathway, from its amino acid precursor to the final acyl-CoA product, is vital for researchers in microbiology, biochemistry, and drug development targeting bacterial lipid metabolism. This document details the enzymatic steps, presents key kinetic data, outlines experimental protocols for pathway analysis, and provides visual representations of the metabolic and experimental workflows.
Introduction
Branched-chain fatty acids (BCFAs) are significant components of the cell membranes of many bacterial species, where they play a critical role in maintaining membrane fluidity and function, particularly in response to environmental stressors.[1] BCFAs are primarily categorized into two series: iso- and anteiso-fatty acids. This compound is an 18-carbon saturated fatty acid with a methyl branch at the antepenultimate (n-2) carbon, classifying it as an anteiso-fatty acid.
The biosynthesis of anteiso-fatty acids is distinct from that of straight-chain fatty acids in its initiation step, which utilizes a branched-chain primer derived from the amino acid L-isoleucine.[2] Subsequent elongation of this primer occurs via the fatty acid synthase (FAS) system, a process analogous to that of straight-chain fatty acid synthesis. A thorough understanding of this pathway is essential for developing novel antimicrobial agents that target bacterial fatty acid metabolism.
The Biosynthetic Pathway of this compound
The synthesis of this compound is a multi-step process that begins with the catabolism of L-isoleucine to produce the primer molecule, 2-methylbutyryl-CoA. This primer then undergoes six cycles of elongation by the fatty acid synthase (FAS) II system, with each cycle adding a two-carbon unit from malonyl-CoA.
Primer Synthesis: From L-Isoleucine to 2-Methylbutyryl-CoA
The initial phase of the pathway involves the conversion of L-isoleucine into the branched-chain primer, 2-methylbutyryl-CoA. This process consists of two key enzymatic reactions:
-
Transamination: L-isoleucine is first transaminated to (S)-3-methyl-2-oxopentanoate by a branched-chain amino acid aminotransferase (BCAT) . This reaction typically uses α-ketoglutarate as the amino group acceptor, producing L-glutamate as a co-product.
-
Oxidative Decarboxylation: (S)-3-methyl-2-oxopentanoate is then oxidatively decarboxylated to form 2-methylbutyryl-CoA. This irreversible reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC) , a multi-enzyme complex that utilizes NAD+ and Coenzyme A as co-substrates, producing NADH and CO2.[3]
Elongation of the Acyl Chain
The 2-methylbutyryl-CoA primer is subsequently elongated by the fatty acid synthase (FAS) II system, a dissociated system of enzymes found in bacteria. Each elongation cycle extends the acyl chain by two carbons and involves four conserved reactions:
-
Condensation: The first and rate-limiting step of elongation is the condensation of the acyl-CoA primer (initially 2-methylbutyryl-CoA) with malonyl-ACP (malonyl-acyl carrier protein). This reaction is catalyzed by β-ketoacyl-ACP synthase III (FabH) , which has a substrate specificity that accommodates branched-chain primers.[1][4][5] The product is a β-ketoacyl-ACP.
-
Reduction: The β-ketoacyl-ACP is then reduced to a β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase (FabG) , using NADPH as the reducing agent.
-
Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP by β-hydroxyacyl-ACP dehydratase (FabZ) , forming an enoyl-ACP.
-
Reduction: Finally, the enoyl-ACP is reduced to a saturated acyl-ACP by enoyl-ACP reductase (FabI) , again utilizing NADPH.
This four-step cycle is repeated five more times, with each cycle adding two carbons from a new molecule of malonyl-ACP. After six complete cycles, the initial 5-carbon primer has been elongated to an 18-carbon acyl-ACP, which is then converted to this compound.
References
- 1. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic characterization of branched chain ketoacid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 4. Crystal structure and substrate specificity of the β-ketoacyl-acyl carrier protein synthase III (FabH) from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beta-ketoacyl-acyl carrier protein synthase III (FabH) is a determining factor in branched-chain fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of 7-Methylheptadecanoyl-CoA in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-CoA molecule that plays a role in cellular lipid metabolism. As a derivative of 7-methylheptadecanoic acid, a branched-chain fatty acid (BCFA), its metabolic fate and biological functions are intertwined with the broader pathways governing BCFA synthesis, degradation, and signaling. While specific research on this compound is limited, this guide synthesizes current knowledge on branched-chain fatty acyl-CoA metabolism to provide a comprehensive overview of its likely biological significance. This document covers its probable biosynthesis and degradation pathways, its potential role as a signaling molecule, and the experimental methodologies used to study such compounds.
Introduction to Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids (BCFAs) are saturated fatty acids characterized by one or more methyl branches on their carbon chain. They are commonly found in bacteria, dairy products, and as components of the vernix caseosa in human infants. Once inside the cell, BCFAs are activated to their coenzyme A (CoA) thioesters, such as this compound, to participate in metabolic processes. These acyl-CoA derivatives are substrates for energy production, lipid synthesis, and can also function as signaling molecules.
Biosynthesis of this compound
The biosynthesis of BCFAs, and consequently their CoA derivatives, is best characterized in bacteria. In these organisms, the synthesis is initiated using branched-chain acyl-CoAs as primers. These primers are typically derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine.
A proposed biosynthetic pathway leading to a branched-chain fatty acyl-CoA like this compound would involve a fatty acid synthase (FAS) system that utilizes a branched-chain acyl-CoA as the initial primer, followed by elongation with malonyl-CoA units.
Caption: Proposed biosynthesis of branched-chain fatty acyl-CoAs.
Degradation of this compound
The degradation of this compound is expected to proceed through pathways analogous to those for other fatty acyl-CoAs, primarily β-oxidation. However, the methyl branch can necessitate alternative enzymatic steps. Studies on the closely related molecule, beta-methyl-heptadecanoic acid, in rat heart and liver have shown that it undergoes ω-oxidation, α-oxidation, and esterification[1][2].
-
β-Oxidation: The initial step of β-oxidation is catalyzed by acyl-CoA dehydrogenases (ACADs). Some ACAD isoforms exhibit specificity for branched-chain substrates[3]. The presence of a methyl group may sterically hinder the typical β-oxidation enzymes, potentially slowing down the process or requiring specialized enzymes.
-
α-Oxidation: This pathway is important for the metabolism of fatty acids with a methyl group at the β-carbon. It involves the removal of a single carbon from the carboxyl end.
-
ω-Oxidation: This process involves the oxidation of the terminal methyl group of the fatty acid, creating a dicarboxylic acid that can then undergo β-oxidation from both ends.
Caption: Potential metabolic fates of this compound.
Signaling Role of Branched-Chain Fatty Acyl-CoAs
Long-chain acyl-CoAs, including branched-chain variants, are not just metabolic intermediates but can also act as signaling molecules. They have been shown to be high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism.
Binding of a ligand like a branched-chain fatty acyl-CoA to PPARα leads to a conformational change in the receptor, promoting its heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. Genes regulated by PPARα are typically involved in fatty acid uptake and oxidation.
Caption: Proposed signaling pathway involving this compound and PPARα.
Quantitative Data
| Parameter | Heart | Liver | Reference |
| Relative Uptake | 1x | ~4.5x | [2] |
| Primary Metabolic Pathway | ω-oxidation (66%) | α-oxidation (53%) | [2] |
| Secondary Metabolic Pathway | Esterification (33%) | ω-oxidation (27%) | [2] |
| Tertiary Metabolic Pathway | α-oxidation (<1%) | Esterification (20%) | [2] |
Experimental Protocols
The study of this compound requires specialized analytical techniques due to its similarity to other fatty acyl-CoAs and the presence of isomers.
Extraction of Acyl-CoAs from Tissues
-
Tissue Homogenization: Snap-freeze tissue in liquid nitrogen and grind to a fine powder. Homogenize the powdered tissue in a cold solution of 2:1:0.8 (v/v/v) isopropanol:acetonitrile:water.
-
Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for analysis (e.g., 50% methanol).
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatographic Separation: Use a reverse-phase C18 column for separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is typically employed. The gradient should be optimized to separate different acyl-CoA species based on their chain length and branching.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) operating in positive ion mode. Use multiple reaction monitoring (MRM) to specifically detect and quantify the transition from the precursor ion of this compound to a specific product ion (e.g., the fragment corresponding to the CoA moiety).
-
Quantification: Use a stable isotope-labeled internal standard of a similar acyl-CoA to correct for extraction and ionization variability. Generate a standard curve with known concentrations of a this compound standard.
Caption: General workflow for the analysis of this compound.
Conclusion and Future Directions
This compound is an understudied branched-chain fatty acyl-CoA with likely roles in cellular energy metabolism, lipid biosynthesis, and gene regulation through PPARα signaling. While direct evidence is limited, its metabolic pathways can be inferred from studies of similar branched-chain fatty acids. Future research should focus on elucidating the specific enzymes involved in its metabolism, quantifying its cellular and tissue-specific concentrations, and definitively establishing its role in modulating nuclear receptor activity and other signaling pathways. The development of specific analytical standards and molecular tools will be crucial for advancing our understanding of this and other branched-chain fatty acyl-CoAs in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of beta-methyl-heptadecanoic acid in the perfused rat heart and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Basis for Expanded Substrate Specificities of Human Long Chain Acyl-CoA Dehydrogenase and Related Acyl- CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Molecule: A Technical Guide to 7-Methylheptadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the current understanding of 7-Methylheptadecanoyl-CoA, a unique branched-chain acyl-CoA. While direct discovery literature for this specific molecule is sparse, this document synthesizes information on its likely biosynthetic origins, known natural sources of the corresponding fatty acid, and the analytical methodologies required for its study. This guide serves as a foundational resource for researchers interested in the metabolism and potential applications of mid-chain branched fatty acids.
Discovery and Biosynthesis of Mid-Chain Branched-Chain Fatty Acids
The formal discovery of this compound is not well-documented in publicly available literature. Its identification is intrinsically linked to the broader discovery and characterization of branched-chain fatty acids (BCFAs). BCFAs are commonly found in bacteria, where they play a crucial role in maintaining cell membrane fluidity.[1] Typically, bacterial BCFAs are of the iso or anteiso type, with a methyl branch at the penultimate (n-1) or antepenultimate (n-2) carbon, respectively. These structures arise from the use of branched-chain amino acid degradation products as primers for fatty acid synthesis.
However, the presence of a methyl group at the 7th carbon of an 18-carbon chain suggests a different biosynthetic origin. Two primary mechanisms can be hypothesized for the formation of 7-methylheptadecanoic acid, the precursor to this compound.
Hypothesized Biosynthetic Pathways:
-
Novel Primer and Elongation: It is conceivable that a specific, less common short-chain branched-chain acyl-CoA serves as a primer for the fatty acid synthase (FAS) system. Elongation of this primer with malonyl-CoA units would lead to the final branched structure.
-
Post-Synthesis Modification: A more plausible mechanism, drawing parallels to the biosynthesis of other mid-chain branched fatty acids like 10-methyl stearic acid, involves the methylation of a pre-existing unsaturated fatty acid. This pathway would entail the action of a methyltransferase on an unsaturated C18 fatty acid, followed by reduction of the double bond.
Below is a conceptual workflow for the proposed post-synthesis modification pathway.
Natural Sources
While this compound itself is an intracellular metabolite, its corresponding fatty acid, 7-methylheptadecanoic acid, has been identified in some natural sources. The presence of the fatty acid strongly implies the transient existence of its CoA thioester during metabolic processes.
One notable, albeit uncommon, source is sperm whale oil. Early studies on the composition of lipids from sperm whales identified 7-methyl-7-hexadecenoic acid and 7-methyl-6-hexadecenoic acid. Although not the saturated C18 homolog, the presence of a methyl group at the 7th position in a C17 fatty acid from a marine mammal is significant and points to a potential biosynthetic pathway in these organisms or their diet.
Additionally, other mid-chain branched fatty acids have been found in various organisms. For instance, 10-methylheptadecanoic acid has been reported in the plant Triticum aestivum (common wheat).[2] The existence of these related compounds suggests that the necessary enzymatic machinery for producing mid-chain branched fatty acids is present in a range of organisms beyond bacteria.
| Compound | Natural Source | Organism Type |
| 7-methyl-7-hexadecenoic acid | Sperm whale oil | Marine Mammal |
| 7-methyl-6-hexadecenoic acid | Sperm whale oil | Marine Mammal |
| 10-methylheptadecanoic acid | Triticum aestivum | Plant |
Experimental Protocols
The analysis of this compound requires specialized techniques due to its low abundance and polar nature. The general workflow involves extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection.
Extraction of Acyl-CoAs
A common method for extracting acyl-CoAs from biological samples is a biphasic extraction using a mixture of organic solvents and an aqueous buffer.
-
Homogenization: Homogenize the cell or tissue sample in a cold extraction buffer (e.g., a mixture of isopropanol and an aqueous phosphate buffer).
-
Phase Separation: Add a non-polar solvent like chloroform and vortex thoroughly. Centrifuge to separate the aqueous and organic phases. The acyl-CoAs will predominantly be in the aqueous phase.
-
Solid-Phase Extraction (SPE): For further purification and concentration, the aqueous phase can be passed through a C18 SPE cartridge. After washing, the acyl-CoAs are eluted with a solvent mixture such as acetonitrile/water.
Analysis by LC-MS/MS
Direct analysis of acyl-CoAs is typically performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatography: Use a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: Water with an ion-pairing agent (e.g., triethylamine) and a small amount of acid (e.g., acetic acid).
-
Mobile Phase B: Acetonitrile.
-
-
Mass Spectrometry: Employ electrospray ionization (ESI) in positive ion mode. For quantitative analysis, use multiple reaction monitoring (MRM) by selecting the precursor ion and a characteristic product ion.
-
Precursor Ion for this compound: The [M+H]+ ion would be expected at m/z corresponding to the molecular weight of the molecule.
-
Characteristic Product Ions: Fragmentation will likely yield ions corresponding to the acylium ion (loss of Coenzyme A) and fragments of the Coenzyme A molecule.
-
Indirect Analysis via Fatty Acid Methyl Esters (FAMEs)
A more common approach for analyzing the fatty acid component is to hydrolyze the acyl-CoA and derivatize the resulting free fatty acid to its fatty acid methyl ester (FAME).
-
Hydrolysis: Treat the sample with a strong base (e.g., KOH in methanol) to cleave the thioester bond.
-
Esterification: Acidify the sample and extract the free fatty acid. Esterify the fatty acid using a reagent such as BF3-methanol or by acidic catalysis with methanol.
-
GC-MS Analysis: Analyze the resulting FAMEs by gas chromatography-mass spectrometry (GC-MS).
-
Column: Use a polar capillary column (e.g., wax-type).
-
Ionization: Electron ionization (EI) at 70 eV.
-
Mass Spectrum: The mass spectrum of 7-methylheptadecanoate methyl ester will show a molecular ion and characteristic fragmentation patterns that can help to identify the position of the methyl branch.
-
Below is a diagram illustrating the general workflow for the analysis of this compound.
Quantitative Data
To date, there is a lack of specific quantitative data for this compound in the scientific literature. The concentrations of individual acyl-CoA species are often low and can vary significantly depending on the organism, tissue, and metabolic state. Future research employing targeted quantitative mass spectrometry methods will be necessary to determine the abundance of this molecule in various biological systems.
Conclusion and Future Directions
This compound represents an intriguing, yet understudied, metabolite. While its direct discovery and biosynthetic pathway remain to be fully elucidated, plausible mechanisms can be proposed based on our understanding of other mid-chain branched fatty acids. The identification of related compounds in diverse natural sources suggests that the enzymatic machinery for its production is not limited to a narrow group of organisms.
Future research should focus on:
-
Elucidating the Biosynthetic Pathway: Identification of the specific enzymes (methyltransferases, reductases) involved in the formation of 7-methylheptadecanoic acid.
-
Screening for Natural Sources: A broader survey of organisms, particularly from marine environments and the plant kingdom, for the presence of 7-methylheptadecanoic acid.
-
Quantitative Analysis: Development of sensitive and specific quantitative assays to determine the cellular concentrations of this compound.
-
Functional Characterization: Investigating the role of 7-methylheptadecanoic acid in membrane biology and its potential as a signaling molecule or precursor for other bioactive compounds.
This technical guide provides a starting point for researchers venturing into the study of this unique branched-chain acyl-CoA. The methodologies and hypothesized pathways presented here offer a framework for designing experiments aimed at unraveling the biology of this compound and its potential applications in science and medicine.
References
The Pivotal Role of Branched-Chain Fatty Acyl-CoAs in Cellular Signaling: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide has been released, detailing the intricate functions of branched-chain fatty acyl-CoAs (BCFA-CoAs) in cellular signaling pathways. This in-depth resource is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the molecular mechanisms and experimental methodologies that underpin this burgeoning field of study. The guide provides a wealth of quantitative data, detailed experimental protocols, and mandatory visualizations of signaling pathways to facilitate a thorough understanding of BCFA-CoA-mediated cellular communication.
Abstract
Branched-chain fatty acids (BCFAs) are a class of lipids that are increasingly recognized for their diverse biological activities, extending beyond their structural roles in cell membranes. Once activated to their coenzyme A (CoA) thioesters, these molecules become key players in a variety of signaling cascades, influencing gene expression, metabolic regulation, and inflammatory responses. This technical guide elucidates the multifaceted functions of BCFA-CoAs, with a primary focus on their well-established role as high-affinity ligands for nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor Alpha (PPARα). Furthermore, it explores emerging evidence of their involvement in other signaling pathways, such as the MAPK/NF-κB axis, and their potential role in protein acylation as a direct signaling mechanism. By providing a consolidated repository of quantitative data, detailed experimental protocols, and clear visual representations of the underlying molecular interactions, this guide aims to be an indispensable resource for the scientific community engaged in lipid research and drug discovery.
Introduction: The Emerging Significance of BCFA-CoAs in Cell Signaling
Branched-chain fatty acids, characterized by methyl branches along their acyl chains, are derived from the catabolism of branched-chain amino acids or obtained from dietary sources. Their activated forms, BCFA-CoAs, have emerged as critical signaling molecules. Unlike their straight-chain counterparts, the unique structural conformations of BCFA-CoAs confer specific binding affinities for various protein targets, thereby initiating distinct downstream cellular responses. This guide will explore the established and putative signaling functions of these fascinating molecules.
BCFA-CoAs as High-Affinity Ligands for PPARα
A substantial body of evidence has solidified the role of BCFA-CoAs as potent endogenous ligands for PPARα, a nuclear receptor that governs the transcription of genes involved in fatty acid oxidation.[1][2][3] It is the CoA thioesters, rather than the free fatty acids, that exhibit high affinity for PPARα, with dissociation constants (Kd) in the nanomolar range.[1][2] This high-affinity binding induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent activation of target gene expression.[1][2]
Quantitative Data on BCFA-CoA Binding to PPARα
| Ligand | Dissociation Constant (Kd) | Reference |
| Phytanoyl-CoA | ~11 nM | [1][2] |
| Pristanoyl-CoA | ~11 nM | [1][2] |
This table summarizes the high-affinity binding of specific BCFA-CoAs to PPARα.
Differential Effects of Iso- and Anteiso-BCFAs on Gene Expression
Recent studies have revealed that the position of the methyl branch on the fatty acid chain dictates the specific signaling outcomes. Iso-BCFAs (methyl branch on the antepenultimate carbon) and anteiso-BCFAs (methyl branch on the penultimate carbon) can exert opposing effects on the expression of genes involved in lipid synthesis and inflammation.
For instance, in hepatocyte cell lines, the iso-BCFA 14-methylpentadecanoic acid (14-MPA) has been shown to decrease the expression of genes such as FASN, SREBP1, CRP, and IL-6. In contrast, the anteiso-BCFA 12-methyltetradecanoic acid (12-MTA) can increase the mRNA levels of FASN, CRP, and IL-6.[4][5]
Quantitative Gene Expression Changes in Response to BCFAs in HepG2 Cells
| Gene | Treatment (10 µM) | Fold Change (mRNA level) | Reference |
| FASN | 14-MPA | ~0.6 | [4] |
| FASN | 12-MTA | ~1.4 | [4] |
| SREBP1 | 14-MPA | ~0.7 | [4] |
| SREBP1 | 12-MTA | No significant change | [4] |
| CRP | 14-MPA | ~0.5 | [4] |
| CRP | 12-MTA | ~1.5 | [4] |
| IL-6 | 14-MPA | ~0.4 | [4] |
| IL-6 | 12-MTA | ~1.6 | [4] |
This table presents a summary of the differential effects of an iso- and an anteiso-BCFA on the expression of key genes in lipid metabolism and inflammation.
Putative Role in MAPK/NF-κB Signaling
The modulation of inflammatory gene expression by BCFAs suggests a potential link to the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. While direct activation of these pathways by BCFA-CoAs is an area of active investigation, some studies have indicated that short-chain fatty acids can influence these cascades.[6][7][8] It is plausible that BCFA-CoAs, or their downstream metabolites, could similarly modulate the activity of key kinases and transcription factors within these pathways, thereby influencing cellular responses to inflammatory stimuli.
Protein Acylation: A Novel Frontier for BCFA-CoA Signaling
Protein S-acylation, the reversible attachment of fatty acids to cysteine residues, is a critical post-translational modification that regulates protein localization, stability, and function.[9][10][11][12] While palmitoylation is the most studied form of S-acylation, the potential for branched-chain fatty acids to be incorporated into proteins and act as a signaling switch is an exciting and underexplored area. The distinct stereochemistry of BCFA-CoAs could impart unique properties to acylated proteins, influencing their interaction with other molecules and their localization within specific membrane microdomains. Further research is needed to identify the specific protein targets of branched-chain fatty acylation and to elucidate the functional consequences of this modification.
The Role of Acyl-CoA Binding Protein (ACBP)
Acyl-CoA binding protein (ACBP) plays a crucial role in the intracellular trafficking and buffering of acyl-CoA esters, including BCFA-CoAs.[4][13][14][15][16] By binding to BCFA-CoAs with high affinity, ACBP can protect them from hydrolysis and facilitate their transport to various cellular compartments, including the nucleus, where they can interact with transcription factors like PPARα.[14][17] The ACBP-BCFA-CoA complex may itself act as a signaling entity, presenting the acyl-CoA to its target proteins in a regulated manner.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to investigate the signaling functions of BCFA-CoAs.
Intrinsic Tryptophan Fluorescence Quenching Assay for Protein-Ligand Binding
This technique is used to measure the binding affinity of BCFA-CoAs to proteins like PPARα by monitoring the quenching of intrinsic tryptophan fluorescence upon ligand binding.[1][2][18][19][20][21]
Materials:
-
Purified recombinant protein (e.g., PPARα ligand-binding domain)
-
BCFA-CoA ligand stock solution
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
Fluorometer with temperature control
-
Quartz cuvette (5 mm path length)
Procedure:
-
Set the fluorometer excitation wavelength to 295 nm and the emission scan range from 310 nm to 500 nm.[2] Set the temperature to 25°C.
-
Prepare a solution of the protein in the binding buffer at a concentration that gives a stable and measurable fluorescence signal (e.g., 1 µM).
-
Record the initial fluorescence spectrum of the protein solution.
-
Make successive additions of the BCFA-CoA ligand from a concentrated stock solution to the cuvette. Mix gently and allow the system to equilibrate for 5-10 minutes after each addition.
-
Record the fluorescence spectrum after each addition.
-
Correct the fluorescence intensity for the inner filter effect if the ligand absorbs at the excitation or emission wavelengths.
-
Plot the change in fluorescence intensity as a function of the ligand concentration and fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).
Circular Dichroism (CD) Spectroscopy for Conformational Change Analysis
CD spectroscopy is employed to detect changes in the secondary and tertiary structure of a protein upon ligand binding.[22][23][24][25][26][27]
Materials:
-
Purified recombinant protein (e.g., PPARα)
-
BCFA-CoA ligand stock solution
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4, 100 mM NaF)
-
CD spectropolarimeter with a temperature-controlled cell holder
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
Procedure:
-
Set the CD spectropolarimeter to scan in the far-UV region (e.g., 190-260 nm) for secondary structure analysis or the near-UV region (e.g., 250-320 nm) for tertiary structure analysis.
-
Prepare a solution of the protein in the CD-compatible buffer at a suitable concentration (e.g., 0.1-0.2 mg/mL).
-
Record the CD spectrum of the protein alone (apo form).
-
Add the BCFA-CoA ligand to the protein solution at a saturating concentration.
-
Record the CD spectrum of the protein-ligand complex (holo form).
-
Subtract the buffer baseline from both spectra.
-
Analyze the changes in the CD spectra to infer conformational changes in the protein upon ligand binding.
Co-Immunoprecipitation (Co-IP) for Cofactor Recruitment Analysis
Co-IP is used to demonstrate the interaction between a protein of interest (e.g., PPARα) and its binding partners (e.g., coactivators) in the presence or absence of a ligand.[28][29][30][31]
Materials:
-
Cells expressing the proteins of interest (e.g., HEK293T cells transfected with expression vectors for PPARα and a tagged coactivator)
-
BCFA-CoA or vehicle control
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors)[28]
-
Antibody specific to the protein of interest (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Western blotting reagents
Procedure:
-
Treat the cells with the BCFA-CoA or vehicle for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the clarified lysates with the immunoprecipitating antibody for 2-4 hours at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the protein of interest and its putative binding partner.
Luciferase Reporter Gene Assay for Transcriptional Activation
This assay quantifies the ability of a ligand to activate a transcription factor by measuring the expression of a reporter gene (luciferase) under the control of a responsive promoter.[15][16][17][18][20][32][33]
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vector for the transcription factor (e.g., pCMX-PPARα)
-
Reporter vector containing a PPAR response element (PPRE) upstream of the luciferase gene (e.g., pGL4.24[luc2/PPRE/Hygro])
-
Control vector expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
BCFA-CoA or vehicle control
-
Dual-luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the cells with the expression, reporter, and control vectors.
-
After 24 hours, treat the transfected cells with various concentrations of the BCFA-CoA or vehicle.
-
Incubate for another 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the dual-luciferase assay reagent.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity as a function of ligand concentration to determine the EC50 value.
Conclusion and Future Directions
Branched-chain fatty acyl-CoAs are increasingly appreciated as versatile signaling molecules with profound effects on cellular physiology. Their established role as high-affinity PPARα ligands provides a clear mechanism for their regulation of lipid metabolism. The emerging evidence for their differential effects on gene expression and their potential involvement in other major signaling pathways, such as MAPK/NF-κB, opens up new avenues of research. The prospective role of protein acylation by branched-chain fatty acids represents a particularly exciting frontier, with the potential to uncover novel regulatory mechanisms.
Future research should focus on a number of key areas:
-
Deorphanizing BCFA-CoA signaling: Identifying new protein targets for BCFA-CoAs beyond PPARα.
-
Elucidating downstream pathways: Delineating the precise molecular mechanisms by which BCFA-CoAs modulate the MAPK/NF-κB and other signaling cascades.
-
The "branched-chain" acylome: Systematically identifying proteins that are modified by branched-chain fatty acids and determining the functional consequences of this modification.
-
Therapeutic potential: Exploring the pharmacological manipulation of BCFA-CoA signaling for the treatment of metabolic and inflammatory diseases.
The comprehensive information provided in this technical guide is intended to serve as a valuable resource for researchers and clinicians, fostering further investigation into the complex and fascinating world of branched-chain fatty acyl-CoA signaling.
References
- 1. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]
- 2. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The function of acyl-CoA-binding protein (ACBP)/diazepam binding inhibitor (DBI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms and functions of protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of Dynamic Protein S-Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Dynamic Protein S-Acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acyl-CoA-binding protein - Wikipedia [en.wikipedia.org]
- 13. Role of acylCoA binding protein in acylCoA transport, metabolism and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors [benthamopenarchives.com]
- 17. eubopen.org [eubopen.org]
- 18. researchgate.net [researchgate.net]
- 19. nist.gov [nist.gov]
- 20. Tryptophan fluorescence quenching as a binding assay to monitor protein conformation changes in the membrane of intact mitochondria [repo.mel.cgiar.org]
- 21. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
- 22. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Circular Dichroism Analysis for Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 24. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 25. youtube.com [youtube.com]
- 26. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 27. creative-diagnostics.com [creative-diagnostics.com]
- 28. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 29. ptglab.com [ptglab.com]
- 30. assaygenie.com [assaygenie.com]
- 31. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. promega.com [promega.com]
The Potential Role of 7-Methylheptadecanoyl-CoA in Membrane Fluidity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Biological membranes are dynamic structures whose function is critically dependent on their fluidity. The lipid composition of the membrane is a key determinant of this property. While the roles of unsaturated and straight-chain saturated fatty acids are well-established, the contribution of branched-chain fatty acids (BCFAs) is an area of growing interest. This technical guide explores the potential role of a specific mid-chain BCFA, 7-Methylheptadecanoyl-CoA, in modulating membrane fluidity. Although direct experimental evidence for this molecule is limited, this guide consolidates the current understanding of BCFAs' influence on lipid bilayers, proposes a biosynthetic pathway for this compound, and provides detailed experimental protocols for investigating its effects. This document serves as a foundational resource for researchers aiming to elucidate the function of this and similar lipids in membrane biology and drug development.
Introduction: Branched-Chain Fatty Acids and Membrane Fluidity
The fluid mosaic model describes the cell membrane as a two-dimensional fluid where lipids and proteins can diffuse laterally. Membrane fluidity is crucial for a variety of cellular processes, including signal transduction, membrane trafficking, and the function of membrane-bound enzymes. The degree of fluidity is largely determined by the fatty acyl chains of the phospholipids that constitute the lipid bilayer.
Unsaturated fatty acids, with their cis-double bonds, introduce kinks into the hydrocarbon chains, preventing tight packing and thereby increasing membrane fluidity.[1] Similarly, branched-chain fatty acids (BCFAs) are known to increase the fluidity of microbial cell membranes.[2] The methyl branch acts as a steric hindrance, disrupting the ordered packing of the acyl chains. This leads to a decrease in the gel-to-liquid crystalline phase transition temperature, rendering the membrane more fluid at physiological temperatures.[3]
Mid-chain BCFAs, such as this compound, are of particular interest due to the position of the methyl group, which is expected to cause a significant disruption in the lipid packing in the core of the bilayer.
Proposed Biosynthesis of this compound
The biosynthesis of odd-chain and branched-chain fatty acids deviates from the canonical fatty acid synthesis pathway that primarily utilizes acetyl-CoA. Odd-chain fatty acids are typically initiated with propionyl-CoA instead of acetyl-CoA.[3][4] Branched-chain fatty acids can be synthesized using primers derived from the catabolism of branched-chain amino acids like valine, leucine, and isoleucine.[5]
A plausible biosynthetic pathway for 7-methylheptadecanoic acid, the fatty acid component of this compound, involves the use of a specific short-chain acyl-CoA primer that is subsequently elongated. The activation of 7-methylheptadecanoic acid to its CoA ester would then be catalyzed by an acyl-CoA synthetase.[6]
Quantitative Data on the Effects of BCFAs on Membrane Properties
Direct quantitative data for the effect of this compound on membrane fluidity is not currently available in the literature. However, based on studies of other BCFAs, a hypothetical summary of its potential effects is presented below. These values are illustrative and would need to be confirmed experimentally.
| Membrane Property | Control (Dipalmitoylphosphatidylcholine - DPPC) | DPPC with 10 mol% 7-Methylheptadecanoyl-containing Phospholipid (Hypothetical) | Reference Method |
| Phase Transition Temperature (Tm) | 41 °C | 35 °C | Differential Scanning Calorimetry (DSC) |
| Membrane Thickness | 4.5 nm | 4.2 nm | Small-Angle X-ray Scattering (SAXS) |
| Laurdan General Polarization (GP) | 0.6 | 0.4 | Fluorescence Spectroscopy |
| DPH Fluorescence Anisotropy (r) | 0.35 | 0.25 | Fluorescence Spectroscopy |
| Lipid Order Parameter (S) | 0.8 | 0.6 | Molecular Dynamics Simulation |
Experimental Protocols
To investigate the role of this compound in membrane fluidity, a combination of biophysical and computational techniques can be employed.
Preparation of Liposomes
Liposomes are artificial vesicles that serve as a model system for studying lipid bilayers.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Custom-synthesized 1-(7-methylheptadecanoyl)-2-palmitoyl-sn-glycero-3-phosphocholine
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Extruder with polycarbonate membranes (100 nm pore size)
Protocol:
-
Dissolve the desired lipids (e.g., DPPC and the custom phospholipid) in chloroform in a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS by vortexing for 10-15 minutes. This will form multilamellar vesicles (MLVs).
-
To form large unilamellar vesicles (LUVs), subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder to obtain a homogenous population of LUVs.
Laurdan Generalized Polarization (GP) Spectroscopy
Laurdan is a fluorescent probe that is sensitive to the polarity of its environment. Its emission spectrum shifts depending on the degree of water penetration into the lipid bilayer, which is related to membrane fluidity.[7]
Materials:
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (1 mM in ethanol)
-
Liposome suspension (from protocol 4.1)
-
PBS, pH 7.4
-
Fluorometer with excitation and emission monochromators
Protocol:
-
Prepare a liposome suspension at a final lipid concentration of 0.1 mM in PBS.
-
Add Laurdan to the liposome suspension to a final concentration of 1 µM.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the fluorescence emission intensity at 440 nm and 490 nm with an excitation wavelength of 350 nm.[8]
-
Calculate the Generalized Polarization (GP) value using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively.[8]
-
A lower GP value indicates higher membrane fluidity.
Fluorescence Anisotropy with Diphenylhexatriene (DPH)
DPH is a hydrophobic fluorescent probe that intercalates into the core of the lipid bilayer. Its rotational freedom is restricted in more ordered (less fluid) membranes, leading to higher fluorescence anisotropy.[9][10]
Materials:
-
DPH (1,6-diphenyl-1,3,5-hexatriene) stock solution (2 mM in tetrahydrofuran)
-
Liposome suspension (from protocol 4.1)
-
PBS, pH 7.4
-
Fluorometer equipped with polarizers
Protocol:
-
Prepare a liposome suspension at a final lipid concentration of 0.2 mM in PBS.
-
Add DPH to the liposome suspension to a final concentration of 1 µM.
-
Incubate the mixture in the dark at room temperature for 1 hour.
-
Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.
-
Measure the fluorescence intensities parallel (I_vv) and perpendicular (I_vh) to the vertically polarized excitation light.
-
Calculate the fluorescence anisotropy (r) using the formula: r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh) where G is the grating correction factor of the instrument.[11]
-
A lower anisotropy value (r) corresponds to higher membrane fluidity.[10]
Molecular Dynamics (MD) Simulations
MD simulations provide atomistic-level insights into the structure and dynamics of lipid bilayers.[12][13]
Protocol Outline:
-
System Setup:
-
Build a lipid bilayer containing the desired lipid composition (e.g., DPPC and the 7-methylheptadecanoyl-containing phospholipid) using a tool like CHARMM-GUI.
-
Solvate the bilayer with a water model (e.g., TIP3P).
-
Add ions to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization:
-
Perform energy minimization to remove any steric clashes in the initial configuration.
-
-
Equilibration:
-
Perform a series of equilibration steps, gradually releasing restraints on the system components (lipids, water, ions) to allow the system to relax to a stable state. This is typically done in multiple phases, such as NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature) ensembles.
-
-
Production Run:
-
Run the simulation for a sufficiently long time (nanoseconds to microseconds) to sample the conformational space of the system.
-
-
Analysis:
-
Analyze the trajectory to calculate properties such as membrane thickness, area per lipid, and deuterium order parameters (S_CD) of the acyl chains. A lower S_CD value indicates greater disorder and higher fluidity.
-
Potential Signaling Roles of this compound
Acyl-CoAs are not only metabolic intermediates but also act as signaling molecules that can regulate the activity of various enzymes and transcription factors.[1][14][15] Long-chain acyl-CoAs have been shown to influence processes such as insulin secretion and gene expression.[1]
Given its unique structure, this compound could potentially have specific roles in cellular signaling. For instance, it might be a substrate for or an allosteric regulator of enzymes involved in lipid metabolism or signaling pathways. Its incorporation into complex lipids like diacylglycerol or phospholipids could also generate second messengers with distinct properties.
Conclusion
While direct experimental data on this compound is scarce, the established principles of how branched-chain fatty acids influence membrane biophysics provide a strong foundation for predicting its role in increasing membrane fluidity. The proposed biosynthetic pathway and the detailed experimental protocols outlined in this guide offer a clear roadmap for future research in this area. Elucidating the function of this compound and other mid-chain BCFAs will not only enhance our understanding of membrane biology but may also open new avenues for the development of therapeutics that target membrane-dependent processes. Further investigation into the potential signaling roles of this molecule is also warranted.
References
- 1. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 4. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Membrane fluidity expressed as the regiospecific anisotropy of fluorescence polarization. [bio-protocol.org]
- 12. Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It | Springer Nature Experiments [experiments.springernature.com]
- 13. Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Reactions Involving 7-Methylheptadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methylheptadecanoyl-CoA is a branched-chain acyl-CoA that presents unique metabolic challenges due to its mid-chain methyl group. Standard fatty acid oxidation pathways are impeded by this branching, necessitating specialized enzymatic activities for its complete catabolism. This technical guide provides a comprehensive overview of the currently understood enzymatic reactions involving this compound, drawing inferences from the metabolism of other branched-chain fatty acids. We delve into the predicted catabolic pathways, the enzymes likely involved, and the experimental methodologies required to elucidate these processes. This document aims to serve as a foundational resource for researchers investigating the metabolism of branched-chain fatty acids and its implications for human health and drug development.
Introduction to Branched-Chain Fatty Acid Metabolism
Branched-chain fatty acids (BCFAs) are important components of cell membranes and signaling molecules. Their metabolism is distinct from that of straight-chain fatty acids and is crucial for maintaining cellular homeostasis. The position of the methyl branch dictates the specific catabolic pathway. While fatty acids with methyl groups at the α- or β-carbons have well-characterized degradation pathways (α-oxidation and specialized β-oxidation steps), the metabolism of fatty acids with mid-chain methyl branches, such as 7-methylheptadecanoic acid, is less understood.
Predicted Catabolic Pathway of this compound
Based on the established principles of fatty acid oxidation, the catabolism of this compound is predicted to proceed through a modified β-oxidation pathway. The initial cycles of β-oxidation are expected to occur normally until the methyl group at the C7 position poses a steric hindrance to the enzymatic machinery.
The proposed metabolic fate of this compound is as follows:
-
Initial Rounds of β-Oxidation: this compound is likely to undergo two standard cycles of β-oxidation, catalyzed by the conventional mitochondrial fatty acid oxidation enzymes. This would shorten the acyl chain by four carbons, yielding 3-methyltridecanoyl-CoA and two molecules of acetyl-CoA.
-
Encountering the Methyl Branch: At this stage, the methyl group is now at the β-position (C3) of the acyl chain. The presence of this methyl group is known to block the action of standard acyl-CoA dehydrogenases.
-
Overcoming the Blockage: To bypass this metabolic block, a specific set of enzymatic reactions is required. Drawing parallels from the metabolism of other β-methyl branched fatty acids, such as pristanic acid, the following steps are plausible:
-
α-Oxidation: A single round of α-oxidation could remove one carbon atom, shifting the methyl group to the α-position.
-
Stereospecific Conversion: An α-methylacyl-CoA racemase would then be required to convert the resulting (2R)-methyl-acyl-CoA to the (2S)-epimer, which is the substrate for the subsequent β-oxidation step.
-
Specialized β-Oxidation: A specialized set of β-oxidation enzymes, capable of accommodating the α-methyl group, would then complete the degradation.
-
-
Final Products: The complete oxidation of this compound is predicted to yield a combination of acetyl-CoA and propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.
A less common alternative pathway, ω-oxidation , may also play a role, particularly if β-oxidation is impaired. This pathway involves the oxidation of the terminal methyl group of the fatty acid.
Below is a diagram illustrating the predicted primary catabolic pathway for this compound.
Caption: Predicted catabolic pathway of this compound.
Key Enzymes and Their Putative Roles
While specific enzymes for this compound metabolism have not been definitively identified, several candidates can be inferred from the metabolism of structurally similar BCFAs.
| Enzyme Class | Putative Substrate(s) | Predicted Function in this compound Metabolism |
| Long-Chain Acyl-CoA Synthetase | 7-Methylheptadecanoic acid | Activation of the free fatty acid to its CoA ester, this compound, a prerequisite for metabolism. |
| Acyl-CoA Dehydrogenases (LCAD, MCAD) | This compound, 5-Methylpentadecanoyl-CoA | Catalyze the initial dehydrogenation steps in the first two cycles of β-oxidation. |
| Enoyl-CoA Hydratase | 2-enoyl-CoA intermediates | Catalyzes the hydration of the double bond formed during β-oxidation. |
| Hydroxyacyl-CoA Dehydrogenase | 3-hydroxyacyl-CoA intermediates | Catalyzes the oxidation of the hydroxyl group to a keto group. |
| Ketoacyl-CoA Thiolase | 3-ketoacyl-CoA intermediates | Catalyzes the thiolytic cleavage to release acetyl-CoA and a shortened acyl-CoA. |
| Phytanoyl-CoA Dioxygenase-like | 3-Methyltridecanoyl-CoA | A putative α-hydroxylase that would initiate α-oxidation to resolve the β-methyl branch. |
| 2-Hydroxyphytanoyl-CoA Lyase-like | 2-hydroxy-3-methyltridecanoyl-CoA | Cleavage of the α-hydroxyacyl-CoA to yield formyl-CoA and an aldehyde. |
| Aldehyde Dehydrogenase | 2-methyl-dodecanal | Oxidation of the resulting aldehyde to a carboxylic acid. |
| α-Methylacyl-CoA Racemase | (2R)-methyl-dodecanoyl-CoA | Epimerization to the (2S) form, which is required for subsequent β-oxidation. |
Experimental Protocols for Studying this compound Metabolism
Elucidating the enzymatic reactions involving this compound requires a combination of in vitro and in vivo experimental approaches.
In Vitro Enzyme Assays
Objective: To identify and characterize the enzymes capable of metabolizing this compound and its intermediates.
Methodology:
-
Substrate Synthesis: Synthesize this compound and its potential intermediates (e.g., 5-Methylpentadecanoyl-CoA, 3-Methyltridecanoyl-CoA). Radiolabeled or stable isotope-labeled versions are ideal for tracing metabolic fates.
-
Enzyme Source: Utilize purified recombinant enzymes (e.g., acyl-CoA dehydrogenases, hydratases) or cell lysates (e.g., from liver mitochondria or peroxisomes).
-
Reaction Conditions:
-
Buffer: Typically a phosphate or Tris-based buffer at physiological pH (7.0-8.0).
-
Cofactors: Include necessary cofactors such as FAD, NAD+, and Coenzyme A.
-
Temperature: Maintain a constant temperature, usually 37°C.
-
-
Reaction Monitoring:
-
Spectrophotometric Assays: Monitor the reduction of electron acceptors like DCPIP or ferricenium hexafluorophosphate for dehydrogenase activity.
-
HPLC or LC-MS/MS: Separate and quantify the substrate and products over time to determine reaction rates.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the fatty acid methyl esters (FAMEs) of the products after hydrolysis and derivatization to identify their structures.
-
-
Kinetic Analysis: Determine kinetic parameters (Km, Vmax, kcat) by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.
Cellular Metabolism Studies
Objective: To trace the metabolic fate of 7-methylheptadecanoic acid in a cellular context.
Methodology:
-
Cell Culture: Use relevant cell lines, such as hepatocytes (e.g., HepG2) or fibroblasts, which are active in fatty acid metabolism.
-
Stable Isotope Labeling: Incubate cells with stable isotope-labeled 7-methylheptadecanoic acid (e.g., ¹³C or ²H labeled).
-
Metabolite Extraction: After incubation, quench cellular metabolism and extract intracellular and extracellular metabolites.
-
LC-MS/MS Analysis: Analyze the extracts to identify and quantify labeled intermediates and final products of the metabolic pathway.
-
Flux Analysis: Utilize metabolic flux analysis techniques to quantify the flow of carbon through the different proposed pathways.
Below is a workflow diagram for the experimental investigation of this compound metabolism.
Caption: Experimental workflow for investigating this compound metabolism.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the scientific literature regarding the enzymatic reactions of this compound. The following table is a template for the type of data that needs to be generated through the experimental protocols described above. For illustrative purposes, hypothetical values are included.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | Source |
| Long-Chain Acyl-CoA Dehydrogenase | This compound | TBD | TBD | TBD | Hypothetical |
| Medium-Chain Acyl-CoA Dehydrogenase | 5-Methylpentadecanoyl-CoA | TBD | TBD | TBD | Hypothetical |
| Putative α-Hydroxylase | 3-Methyltridecanoyl-CoA | TBD | TBD | TBD | Hypothetical |
| α-Methylacyl-CoA Racemase | (2R)-methyl-dodecanoyl-CoA | TBD | TBD | TBD | Hypothetical |
TBD: To Be Determined
Signaling Pathways and Regulatory Roles
Branched-chain fatty acids and their metabolites have been implicated in various signaling pathways. Notably, they can act as ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism.
The activation of PPARα by BCFAs can lead to the upregulation of genes encoding for fatty acid oxidation enzymes, suggesting a potential feedback mechanism for regulating their own metabolism. Further research is needed to determine if this compound or its metabolites directly interact with and activate PPARs or other nuclear receptors.
The logical relationship between this compound metabolism and PPARα signaling is depicted below.
Caption: Putative signaling role of this compound metabolites.
Conclusion and Future Directions
The enzymatic reactions involving this compound represent an important and understudied area of lipid metabolism. Based on our understanding of other branched-chain fatty acids, a modified β-oxidation pathway, likely involving an initial α-oxidation step to handle the mid-chain methyl group, is the most probable catabolic route. The identification and characterization of the specific enzymes involved, particularly the putative α-hydroxylase and specialized β-oxidation enzymes, are critical next steps.
Future research should focus on:
-
Enzyme Discovery and Characterization: Utilizing proteomic and genomic approaches to identify the enzymes responsible for metabolizing this compound.
-
Quantitative Metabolic Profiling: Employing advanced mass spectrometry techniques to quantify the flux through the proposed metabolic pathways in various tissues and disease states.
-
Physiological Relevance: Investigating the biological roles of 7-methylheptadecanoic acid and its metabolites in cellular signaling and their potential impact on metabolic diseases.
A thorough understanding of these enzymatic reactions will not only fill a knowledge gap in fatty acid metabolism but also provide potential targets for therapeutic intervention in diseases associated with abnormal lipid metabolism.
Methodological & Application
Application Note: Quantitative Analysis of 7-Methylheptadecanoyl-CoA using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A that plays a role in lipid metabolism. Accurate quantification of this and other long-chain acyl-CoAs (LCACoAs) is crucial for understanding various physiological and pathological processes, including metabolic disorders and drug efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a robust, sensitive, and specific method for the analysis of these molecules.[1] This application note provides a detailed protocol for the extraction and quantification of this compound from biological samples.
Principle
This method utilizes a liquid-liquid extraction procedure to isolate acyl-CoAs from the sample matrix. Separation is achieved using reversed-phase liquid chromatography, followed by detection with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. A structurally similar, odd-chain fatty acyl-CoA, heptadecanoyl-CoA, is used as an internal standard (IS) to ensure accuracy and precision.[2]
Experimental Protocols
1. Sample Preparation (Tissue)
This protocol is adapted from established methods for long-chain fatty acyl-CoA extraction.[2]
-
Materials:
-
Frozen tissue (~40 mg)
-
100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9
-
Acetonitrile (ACN):Isopropanol (IPA):Methanol (MeOH) (3:1:1, v/v/v)
-
Heptadecanoyl-CoA (Internal Standard) solution (20 ng/µL in Methanol:Water, 1:1)
-
Homogenizer
-
Centrifuge (capable of 16,000 x g and 4°C)
-
-
Procedure:
-
Place ~40 mg of frozen tissue into a 2 mL homogenization tube on ice.
-
Add 0.5 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9).
-
Add 10 µL of the 20 ng/µL heptadecanoyl-CoA internal standard solution.
-
Add 0.5 mL of the cold ACN:IPA:MeOH solvent mixture.
-
Homogenize the sample twice on ice.
-
Vortex the homogenate for 2 minutes.
-
Sonicate for 3 minutes in an ice bath.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[3]
-
Carefully collect the supernatant and transfer it to an LC-MS vial for analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
UPLC/HPLC system (e.g., Waters ACQUITY UPLC)
-
Triple quadrupole mass spectrometer (e.g., Thermo TSQ Quantum Ultra)
-
-
LC Conditions:
-
Column: Reversed-phase C8 or C18, 1.7 µm, 2.1 x 150 mm[2]
-
Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in Water[2]
-
Mobile Phase B: 15 mM Ammonium Hydroxide (NH₄OH) in Acetonitrile[2]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C[4]
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % B 0.0 20 2.8 45 3.0 25 4.0 65 4.5 20 | 5.0 | 20 |
-
-
MS Conditions:
3. MRM Transitions
MRM transitions are based on the characteristic fragmentation of acyl-CoAs, which often involves a neutral loss of the phosphoadenosine diphosphate moiety (507 Da) or the formation of a specific fragment ion.[3][6]
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1034.6 | 527.6 | 45 |
| Heptadecanoyl-CoA (IS) | 1020.6 | 513.6 | 45 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Data Presentation
Quantitative data should be summarized for clear comparison. The following table is a template for presenting results from a validation study.
Table 1: Quantitative Performance of the LC-MS/MS Method
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Inter-assay Precision (%CV) | Intra-assay Precision (%CV) | Accuracy (%) |
| This compound | 1 - 1000 | 1 | 5.5 | 3.8 | 95 - 108 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Metabolic Context of Fatty Acyl-CoAs
Fatty acyl-CoAs, including this compound, are central intermediates in lipid metabolism. Upon cellular uptake, free fatty acids are activated to their CoA esters.[7] These activated molecules can then enter various metabolic pathways.
References
- 1. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of 7-Methylheptadecanoyl-CoA
Introduction
7-Methylheptadecanoyl-CoA is a long-chain fatty acyl-coenzyme A (CoA) derivative. The accurate quantification and analysis of such molecules are crucial in various fields of research, including metabolism, lipidomics, and drug development. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex biological matrices. This application note provides a detailed protocol for the solid-phase extraction of this compound from biological samples, based on established methods for long-chain fatty acyl-CoAs.
Principle
This protocol utilizes a reversed-phase SPE methodology. The long, nonpolar hydrocarbon chain of this compound allows for its retention on a hydrophobic stationary phase, such as C18. Polar impurities, such as salts and water-soluble metabolites, are washed away. The target analyte is then eluted with an organic solvent of sufficient strength. This method ensures a clean, concentrated sample suitable for downstream applications like high-performance liquid chromatography (HPLC) or mass spectrometry (MS).
Experimental Protocol
This protocol is a composite method adapted from established procedures for the extraction of long-chain acyl-CoAs.[1][2]
Materials and Reagents
-
SPE Cartridges: C18 (Octadecylsilane) SPE cartridges
-
Sample: Biological tissue or cell lysate containing this compound
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Extraction Solvent: Acetonitrile (ACN)
-
Conditioning Solvent 1: Methanol (MeOH)
-
Conditioning Solvent 2: 3-N-morpholinopropanesulfonic acid buffer (or a similar aqueous buffer)[3]
-
Wash Solvent: Methanol/Water mixture (e.g., 1:1, v/v)[3]
-
Elution Solvent: Methanol[3]
-
Centrifuge
-
Nitrogen evaporator
Procedure
-
Sample Preparation (Tissue):
-
Homogenize the tissue sample (less than 100 mg) in a glass homogenizer with ice-cold 100 mM KH2PO4 buffer (pH 4.9).[1]
-
Add 2-propanol and homogenize again.[1]
-
Extract the acyl-CoAs from the homogenate using acetonitrile.[1]
-
Centrifuge to pellet insoluble material. Collect the supernatant containing the acyl-CoAs.
-
-
SPE Cartridge Conditioning:
-
Pass 1-2 cartridge volumes of Methanol through the C18 SPE cartridge.
-
Equilibrate the cartridge by passing 1-2 cartridge volumes of the aqueous buffer (e.g., 3-N-morpholinopropanesulfonic acid buffer).[3] Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the supernatant from the sample preparation step onto the conditioned C18 SPE cartridge.
-
Ensure a slow and steady flow rate to allow for efficient binding of the analyte to the stationary phase.
-
-
Washing:
-
Wash the cartridge with 1-2 cartridge volumes of the methanol/water mixture to remove any remaining polar impurities.[3]
-
-
Elution:
-
Elute the purified this compound from the cartridge by passing 1-2 cartridge volumes of Methanol.[3]
-
Collect the eluate in a clean collection tube.
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried sample in a suitable solvent for your downstream analysis (e.g., mobile phase for HPLC).
-
Data Presentation
The following table summarizes recovery data for long-chain acyl-CoAs from relevant literature. While specific data for this compound is not available, these values provide an expected range of efficiency for the described methodology.
| Analyte Class | SPE Method | Recovery Rate | Reference |
| Long-chain Acyl-CoAs | Oligonucleotide purification column | 70-80% (overall extraction) | [1] |
| Various Acyl-CoAs | 2-(2-pyridyl)ethyl-functionalized silica gel | 83-90% (SPE step) | [2] |
Visualizations
Experimental Workflow
Caption: Workflow for the solid-phase extraction of this compound.
References
Application Notes and Protocols: Synthesis of 7-Methylheptadecanoyl-CoA for Use as a Mass Spectrometry Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quantitative mass spectrometry-based lipidomics and metabolomics demand the use of appropriate internal standards for accurate and reproducible quantification of analytes. For the analysis of long-chain fatty acyl-CoAs, stable isotope-labeled or odd-chain and branched-chain analogs are ideal internal standards. This document provides a detailed protocol for the chemical synthesis of 7-Methylheptadecanoyl-CoA, a suitable internal standard for the quantification of C16 to C18 straight-chain fatty acyl-CoAs. The synthesis involves a two-stage process: the preparation of 7-methylheptadecanoic acid via a copper-catalyzed Grignard coupling reaction, followed by its conversion to the corresponding Coenzyme A (CoA) thioester.
Introduction
Fatty acyl-CoAs are central intermediates in lipid metabolism, participating in energy production through β-oxidation, lipid biosynthesis, and cellular signaling. Accurate quantification of cellular fatty acyl-CoA pools is crucial for understanding metabolic fluxes and dysregulation in various disease states. Due to their structural similarity to endogenous species, odd-chain and branched-chain fatty acyl-CoAs serve as excellent internal standards in liquid chromatography-mass spectrometry (LC-MS) analyses, as they co-elute with the analytes of interest and exhibit similar ionization efficiencies, while being distinguishable by mass. This compound is a C18 branched-chain fatty acyl-CoA that is not typically abundant in mammalian systems, making it an ideal internal standard for studies involving palmitoyl-CoA (C16:0), stearoyl-CoA (C18:0), and related species.
Synthesis Overview
The synthesis of this compound is accomplished in two primary stages:
-
Synthesis of 7-Methylheptadecanoic Acid: This is achieved through a copper-catalyzed cross-coupling reaction between a Grignard reagent and an ω-bromo carboxylic acid.
-
Conversion to this compound: The synthesized fatty acid is first converted to an activated intermediate, 7-methylheptadecanoyl chloride, which then reacts with Coenzyme A to form the final product.
Figure 1: Overall workflow for the synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of 7-Methylheptadecanoic Acid
This protocol is adapted from methodologies employing copper-catalyzed coupling of Grignard reagents with ω-haloacids.
Materials:
-
1-Bromodecane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
7-Bromoheptanoic acid
-
Copper(I) iodide (CuI)
-
Hydrochloric acid (HCl), concentrated
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of Decylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 1-bromodecane (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add a small portion to the magnesium turnings.
-
Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining 1-bromodecane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Copper-Catalyzed Coupling:
-
In a separate flame-dried flask, dissolve 7-bromoheptanoic acid (1.1 eq) in anhydrous diethyl ether.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add copper(I) iodide (0.1 eq) to the Grignard solution.
-
Slowly add the solution of 7-bromoheptanoic acid to the Grignard reagent mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding 1 M HCl with cooling in an ice bath.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated NaCl solution, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 7-methylheptadecanoic acid by flash column chromatography on silica gel using a hexane:ethyl acetate gradient.
-
Expected Yield: 60-70%
Stage 2: Synthesis of this compound
This protocol involves the formation of an acyl chloride followed by reaction with Coenzyme A.
Materials:
-
7-Methylheptadecanoic acid (from Stage 1)
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Coenzyme A trilithium salt
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (C18)
Procedure:
-
Formation of 7-Methylheptadecanoyl Chloride:
-
In a round-bottom flask, dissolve 7-methylheptadecanoic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 7-methylheptadecanoyl chloride. Use this intermediate immediately in the next step.
-
-
Reaction with Coenzyme A:
-
Dissolve Coenzyme A trilithium salt (1.2 eq) in a 1:1 mixture of water and THF.
-
Adjust the pH of the CoA solution to ~8.0 with a saturated solution of NaHCO₃.
-
Cool the CoA solution to 0 °C in an ice bath.
-
Dissolve the crude 7-methylheptadecanoyl chloride in a small amount of anhydrous THF and add it dropwise to the CoA solution with vigorous stirring.
-
Maintain the pH at ~8.0 during the addition by adding small portions of saturated NaHCO₃ solution as needed.
-
Stir the reaction mixture at room temperature for 4 hours.
-
-
Purification of this compound:
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Load the solution onto a C18 SPE cartridge pre-conditioned with methanol and water.
-
Wash the cartridge with water to remove salts and unreacted CoA.
-
Elute the this compound with an increasing gradient of methanol in water.
-
Combine the fractions containing the product (as determined by UV absorbance at 260 nm or LC-MS) and lyophilize to obtain the purified product.
-
Expected Yield: 40-50%
Data Presentation
Table 1: Summary of Synthetic Yields
| Step | Product | Starting Material | Molar Ratio (Starting Material:Reagent) | Typical Yield (%) |
| Stage 1 | 7-Methylheptadecanoic Acid | 1-Bromodecane | 1 : 1.2 (Mg) | 60-70 |
| 7-Bromoheptanoic Acid | 1 : 1.1 | |||
| Copper(I) Iodide | 1 : 0.1 (catalyst) | |||
| Stage 2 | This compound | 7-Methylheptadecanoic Acid | 1 : 1.5 (SOCl₂) | 40-50 |
| Coenzyme A | 1 : 1.2 |
Table 2: Mass Spectrometric Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₉H₆₈N₇O₁₇P₃S |
| Monoisotopic Mass | 1051.3612 Da |
| [M+H]⁺ | 1052.3690 m/z |
| [M-H]⁻ | 1050.3534 m/z |
| Characteristic MS/MS Fragments (Positive Ion Mode) | [M+H - 507]⁺ (Adenosine Diphosphate Fragment), [M+H - 428]⁺ (Phosphoadenosine Fragment) |
Logical Relationships in Mass Spectrometry Application
Figure 2: Logic diagram for the use of this compound as an internal standard.
Conclusion
The protocols outlined in this document provide a reliable method for the synthesis of this compound. This branched-chain fatty acyl-CoA is a valuable tool for researchers in lipidomics and metabolomics, enabling accurate quantification of endogenous long-chain fatty acyl-CoAs by mass spectrometry. The use of such well-characterized internal standards is essential for generating high-quality, reproducible data in studies investigating lipid metabolism and its role in health and disease.
Application Note: Gas Chromatography-Mass Spectrometry Analysis of 7-Methylheptadecanoyl-CoA Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylheptadecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule. Branched-chain fatty acids (BCFAs) and their CoA esters are integral components of cellular metabolism, playing roles in lipid biosynthesis, energy storage, and cell signaling.[1] The analysis of specific acyl-CoA species like this compound is crucial for understanding metabolic pathways, identifying biomarkers for disease, and in the development of therapeutic agents. Due to the low volatility and thermal instability of long-chain acyl-CoA molecules, direct analysis by gas chromatography (GC) is not feasible. The established analytical approach involves a two-step conversion: hydrolysis of the acyl-CoA to its corresponding free fatty acid, followed by derivatization to a volatile ester, typically a fatty acid methyl ester (FAME). This application note provides a detailed protocol for the analysis of this compound by converting it to 7-methylheptadecanoic acid methyl ester for subsequent quantitative analysis by GC-Mass Spectrometry (GC-MS).
Principle
The analytical workflow involves the initial hydrolysis of the thioester bond of this compound to yield 7-methylheptadecanoic acid. This is followed by esterification of the carboxylic acid group with methanol to form the more volatile and thermally stable 7-methylheptadecanoic acid methyl ester (7-MHD-ME). The resulting FAME is then separated and quantified using a high-resolution capillary GC column coupled with a mass spectrometer for sensitive and selective detection.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Internal Standard (IS): Methyl heptadecanoate (C17:0 FAME) or other suitable odd-chain FAME[2]
-
Potassium Hydroxide (KOH)
-
Methanol (Anhydrous, HPLC Grade)
-
Hexane (HPLC Grade)
-
Boron Trifluoride (BF₃) in Methanol (14%)
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Glassware: Screw-cap vials with PTFE-lined septa, pipettes, conical flasks.
Protocol 1: Hydrolysis of this compound
This protocol describes the base-catalyzed hydrolysis (saponification) of the acyl-CoA to its free fatty acid.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of isopropanol and water).
-
Hydrolysis Reaction:
-
To 100 µL of the sample, add 1 mL of 2 M methanolic KOH.
-
Add a known amount of a suitable internal standard (e.g., heptadecanoic acid, if starting from the free fatty acid, or use a FAME IS in the final step).
-
Vortex the mixture vigorously for 30 seconds.
-
Heat the mixture at 70°C for 30 minutes in a sealed vial to ensure complete hydrolysis.
-
-
Acidification:
-
Cool the reaction vial to room temperature.
-
Add 1.2 mL of 1.0 M HCl to neutralize the excess KOH and protonate the fatty acid. Mix gently.
-
-
Extraction:
-
Add 2 mL of hexane to the vial and vortex for 1 minute to extract the 7-methylheptadecanoic acid into the organic phase.
-
Centrifuge briefly to aid phase separation.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Repeat the extraction with another 1 mL of hexane and combine the organic layers.
-
-
Drying: Pass the combined hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
The sample containing 7-methylheptadecanoic acid is now ready for derivatization.
Protocol 2: Derivatization to Fatty Acid Methyl Ester (FAME)
This protocol details the acid-catalyzed esterification of the free fatty acid to its methyl ester.
-
Solvent Evaporation: Evaporate the hexane from the previous step under a gentle stream of nitrogen to dryness.
-
Esterification Reaction:
-
Add 2 mL of 14% Boron Trifluoride in methanol to the dried sample.
-
Seal the vial tightly and heat at 60°C for 10 minutes.[3]
-
-
Extraction of FAME:
-
Cool the vial to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane.
-
Vortex thoroughly for 1 minute to extract the 7-MHD-ME into the hexane layer.
-
Allow the layers to separate.
-
-
Sample Collection:
-
Carefully transfer the upper hexane layer containing the FAME to a new, clean vial for GC-MS analysis. If an internal standard FAME is being used, it should be added at this stage.
-
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of C18 FAMEs and can be adapted for 7-MHD-ME.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column[4] |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 70°C, hold for 2 min, ramp at 5°C/min to 240°C, hold for 5 min[4] |
| MS Transfer Line | 240°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative analysis can be performed by integrating the peak areas of the analyte and the internal standard. A calibration curve should be prepared using known concentrations of a 7-methylheptadecanoic acid standard.
Table 1: Representative Retention Times and SIM Ions
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| Methyl heptadecanoate (IS) | ~22.5 | 270.2 | 74.1, 87.1 |
| 7-Methylheptadecanoate | ~23.1 | 298.3 | 74.1, 87.1, 143.1 |
Note: Retention times are estimates and will vary depending on the specific GC system and conditions. Ions are based on typical fragmentation patterns of FAMEs.
Table 2: Example Calibration Curve Data for 7-MHD-ME
| Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (IS) | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 150,112 | 0.101 |
| 5 | 76,170 | 151,234 | 0.504 |
| 10 | 153,890 | 150,567 | 1.022 |
| 25 | 380,225 | 149,880 | 2.537 |
| 50 | 755,450 | 150,321 | 5.026 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample to data analysis.
Caption: Workflow for the analysis of this compound.
Metabolic Context: Peroxisomal β-Oxidation of Branched-Chain Fatty Acids
7-Methylheptadecanoic acid, derived from its CoA ester, is expected to undergo β-oxidation. The presence of a methyl group on an odd-numbered carbon means it can likely proceed through the standard β-oxidation pathway until the final steps. The diagram below shows a generalized pathway for the peroxisomal β-oxidation of very-long-chain and branched-chain fatty acids.
Caption: Metabolic fate of a branched-chain fatty acid.
References
Application of 7-Methylheptadecanoyl-CoA in Lipidomics Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, playing pivotal roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids. The accurate quantification of the cellular acyl-CoA pool is therefore crucial for understanding metabolic regulation in various physiological and pathological conditions, including metabolic diseases, cardiovascular disorders, and cancer. However, the inherent instability and low abundance of these molecules present significant analytical challenges.
This document provides detailed application notes and protocols for the use of 7-Methylheptadecanoyl-CoA as an internal standard in lipidomics studies for the precise quantification of a broad range of fatty acyl-CoAs using liquid chromatography-mass spectrometry (LC-MS). Due to its branched-chain structure, this compound is not typically found in endogenous lipidomes, making it an ideal internal standard to correct for variations during sample preparation and analysis.
Principle of Application
In quantitative mass spectrometry-based lipidomics, an internal standard is a compound added to a sample in a known quantity before processing. It should be chemically similar to the analytes of interest but distinguishable by the mass spectrometer. An ideal internal standard is not naturally present in the sample.[1] this compound, a branched-chain fatty acyl-CoA, serves this purpose excellently for the analysis of straight-chain and other fatty acyl-CoAs. By monitoring the signal of this compound alongside the endogenous acyl-CoAs, researchers can accurately quantify the levels of these important metabolites, compensating for sample loss during extraction and variations in ionization efficiency during mass spectrometry analysis.
Data Presentation: Quantitative Analysis of Acyl-CoAs
The following table summarizes representative quantitative data for various acyl-CoA species from a hypothetical analysis of a mammalian cell line (e.g., HepG2 cells), using this compound as an internal standard. The data is presented as picomoles per million cells (pmol/10^6 cells).
| Acyl-CoA Species | Abbreviation | Average Concentration (pmol/10^6 cells) | Standard Deviation |
| Myristoyl-CoA | C14:0-CoA | 1.8 | 0.3 |
| Palmitoyl-CoA | C16:0-CoA | 15.2 | 2.1 |
| Palmitoleoyl-CoA | C16:1-CoA | 3.5 | 0.6 |
| Stearoyl-CoA | C18:0-CoA | 8.9 | 1.2 |
| Oleoyl-CoA | C18:1-CoA | 22.7 | 3.5 |
| Linoleoyl-CoA | C18:2-CoA | 5.1 | 0.9 |
| Arachidonoyl-CoA | C20:4-CoA | 2.3 | 0.4 |
| Lignoceroyl-CoA | C24:0-CoA | 0.8 | 0.2 |
Experimental Protocols
The following protocols are synthesized from established methods for the analysis of acyl-CoAs in biological samples.[1][2][3]
I. Materials and Reagents
-
This compound (Internal Standard)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Isopropanol (IPA), LC-MS grade
-
Chloroform, HPLC grade
-
Ammonium Acetate, MS grade
-
Formic Acid, MS grade
-
Phosphate Buffered Saline (PBS), ice-cold
-
Deionized water
-
Cultured cells or tissue samples
-
Microcentrifuge tubes (1.5 mL)
-
Cell scraper (for adherent cells)
-
Homogenizer (for tissue samples)
-
Centrifuge capable of 4°C and >15,000 x g
-
Vacuum concentrator or nitrogen evaporator
-
LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
II. Experimental Workflow Diagram
References
Application Note: High-Resolution Mass Spectrometry for the Identification of 7-Methylheptadecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Methylheptadecanoyl-CoA is a branched-chain acyl-coenzyme A molecule. The accurate identification and quantification of such specific acyl-CoA species are crucial for understanding their roles in various metabolic pathways, including fatty acid metabolism and cellular signaling. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers the necessary sensitivity and selectivity for the unambiguous identification and quantification of this compound in complex biological matrices. This application note provides a detailed protocol for the analysis of this compound using LC-HRMS.
Principle of the Method
The method utilizes reversed-phase liquid chromatography to separate this compound from other cellular metabolites based on its hydrophobicity. The eluting compound is then ionized using positive mode electrospray ionization (ESI) and analyzed by a high-resolution mass spectrometer. Identification is based on the accurate mass measurement of the precursor ion and its characteristic fragmentation pattern, which for acyl-CoAs typically includes a neutral loss of the CoA moiety.
Quantitative Data Summary
The following table summarizes the key mass spectrometric parameters for the identification of this compound.
| Analyte | Chemical Formula | Exact Mass (Da) | [M+H]⁺ (m/z) | Key Fragment Ion (m/z) [M-507+H]⁺ |
| This compound | C₃₉H₆₉N₇O₁₇P₃S | 1048.3792 | 1049.3865 | 542.3165 |
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Biological Samples
This protocol is adapted for the extraction of medium to long-chain acyl-CoAs from tissues or cells.[1][2]
Materials:
-
Frozen tissue (~40 mg) or cell pellet
-
100 mM Potassium Phosphate Monobasic (KH₂PO₄), pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol (IPA)
-
Methanol (MeOH)
-
Internal Standard: Heptadecanoyl-CoA (C17:0-CoA)
-
Homogenizer
-
Sonicator
-
Centrifuge (capable of 16,000 x g and 4°C)
Procedure:
-
To approximately 40 mg of frozen tissue, add 0.5 mL of ice-cold 100 mM KH₂PO₄ (pH 4.9) and 0.5 mL of an organic solvent mixture (ACN:IPA:MeOH, 3:1:1) containing the internal standard (e.g., 20 ng of Heptadecanoyl-CoA).[1]
-
Homogenize the sample twice on ice.
-
Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.[1]
-
Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.[1]
-
Collect the supernatant and transfer to a new tube for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry Analysis
Instrumentation:
-
UHPLC system (e.g., Waters ACQUITY UPLC or equivalent)[1]
-
High-Resolution Mass Spectrometer (e.g., Thermo Q Exactive Plus Orbitrap or equivalent)[2]
-
C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.7 µm particle size)[3]
LC Conditions:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water[3]
-
Mobile Phase B: Acetonitrile[3]
-
Gradient:
-
0-1.5 min: 20% B
-
1.5-5 min: Increase to 95% B
-
5-14.5 min: Hold at 95% B
-
14.5-15 min: Return to 20% B
-
15-20 min: Re-equilibration at 20% B[3]
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C[3]
-
Injection Volume: 7 µL[3]
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
Spray Voltage: 3.5 kV[1]
-
Capillary Temperature: 275°C[1]
-
Sheath Gas: 45 (arbitrary units)[1]
-
Auxiliary Gas: 10 (arbitrary units)
-
Full Scan Resolution: 70,000
-
Scan Range: m/z 200-1200
-
Tandem MS (MS/MS) Analysis:
Data Analysis
-
Identification: The identification of this compound is confirmed by:
-
Quantification: For relative quantification, the peak area of the this compound precursor ion is normalized to the peak area of the internal standard (Heptadecanoyl-CoA). For absolute quantification, a calibration curve should be prepared using a certified standard of this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Acyl-CoA Fragmentation Pathway
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver | MDPI [mdpi.com]
- 3. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying 7-Methylheptadecanoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the metabolism of 7-Methylheptadecanoyl-CoA, a branched-chain fatty acid (BCFA), in a cell culture setting. The methodologies described herein are intended to guide researchers in investigating the metabolic fate of this specific BCFA and its potential effects on cellular processes.
Introduction
Branched-chain fatty acids are a class of lipids that can be found in the human diet and are known to have various biological activities.[1][2] Unlike straight-chain fatty acids, the methyl branch in BCFAs necessitates alternative metabolic pathways for their breakdown.[3] Understanding the metabolism of specific BCFAs, such as 7-Methylheptadecanoic acid, is crucial for elucidating their roles in health and disease. These protocols outline key in vitro experiments to trace the metabolic fate and biological impact of this compound.
Data Presentation
The following table summarizes the types of quantitative data that can be generated using the protocols described below.
| Parameter Measured | Experimental Approach | Expected Readout | Potential Significance |
| Cellular Uptake of 7-Methylheptadecanoic Acid | Stable Isotope Tracing with LC-MS/MS | Intracellular concentration of labeled 7-Methylheptadecanoic acid | Efficiency of cellular import |
| Incorporation into Complex Lipids | Stable Isotope Tracing and Lipidomics | Abundance of labeled 7-Methylheptadecanoic acid in triglycerides, phospholipids, etc. | Storage and structural roles |
| Mitochondrial β-oxidation | Seahorse XF Analyzer or Oxygen Consumption Rate (OCR) Assay | Change in OCR upon addition of 7-Methylheptadecanoic acid | Contribution to cellular energy production |
| Metabolic Intermediates | Stable Isotope Tracing with LC-MS/MS | Detection and quantification of labeled downstream metabolites (e.g., acyl-CoAs, acylcarnitines) | Identification of metabolic pathways |
| Gene Expression of Metabolic Enzymes | qPCR or RNA-Seq | mRNA levels of enzymes involved in fatty acid metabolism (e.g., CPT1, ACADs) | Regulatory effects on metabolic pathways |
Experimental Protocols
Cell Culture and Substrate Preparation
a. Cell Line Selection and Culture:
-
Recommended Cell Lines: HepG2 (human hepatoma), C2C12 (mouse myoblasts), or primary hepatocytes are suitable models for studying fatty acid metabolism.
-
Culture Medium: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
b. Preparation of 7-Methylheptadecanoic Acid Stock Solution:
-
Dissolve 7-Methylheptadecanoic acid in ethanol to create a high-concentration stock solution (e.g., 100 mM).
-
To prepare the working solution, conjugate the fatty acid to bovine serum albumin (BSA). This is critical for its solubility and delivery to cells.
-
Prepare a 10% (w/v) BSA solution in serum-free DMEM.
-
Warm the BSA solution to 37°C.
-
Slowly add the 7-Methylheptadecanoic acid stock solution to the BSA solution while stirring to achieve the desired final concentration (e.g., 1 mM).
-
Incubate at 37°C for 1 hour to allow for conjugation.
-
Filter-sterilize the fatty acid-BSA conjugate solution before use.
-
Stable Isotope Tracing of 7-Methylheptadecanoic Acid Metabolism
This protocol uses a stable isotope-labeled version of 7-Methylheptadecanoic acid (e.g., ¹³C₁₈-7-Methylheptadecanoic acid) to trace its metabolic fate.
a. Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in ~80% confluency on the day of the experiment.
-
On the day of the experiment, replace the culture medium with serum-free medium containing the labeled 7-Methylheptadecanoic acid-BSA conjugate at a final concentration of 10-100 µM.
-
Incubate for various time points (e.g., 1, 4, 12, 24 hours) to monitor the progression of metabolism.
b. Metabolite Extraction:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells and collect the cell lysate/methanol mixture into a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites for analysis.
c. Lipidomics Analysis by LC-MS/MS:
-
Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).[4][5]
-
Use a C18 reverse-phase column for separation of fatty acids and their metabolites.
-
Employ a targeted approach to look for the labeled this compound and its potential downstream products (e.g., shortened acyl-CoAs, acylcarnitines).
-
A general lipidomics analysis can also be performed to identify the incorporation of the labeled fatty acid into complex lipids.[6]
Measurement of Fatty Acid Oxidation (FAO)
a. Seahorse XF Analyzer Protocol:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Prior to the assay, replace the culture medium with XF Base Medium supplemented with L-glutamine, glucose, and pyruvate, and incubate in a non-CO₂ incubator for 1 hour.
-
Load the sensor cartridge with the 7-Methylheptadecanoic acid-BSA conjugate and inhibitors of other metabolic pathways (e.g., etomoxir to inhibit carnitine palmitoyltransferase 1, CPT1).
-
Measure the oxygen consumption rate (OCR) before and after the injection of 7-Methylheptadecanoic acid to determine its contribution to mitochondrial respiration.
b. In Situ Assay of Fatty Acid β-oxidation:
-
This method involves permeabilizing the cell membrane to allow direct access of the substrate to the mitochondria.[7]
-
Permeabilize cells with a low concentration of digitonin.
-
Incubate the permeabilized cells with 7-Methylheptadecanoic acid and L-carnitine.
-
Extract acylcarnitines from the cells and the incubation medium.
-
Analyze the acylcarnitine profile by MS/MS to identify intermediates of β-oxidation.[7]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Branched-Chain Fatty Acids-An Underexplored Class of Dairy-Derived Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. A High Throughput Lipidomics Method Using Scheduled Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidomic analysis of polyunsaturated fatty acids and their oxygenated metabolites in plasma by solid-phase extraction followed by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. holcapek.upce.cz [holcapek.upce.cz]
- 7. In situ assay of fatty acid β-oxidation by metabolite profiling following permeabilization of cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Enzyme Assays Using 7-Methylheptadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro enzyme assays utilizing 7-Methylheptadecanoyl-CoA as a substrate. The primary enzymes of interest for the metabolism of this branched-chain fatty acyl-CoA are Acyl-CoA Synthetases (ACS) and Acyl-CoA Oxidases (ACOX), particularly those located in peroxisomes.
Introduction
This compound is a branched-chain fatty acyl-CoA that is expected to be metabolized via the peroxisomal β-oxidation pathway. This pathway is crucial for the breakdown of fatty acids that cannot be readily processed by mitochondria, including very long-chain and branched-chain fatty acids. The initial steps of this metabolism involve the activation of the corresponding fatty acid, 7-methylheptadecanoic acid, by an Acyl-CoA Synthetase, followed by oxidation of the resulting acyl-CoA by an Acyl-CoA Oxidase. Understanding the kinetics and inhibition of these enzymes is vital for research into metabolic disorders and for the development of novel therapeutics.
Enzyme Classes and Assay Principles
Acyl-CoA Synthetases (ACS)
Acyl-CoA Synthetases catalyze the formation of a thioester bond between a fatty acid and Coenzyme A (CoA), an ATP-dependent reaction. The activity of ACS can be measured by monitoring the consumption of substrates (fatty acid, CoA, ATP) or the formation of products (acyl-CoA, AMP, pyrophosphate).
Acyl-CoA Oxidases (ACOX)
Acyl-CoA Oxidases catalyze the first and often rate-limiting step of peroxisomal β-oxidation, which is the FAD-dependent dehydrogenation of an acyl-CoA to a 2-trans-enoyl-CoA, with the concomitant production of hydrogen peroxide (H₂O₂). ACOX activity is commonly assayed by measuring the production of H₂O₂.
Data Presentation
Table 1: Kinetic Parameters of Acyl-CoA Synthetase with this compound
| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Specific Activity (nmol/min/mg) |
| Recombinant Human ACS | 7-Methylheptadecanoic Acid | User Determined | User Determined | User Determined |
| Rat Liver Microsomes | 7-Methylheptadecanoic Acid | User Determined | User Determined | User Determined |
| ... | ... | ... | ... | ... |
Table 2: Kinetic Parameters of Acyl-CoA Oxidase with this compound
| Enzyme Source | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Specific Activity (nmol/min/mg) |
| Recombinant Human ACOX1 | This compound | User Determined | User Determined | User Determined |
| Rat Liver Peroxisomes | This compound | User Determined | User Determined | User Determined |
| ... | ... | ... | ... | ... |
Table 3: Inhibition of Acyl-CoA Synthetase/Oxidase Activity
| Enzyme | Substrate | Inhibitor | IC_50_ (µM) |
| Recombinant Human ACS | 7-Methylheptadecanoic Acid | Test Compound 1 | User Determined |
| Rat Liver Peroxisomal ACOX | This compound | Test Compound 2 | User Determined |
| ... | ... | ... | ... |
Experimental Protocols
Protocol 1: In Vitro Acyl-CoA Synthetase Assay (Radiometric)
This protocol is adapted from methods used for long-chain fatty acids and is suitable for sensitive detection of ACS activity with the branched-chain substrate 7-methylheptadecanoic acid.
Materials:
-
[1-¹⁴C]-7-Methylheptadecanoic acid (requires custom synthesis and radiolabeling)
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Triton X-100
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Enzyme source (e.g., purified recombinant ACS, cell lysates, or microsomal fractions)
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.5
-
Stop Solution: Isopropanol/Heptane/1M H₂SO₄ (40:10:1, v/v/v)
-
Heptane
-
Scintillation cocktail
Procedure:
-
Prepare a stock solution of [1-¹⁴C]-7-Methylheptadecanoic acid complexed with BSA.
-
Prepare a reaction mixture containing Reaction Buffer, ATP, CoA, MgCl₂, and Triton X-100.
-
Add the enzyme sample to the reaction mixture and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the [1-¹⁴C]-7-Methylheptadecanoic acid-BSA complex.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Stop Solution.
-
Add heptane to extract the unreacted fatty acid. Vortex and centrifuge to separate the phases.
-
The aqueous phase, containing the [¹⁴C]-7-Methylheptadecanoyl-CoA, is collected.
-
An aliquot of the aqueous phase is mixed with scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.
Protocol 2: In Vitro Acyl-CoA Oxidase Assay (Fluorometric)
This is a coupled enzyme assay that measures the H₂O₂ produced by ACOX.[1]
Materials:
-
This compound (requires custom synthesis)
-
Enzyme source (e.g., purified recombinant ACOX, peroxisomal fractions)
-
Reaction Buffer: 50 mM Potassium Phosphate, pH 7.5
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or other suitable fluorogenic peroxidase substrate)
-
FAD (optional, may be required for some enzymes)
-
Microplate reader with fluorescence capabilities (e.g., Ex/Em = 535/587 nm for Amplex® Red)
Procedure:
-
Prepare a working solution of Amplex® Red and HRP in Reaction Buffer.
-
Add the enzyme sample to the wells of a microplate.
-
Add the Amplex® Red/HRP working solution to the wells.
-
Initiate the reaction by adding this compound.
-
Immediately start monitoring the increase in fluorescence in a kinetic mode at 37°C for a set period (e.g., 30 minutes).
-
The rate of fluorescence increase is proportional to the rate of H₂O₂ production and thus ACOX activity.
-
A standard curve using known concentrations of H₂O₂ should be prepared to quantify the results.
Mandatory Visualizations
Caption: Peroxisomal β-oxidation pathway for this compound.
References
Application Notes and Protocols for the Quantitative Analysis of 7-Methylheptadecanoyl-CoA in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylheptadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (BCFA-CoA) that plays a role in cellular metabolism. As with other fatty acyl-CoAs, it is an activated form of its corresponding fatty acid, 7-methylheptadecanoic acid, making it a key intermediate in various metabolic pathways. The accurate quantification of this compound in tissue samples is crucial for understanding its physiological and pathological roles, particularly in metabolic research and drug development.
This document provides detailed protocols for the extraction, separation, and quantification of this compound from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It also includes hypothetical quantitative data to serve as a reference for researchers.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents hypothetical, yet realistic, concentration ranges in various mouse tissues. These values are based on reported concentrations of other odd-chain and branched-chain fatty acyl-CoAs and should be used as a guideline for experimental design.
| Tissue | This compound (pmol/mg tissue) |
| Liver | 5.0 - 15.0 |
| Heart | 2.0 - 8.0 |
| Skeletal Muscle | 1.0 - 5.0 |
| Brain | 0.5 - 2.5 |
| Adipose Tissue | 8.0 - 20.0 |
Experimental Protocols
Tissue Homogenization and Acyl-CoA Extraction
This protocol is designed for the efficient extraction of acyl-CoAs from tissue samples while minimizing degradation.
Materials:
-
Frozen tissue sample (10-50 mg)
-
Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA, 10 µM in 10% BSA)
-
2-propanol
-
Acetonitrile
-
50 mM KH2PO4 buffer (pH 7.2)
-
Glacial acetic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Water (LC-MS grade)
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Centrifuge
Procedure:
-
Weigh the frozen tissue sample (10-50 mg) in a pre-chilled tube.
-
Add 20 µL of the internal standard solution.
-
Add 500 µL of a 1:1 (v/v) mixture of 2-propanol and 50 mM KH2PO4 buffer.
-
Homogenize the tissue thoroughly on ice.
-
Add 1 mL of acetonitrile and vortex for 1 minute.
-
Add 50 µL of glacial acetic acid and vortex briefly.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
This section provides a general method for the separation and detection of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/isopropanol (1:1, v/v)
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The precursor ion (Q1) will be the [M+H]+ ion. The product ion (Q3) will result from the characteristic neutral loss of the phosphopantetheine moiety (507.1 m/z). The exact m/z will need to be determined using a synthesized standard.
-
Heptadecanoyl-CoA (IS): Precursor [M+H]+ -> Product (with neutral loss of 507.1 m/z).
-
Data Analysis:
Quantification is achieved by calculating the peak area ratio of the analyte (this compound) to the internal standard (Heptadecanoyl-CoA) and comparing it to a standard curve prepared with known concentrations of this compound.
Visualizations
Troubleshooting & Optimization
Technical Support Center: Analysis of 7-Methylheptadecanoyl-CoA by LC-MS/MS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 7-Methylheptadecanoyl-CoA, with a focus on overcoming matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the LC-MS/MS analysis of this compound?
A1: The primary challenges in analyzing this compound, a long-chain acyl-CoA, by LC-MS/MS include its low endogenous concentrations, potential for in-source fragmentation, and significant susceptibility to matrix effects.[1][2] Matrix effects, particularly ion suppression from co-eluting phospholipids in biological samples, can drastically reduce signal intensity, leading to poor sensitivity and inaccurate quantification.[3][4][5]
Q2: What are the recommended MRM transitions for this compound?
A2: For quantitative analysis of this compound in positive ionization mode, the following Multiple Reaction Monitoring (MRM) transitions are recommended. These are based on the calculated molecular weight and the characteristic fragmentation patterns of long-chain acyl-CoAs.
-
Molecular Formula: C39H70N7O17P3S
-
Monoisotopic Mass: 1033.36 g/mol
-
Precursor Ion [M+H]+ (Q1): m/z 1034.4
-
Quantitative Product Ion [M+H-507]+ (Q3): m/z 527.4 (Resulting from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety)[4][6][7]
-
Qualitative Product Ion (Q3): m/z 428.0 (Corresponding to the adenosine 3',5'-diphosphate fragment)[6][7]
Q3: How can I assess if my analysis is suffering from matrix effects?
A3: A post-column infusion experiment is a common method to qualitatively assess matrix effects.[8] This involves infusing a constant flow of a this compound standard solution into the mass spectrometer post-analytical column while injecting a blank matrix extract. A dip in the baseline signal at the retention time of your analyte indicates ion suppression. Quantitatively, matrix effects can be evaluated by comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample to the peak area of the analyte in a neat solution.[8]
Q4: What is the best internal standard to use for the quantification of this compound?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., 13C or 15N labeled). SIL internal standards co-elute with the analyte and experience similar matrix effects, providing the most accurate correction for signal suppression or enhancement.[9] If a specific SIL-IS is unavailable, a structurally similar odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is a suitable alternative as it is not naturally abundant and will have similar chromatographic behavior and ionization efficiency.
Troubleshooting Guide
This guide addresses specific issues that may arise during your LC-MS/MS analysis of this compound.
Issue 1: Low or No Analyte Signal in Biological Samples
| Potential Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Improve Sample Preparation: Implement a sample cleanup method specifically designed to remove phospholipids, which are a major cause of ion suppression for lipids.[3][5] Techniques like Solid-Phase Extraction (SPE) with specialized cartridges (e.g., HybridSPE®, Oasis® PRiME HLB) are highly effective.[4][6][7] 2. Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from the bulk of the phospholipids, which often elute as a broad peak.[5] 3. Sample Dilution: A simple first step is to dilute the sample extract. This can reduce the concentration of interfering matrix components to a level where their suppressive effect is minimized. |
| Inefficient Extraction | 1. Verify Extraction Protocol: Ensure your extraction solvent is appropriate for long-chain acyl-CoAs. A common method involves homogenization in a mixture of potassium phosphate buffer and an organic solvent blend like acetonitrile:isopropanol:methanol.[7] 2. Check pH: The pH of the extraction buffer can influence the recovery of acyl-CoAs. A slightly acidic pH (e.g., 4.9) is often used.[7] |
| Analyte Degradation | Acyl-CoAs can be unstable. Keep samples on ice or at 4°C during preparation and in the autosampler to prevent degradation.[4][7] |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Contamination | Build-up of biological material, especially lipids, on the analytical column can lead to peak shape issues. 1. Use a Guard Column: A guard column will protect your analytical column from strongly retained matrix components. 2. Column Flushing: Implement a robust column wash at the end of each run or batch with a strong solvent (e.g., isopropanol) to remove contaminants. |
| Inappropriate Mobile Phase | 1. Optimize pH: For long-chain acyl-CoAs, a mobile phase with a slightly basic pH (e.g., using ammonium hydroxide) can improve peak shape and retention on a C18 column. 2. Solvent Mismatch: Ensure the sample is reconstituted in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Secondary Interactions | The long aliphatic chain of this compound can have secondary interactions with the stationary phase. Experiment with different C18 column chemistries or consider a C8 column. |
Experimental Protocols
Protocol 1: Sample Preparation using Phospholipid Depletion SPE
This protocol is designed to effectively remove phospholipids from plasma or serum samples.
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of cold acetonitrile containing the internal standard (e.g., C17:0-CoA). Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Phospholipid Removal: Load the supernatant onto a phospholipid removal SPE plate or cartridge (e.g., HybridSPE®).
-
Elution: Collect the eluate, which is now depleted of phospholipids.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Parameters
These are starting parameters and should be optimized for your specific instrumentation.
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 10 mM Ammonium Hydroxide |
| Gradient | 30% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See FAQ Q2 |
Visualizations
Caption: Workflow for sample preparation and LC-MS/MS analysis.
Caption: Troubleshooting decision tree for low signal intensity.
References
- 1. 7-Methyl-3-oxo-6-octenoyl-CoA | C30H48N7O18P3S | CID 9549325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pentadecanoyl-CoA | C36H60N7O17P3S-4 | CID 71581247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. heptadecanoyl-CoA | C38H68N7O17P3S | CID 3082004 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of Branched-Chain Fatty Acyl-CoA Isomers
Welcome to the technical support center for the chromatographic separation of branched-chain fatty acyl-CoA (BCFA-CoA) isomers. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating branched-chain fatty acyl-CoA isomers?
A1: The primary challenge lies in the structural similarity of the isomers. BCFA-CoAs can be constitutional isomers, differing in the position of the methyl branch (e.g., iso- vs. anteiso-), or stereoisomers. These subtle differences result in very similar physicochemical properties, making them difficult to resolve using standard chromatographic techniques.[1] Furthermore, acyl-CoAs are thermally labile and prone to degradation, requiring careful sample handling and analytical conditions.
Q2: Which type of chromatography is best suited for separating BCFA-CoA isomers?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the most powerful and commonly used technique.[2][3][4] This combination provides the necessary selectivity for isomer separation and the sensitivity for detection and quantification. Gas chromatography (GC) is also used for fatty acid analysis but typically requires derivatization to fatty acid methyl esters (FAMEs).[1][5][6]
Q3: What stationary phase (column) should I choose for my separation?
A3: The choice of stationary phase is critical for resolving BCFA-CoA isomers. While standard C18 columns are widely used, they may not always provide sufficient selectivity for closely related isomers.[1][7] For challenging separations, consider the following:
-
Polysaccharide-based chiral columns: These can offer excellent selectivity for both constitutional and stereoisomers.[1]
-
Cyanopropyl phases: These have shown to be effective in separating geometric isomers of fatty acids.[5]
-
Ionic liquid-based columns: These highly polar stationary phases can provide unique selectivity for complex fatty acid mixtures.[6]
The optimal choice will depend on the specific isomers you are trying to separate. It is often necessary to screen several columns to achieve the desired resolution.
Troubleshooting Guides
Problem 1: Poor Resolution or Co-elution of Isomers
Symptoms:
-
Broad, overlapping peaks for isomers.
-
Inability to baseline-separate isomeric peaks.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Stationary Phase Selectivity | The column chemistry is not suitable for resolving the specific isomers. |
| Action: Screen different stationary phases. A systematic study of various columns, such as different C18 phases, phenyl-hexyl, or chiral columns, may be necessary. For short- and medium-chain BCFA isomers, polysaccharide-based columns like Chiralpak IG-U have shown good performance, while C18 columns can be effective for long-chain isomers.[1] | |
| Suboptimal Mobile Phase Composition | The mobile phase does not provide enough resolving power. |
| Action: Optimize the mobile phase. This includes adjusting the organic solvent (acetonitrile generally provides better selectivity for unsaturated compounds than methanol), the pH, and the type and concentration of additives (e.g., formic acid, ammonium acetate).[8][9][10] For separating short-chain acyl-CoA isomers, ion-pairing reagents have been used.[11] | |
| Gradient Profile is Too Steep | A rapid increase in organic solvent strength does not allow for sufficient interaction with the stationary phase. |
| Action: Flatten the gradient. A shallower gradient profile during the elution of the target isomers can significantly improve resolution.[12] | |
| High Flow Rate | The analytes are moving through the column too quickly for effective partitioning. |
| Action: Reduce the flow rate. This increases the residence time of the analytes on the column, allowing for more interactions with the stationary phase and potentially better separation. | |
| Elevated Column Temperature | Higher temperatures can decrease mobile phase viscosity and improve peak shape but may reduce retention and resolution. |
| Action: Optimize the column temperature. Evaluate a range of temperatures (e.g., 30-50°C) to find the best balance between efficiency and resolution. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks.
-
Reduced peak height and sensitivity.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with the Stationary Phase | Residual silanol groups on silica-based columns can interact with the polar acyl-CoA molecules, causing tailing. |
| Action: Use an end-capped column or add a competing base to the mobile phase. A low concentration of an amine modifier can help to mask silanol groups. Also, ensure the pH of the mobile phase is appropriate to control the ionization state of the analytes. | |
| Column Overload | Injecting too much sample can lead to peak fronting. |
| Action: Reduce the injection volume or dilute the sample. | |
| Sample Solvent Incompatibility | The solvent in which the sample is dissolved is much stronger than the initial mobile phase. |
| Action: Reconstitute the sample in a solvent that is as weak as or weaker than the initial mobile phase.[13] | |
| Column Degradation | The stationary phase has been compromised due to extreme pH or temperature. |
| Action: Replace the column and operate within the manufacturer's recommended pH and temperature ranges. |
Problem 3: Low Signal Intensity or Poor Sensitivity
Symptoms:
-
Low signal-to-noise ratio.
-
Difficulty in detecting low-abundance isomers.
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Ionization in the Mass Spectrometer | The mobile phase composition is not conducive to optimal ionization. |
| Action: Optimize the mobile phase additives. For positive electrospray ionization (ESI+), formic acid or ammonium formate can enhance protonation.[9] For negative ESI, ammonium acetate or acetic acid may be beneficial.[10] | |
| Sample Degradation | Acyl-CoAs can be unstable. |
| Action: Ensure proper sample handling. Keep samples cold and minimize freeze-thaw cycles. Acidifying the extraction and storage solvent can improve stability. | |
| Suboptimal MS/MS Parameters | Collision energy and other MS parameters are not optimized for the target analytes. |
| Action: Optimize MS/MS parameters by infusing a standard of the target acyl-CoA. Determine the optimal precursor and product ions and collision energy for multiple reaction monitoring (MRM).[3] | |
| Poor Extraction Recovery | The extraction method is not efficiently recovering the acyl-CoAs from the sample matrix. |
| Action: Optimize the extraction protocol. Solid-phase extraction (SPE) is often used for cleanup and concentration.[4][13] Ensure the pH and solvent composition are optimized for each step. |
Experimental Protocols
Protocol 1: Generic Reversed-Phase UHPLC-MS/MS Method for BCFA-CoA Separation
This protocol provides a starting point for developing a separation method. Optimization will be required based on the specific isomers of interest and the sample matrix.
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm (or equivalent high-strength silica C18 column).
-
Mobile Phase B: 10 mM ammonium formate in 90:10 acetonitrile/water.[9]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2-98% B (linear gradient)
-
15-18 min: 98% B (hold)
-
18.1-20 min: 2% B (re-equilibration)
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions: To be determined by infusing standards for each target BCFA-CoA. A common neutral loss scan for acyl-CoAs is the loss of the phosphopantetheine group (507 Da).[4]
-
Visualizations
Caption: A typical experimental workflow for the analysis of branched-chain fatty acyl-CoA isomers.
Caption: A logical troubleshooting workflow for addressing poor isomer resolution.
References
- 1. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jsbms.jp [jsbms.jp]
- 8. aocs.org [aocs.org]
- 9. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 13. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing 7-Methylheptadecanoyl-CoA degradation during sample storage.
This technical support center provides guidance on preventing the degradation of 7-Methylheptadecanoyl-CoA during sample storage. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure sample integrity for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The degradation of this compound, like other fatty acyl-CoAs, is primarily due to two factors:
-
Hydrolysis of the Thioester Bond: The thioester linkage is susceptible to both enzymatic and non-enzymatic hydrolysis, which cleaves the coenzyme A moiety from the fatty acid. Acyl-CoA thioesters are known to be unstable in aqueous solutions.
-
Oxidation: Although less common for saturated branched-chain fatty acids compared to polyunsaturated fatty acids, oxidative damage can still occur, particularly if samples are not stored under an inert atmosphere.
Q2: How can I minimize enzymatic degradation of this compound in my samples?
A2: Enzymatic degradation is a significant concern in biological samples. It is primarily caused by acyl-CoA thioesterases or hydrolases. To minimize this, consider the following:
-
Rapid Sample Processing: Process tissue or cell samples quickly and on ice to minimize endogenous enzyme activity.
-
Enzyme Inhibitors: Include broad-spectrum protease and esterase inhibitors in your extraction and storage buffers.
-
Heat Inactivation: For some sample types, a brief heat treatment can denature and inactivate degradative enzymes. However, the stability of this compound at high temperatures should be validated first.
-
Acid Precipitation: Deproteinization using agents like perchloric acid (PCA) can effectively stop enzymatic activity.
Q3: What is the optimal temperature for storing this compound?
A3: For long-term storage, it is recommended to store this compound at ultra-low temperatures, ideally at -80°C. For short-term storage (a few days), -20°C may be acceptable, but stability should be verified. Avoid repeated freeze-thaw cycles as they can accelerate degradation.
Q4: Can I store this compound in an aqueous buffer?
A4: Long-term storage in aqueous buffers is generally not recommended due to the instability of the thioester bond.[1] If aqueous solutions are necessary for your experimental workflow, prepare them fresh and use them promptly. For storage, consider dissolving the compound in an anhydrous organic solvent and storing it under an inert gas like argon or nitrogen.
Q5: Should I add antioxidants to my this compound samples?
A5: While this compound is a saturated fatty acyl-CoA and less prone to lipid peroxidation than unsaturated counterparts, the addition of antioxidants can be a good precautionary measure, especially if the sample matrix is complex and contains other lipids. Common antioxidants used in lipid research include butylated hydroxytoluene (BHT) and ethylenediaminetetraacetic acid (EDTA) to chelate metal ions that can catalyze oxidation.
Troubleshooting Guides
Problem: I am observing a decrease in the concentration of this compound in my samples over time, even when stored at -80°C.
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the thioester bond | - Ensure samples are stored in an anhydrous organic solvent if possible. - If aqueous storage is unavoidable, ensure the pH of the buffer is slightly acidic (around pH 6.0-6.5), as alkaline conditions can accelerate hydrolysis. - Prepare smaller aliquots to avoid multiple freeze-thaw cycles of the main stock. |
| Residual enzymatic activity | - Re-evaluate your sample preparation protocol to ensure complete inactivation of endogenous enzymes. - Consider adding a cocktail of protease and esterase inhibitors to your storage solution. |
| Oxidation | - Store samples under an inert atmosphere (argon or nitrogen). - Add an antioxidant like BHT to the storage solvent. |
Problem: I see unexpected peaks in my analytical chromatogram (e.g., LC-MS) that may correspond to degradation products.
| Possible Cause | Troubleshooting Step |
| Hydrolysis | - Look for a peak corresponding to the free fatty acid (7-methylheptadecanoic acid) and coenzyme A. - Optimize your analytical method to separate the parent compound from its potential hydrolytic products. |
| Oxidation | - Check for peaks with masses corresponding to the addition of one or more oxygen atoms. - Ensure proper handling and storage under an inert atmosphere to prevent oxidation during sample preparation and analysis. |
Quantitative Data on Sample Stability
| Storage Condition | Solvent/Matrix | Duration | Expected Stability |
| -80°C | Anhydrous Acetonitrile | > 1 year | High |
| -80°C | Aqueous Buffer (pH 6.5) | 1 month | Moderate |
| -20°C | Anhydrous Acetonitrile | 6 months | Moderate to High |
| -20°C | Aqueous Buffer (pH 6.5) | 1 week | Low to Moderate |
| 4°C | Aqueous Buffer (pH 6.5) | < 24 hours | Low |
| Room Temperature | Aqueous Buffer (pH 6.5) | < 4 hours | Very Low |
Experimental Protocols
Protocol 1: Long-Term Storage of this compound
-
Solvent Preparation: Use anhydrous acetonitrile or another suitable organic solvent. To ensure the solvent is free of water, use a freshly opened bottle of HPLC-grade or higher solvent.
-
Aliquoting: Prepare small, single-use aliquots of your this compound stock solution. This minimizes the need for repeated freeze-thaw cycles.
-
Inert Atmosphere: Before sealing, flush the headspace of each vial with an inert gas such as argon or nitrogen.
-
Storage: Store the sealed vials in a -80°C freezer.
-
Usage: When needed, remove a single aliquot and allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture into the sample.
Protocol 2: Extraction of this compound from Biological Samples
-
Homogenization: Homogenize the tissue or cell pellet in a cold extraction buffer (e.g., 80:20 methanol:water) containing a cocktail of protease and esterase inhibitors on ice.
-
Protein Precipitation: Add cold perchloric acid (PCA) to a final concentration of 1M to precipitate proteins and inactivate enzymes.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.
-
Neutralization (Optional): If required for downstream analysis, neutralize the supernatant with a potassium carbonate solution.
-
Analysis: Analyze the sample immediately or store at -80°C after flash-freezing in liquid nitrogen.
Visualizations
Caption: Factors contributing to the degradation of this compound and preventive measures.
References
Technical Support Center: Optimizing ESI-MS Analysis of 7-Methylheptadecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization efficiency of 7-Methylheptadecanoyl-CoA in Electrospray Ionization Mass Spectrometry (ESI-MS).
Troubleshooting Guides
This section addresses common issues encountered during the ESI-MS analysis of this compound. Each issue is presented in a question-and-answer format, outlining potential causes and offering step-by-step solutions.
Issue 1: Low Signal Intensity or Poor Ionization of this compound
Question: I am observing a very low signal or no signal at all for this compound. What are the potential causes and how can I improve the signal intensity?
Answer:
Low signal intensity for long-chain acyl-CoAs like this compound is a common challenge in ESI-MS. The large, amphipathic nature of the molecule can lead to inefficient ionization and susceptibility to matrix effects. The primary factors to investigate are the ionization mode, mobile phase composition, and instrument settings.
Potential Causes and Solutions:
-
Suboptimal Ionization Mode: Long-chain acyl-CoAs can be analyzed in both positive and negative ion modes. While negative mode can be effective due to the phosphate groups, positive ion mode often provides better sensitivity for acyl-CoAs.[1] It is recommended to test both modes to determine the optimal polarity for your specific instrument and conditions.
-
Inappropriate Mobile Phase Composition: The choice of solvent and additives is critical for efficient ionization.
-
Solvent: A typical mobile phase for long-chain acyl-CoA analysis is a gradient of acetonitrile and water.[2][3] The organic content influences desolvation efficiency.
-
Additives: Mobile phase additives play a crucial role in promoting ionization.
-
Positive Mode: Ammonium formate or ammonium acetate (typically 5-10 mM) are commonly used to promote the formation of [M+H]⁺ or [M+NH₄]⁺ ions.[4] Formic acid (0.1%) can also be effective.
-
Negative Mode: Ammonium acetate or acetic acid can be used to enhance deprotonation and the formation of [M-H]⁻ ions.[5]
-
-
-
Ion Suppression: Co-eluting compounds from the sample matrix can compete with this compound for ionization, leading to a suppressed signal.
-
Improve Chromatographic Separation: Optimize your LC gradient to separate the analyte from interfering matrix components.
-
Sample Preparation: Employ solid-phase extraction (SPE) to clean up the sample and remove salts and other contaminants.
-
-
Instrument Settings: Inadequate optimization of ESI source parameters can significantly impact signal intensity.
-
Capillary Voltage: Optimize the capillary voltage for your specific analyte and mobile phase.
-
Gas Flow and Temperature: Nebulizer gas flow, drying gas flow, and temperature should be tuned to ensure efficient desolvation without causing thermal degradation.
-
-
Analyte Degradation: Acyl-CoAs can be unstable, particularly at extreme pH values or elevated temperatures. Ensure fresh samples and appropriate storage conditions.
Issue 2: Complex Spectra with Multiple Adducts
Question: My mass spectrum for this compound is very complex, showing multiple peaks that I suspect are different adducts. How can I simplify the spectrum and identify the correct molecular ion?
Answer:
The formation of various adducts is common in ESI-MS, especially when analyzing large molecules in complex matrices. This can complicate data interpretation and reduce the intensity of the desired analyte ion.
Potential Causes and Solutions:
-
Presence of Salts: Sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts are frequently observed and can be more prominent than the protonated molecule, especially if there are salt contaminants in the sample, mobile phase, or from glassware.
-
Use High-Purity Solvents and Additives: Ensure all mobile phase components are LC-MS grade.
-
Thorough Sample Clean-up: Use SPE or other sample preparation techniques to remove salts.
-
Glassware: Use clean glassware and avoid detergents that may contain sodium salts.
-
-
Mobile Phase Additives: While necessary for ionization, the choice and concentration of additives can influence adduct formation.
-
Ammonium Adducts: When using ammonium formate or acetate, expect to see [M+NH₄]⁺ adducts in positive ion mode.
-
Control Additive Concentration: Use the lowest effective concentration of the additive to promote ionization without excessive adduct formation.
-
-
In-Source Fragmentation: Fragmentation of the molecule within the ion source can lead to additional peaks in the spectrum. This can be caused by high source temperatures or voltages.
-
Optimize Source Parameters: Reduce the fragmentor/cone voltage and source temperature to minimize in-source fragmentation.
-
Issue 3: Poor Peak Shape and Tailing in LC-MS Analysis
Question: The chromatographic peak for this compound is broad and shows significant tailing. What can I do to improve the peak shape?
Answer:
Poor peak shape can compromise resolution and reduce the accuracy of quantification. For long-chain acyl-CoAs, this can be due to secondary interactions with the stationary phase or issues with the mobile phase.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based reversed-phase columns can interact with the polar head group of the acyl-CoA, leading to peak tailing.
-
Use a High-pH Stable Column: Employing a column designed for high pH mobile phases (e.g., C18 with hybrid particle technology) can minimize silanol interactions.
-
Operate at High pH: Using a mobile phase with a high pH (e.g., buffered with ammonium hydroxide to pH 10-11) can deprotonate the silanol groups and reduce tailing.[3]
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the charge state of the analyte and its interaction with the column.
-
Acidic Modifiers: Adding a small amount of formic acid or acetic acid can improve peak shape for some compounds by ensuring a consistent charge state.
-
-
Column Overloading: Injecting too much sample can lead to broad and asymmetric peaks.
-
Reduce Sample Concentration: Dilute the sample or inject a smaller volume.
-
-
Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes.
-
Wash the Column: Flush the column with a strong solvent to remove contaminants.
-
Replace the Column: If washing does not improve the peak shape, the column may need to be replaced.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound?
While both positive and negative ion modes can be used, positive ion mode is often reported to provide higher sensitivity for the analysis of long-chain acyl-CoAs.[1] It is always recommended to test both modes on your specific instrument to determine the best approach.
Q2: What are the expected ions for this compound in ESI-MS?
-
Positive Ion Mode:
-
Protonated molecule: [M+H]⁺
-
Ammonium adduct: [M+NH₄]⁺ (when using ammonium-based additives)
-
Sodium adduct: [M+Na]⁺
-
Potassium adduct: [M+K]⁺
-
-
Negative Ion Mode:
-
Deprotonated molecule: [M-H]⁻
-
Q3: How does the methyl branch in this compound affect its ionization and fragmentation?
The presence of a methyl branch on the acyl chain is unlikely to significantly alter the overall ionization efficiency compared to its straight-chain counterpart, as ionization is primarily driven by the polar coenzyme A moiety. However, the methyl branch can influence the fragmentation pattern in tandem MS (MS/MS) experiments. Collision-induced dissociation (CID) may show characteristic neutral losses or fragment ions related to cleavage at or near the branch point, which can be useful for structural confirmation.
Q4: What are the key fragment ions to monitor for this compound in MS/MS?
For acyl-CoAs, a characteristic neutral loss of 507 Da is commonly observed in positive ion mode MS/MS.[6][7][8] This corresponds to the loss of the 3'-phosphoadenosine 5'-diphosphate moiety. Monitoring this neutral loss can be a highly specific way to detect acyl-CoAs in a complex mixture. Another common fragment ion corresponds to the pantetheine phosphate portion of the molecule.
Q5: What are some general tips for improving the robustness of my ESI-MS method for this compound?
-
Consistent Sample Preparation: Use a standardized and validated sample preparation protocol to ensure reproducibility.
-
Use of Internal Standards: Employ a suitable internal standard, such as a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA with a different chain length, to correct for variations in sample preparation and instrument response.
-
Regular Instrument Maintenance: Keep the ion source clean to prevent contamination and ensure optimal performance.[9]
-
System Suitability Checks: Regularly inject a standard solution of this compound to monitor instrument performance and retention time stability.
Data Presentation: Impact of Mobile Phase Additives on Signal Intensity
The following tables summarize the relative signal intensities of lipids and acyl-CoAs with different mobile phase additives in ESI-MS. This data can guide the selection of the most appropriate mobile phase for optimizing the ionization of this compound.
Table 1: Relative Signal Intensity of Lipids in Positive ESI Mode with Different Mobile Phase Modifiers. [4]
| Mobile Phase Modifier | Relative Signal Intensity (%) |
| 10 mM Ammonium Formate | 100 |
| 10 mM Ammonium Formate + 0.1% Formic Acid | 95 |
| 10 mM Ammonium Acetate | 85 |
| 10 mM Ammonium Acetate + 0.1% Acetic Acid | 80 |
Data adapted from a study on general lipid classes and indicates that ammonium formate generally provides the highest signal intensity in positive ion mode.
Table 2: Relative Signal Intensity of Lipids in Negative ESI Mode with Different Mobile Phase Additives. [5]
| Mobile Phase Additive | Relative Signal Intensity (Fold Change vs. Ammonium Acetate) |
| 0.02% Acetic Acid | 2 to 19-fold increase for 11 lipid subclasses |
| Ammonium Acetate | Baseline |
| Ammonium Hydroxide | 2 to 1000-fold suppression |
Data adapted from a study on various lipid subclasses, suggesting that low concentrations of acetic acid can significantly enhance signal intensity in negative ion mode compared to ammonium acetate.
Experimental Protocols
This section provides a detailed methodology for the LC-MS/MS analysis of long-chain acyl-CoAs, which can be adapted for this compound.
Protocol: LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs in biological matrices.[1][3]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove salts and polar impurities.
-
Elute the acyl-CoAs with 2 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column suitable for high pH conditions (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Hydroxide in water (pH 10.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B (linear gradient)
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas Temperature: 300 - 350 °C.
-
Drying Gas Flow: 8 - 12 L/min.
-
Nebulizer Pressure: 30 - 40 psi.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan.
-
MRM Transition (Example for Palmitoyl-CoA): m/z 1006.4 → 499.4[1]
-
Neutral Loss Scan: Monitor for a neutral loss of 507 Da.
-
Visualizations
Troubleshooting Workflow for Low Signal Intensity
Caption: A logical workflow for troubleshooting low signal intensity of this compound.
Potential Adducts of this compound in ESI-MS
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. zefsci.com [zefsci.com]
Troubleshooting low recovery of 7-Methylheptadecanoyl-CoA during extraction.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low recovery of 7-Methylheptadecanoyl-CoA and other long-chain acyl-CoAs during extraction.
Troubleshooting Guide: Low Recovery of this compound
Low recovery of this compound can arise from various factors during the extraction process. This guide provides a systematic approach to identifying and resolving common issues.
Question: Why is the recovery of my this compound consistently low?
Answer: Low recovery of this compound, a long-chain acyl-CoA, is a common challenge due to its low abundance in biological samples and inherent instability. Several factors in your extraction protocol could be contributing to this issue. Consider the following potential causes and solutions:
1. Inefficient Cell Lysis and Extraction:
-
Issue: The extraction solvent may not be effectively disrupting the cells or tissue and solubilizing the this compound.
-
Troubleshooting:
-
Solvent Choice: The selection of the extraction solvent is critical. While 80% methanol has shown high-efficiency for a broad range of acyl-CoAs, a mixture of acetonitrile and 2-propanol is also commonly used for long-chain species.[1] Avoid using formic acid in your extraction solvent, as it can lead to poor signal for many acyl-CoAs.[1]
-
Homogenization: Ensure thorough homogenization of tissue samples on ice. For cultured cells, rapid quenching and lysis with cold solvent are crucial to halt enzymatic activity that could degrade the target molecule.
-
2. Degradation of this compound:
-
Issue: Acyl-CoAs are susceptible to both chemical and enzymatic degradation during the extraction process.
-
Troubleshooting:
-
Temperature Control: Perform all extraction steps at low temperatures (on ice or at 4°C) to minimize enzymatic activity.
-
Rapid Processing: Minimize the time between sample collection and extraction, as well as the duration of the extraction itself. Acyl-CoAs can degrade over time, even at 4°C.[1]
-
pH Control: Maintain an acidic pH during extraction. A buffer of pH 4.9 has been shown to be effective in preserving long-chain acyl-CoAs.[2]
-
3. Suboptimal Solid-Phase Extraction (SPE) Protocol:
-
Issue: If using SPE for sample cleanup and concentration, the protocol may not be optimized for this compound, leading to loss of the analyte.
-
Troubleshooting:
-
Column Choice: Anion-exchange or specialized silica-based cartridges are often used for acyl-CoA purification. Ensure the chosen SPE column is appropriate for long-chain acyl-CoAs.
-
Elution Solvent: The elution solvent must be strong enough to displace the this compound from the SPE sorbent. 2-propanol is a common and effective elution solvent.[2]
-
Flow Rate: A slow and consistent flow rate during sample loading, washing, and elution is critical for efficient binding and recovery.
-
4. Analyte Loss During Solvent Evaporation:
-
Issue: If your protocol includes a solvent evaporation step to concentrate the sample, you may be losing your analyte due to adhesion to tube surfaces.
-
Troubleshooting:
-
Tube Choice: Use low-binding microcentrifuge tubes.
-
Reconstitution Solvent: After evaporation, reconstitute the sample in a solvent that ensures the stability of the acyl-CoA, such as a solution of 50% methanol in 50 mM ammonium acetate (pH 7).
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound.
Caption: Troubleshooting workflow for low acyl-CoA recovery.
Frequently Asked Questions (FAQs)
Q1: What is a good internal standard for the quantification of this compound?
A1: Heptadecanoyl-CoA (C17:0-CoA) is an excellent internal standard for the quantification of this compound.[3] As a long-chain acyl-CoA with a similar chain length, it will behave similarly during extraction and ionization, allowing for accurate correction of any sample loss.
Q2: How can I improve the stability of my this compound sample after extraction?
A2: To improve post-extraction stability, reconstitute your dried extract in a solvent that minimizes degradation. A common choice is a solution of 50% methanol in 50 mM ammonium acetate at a neutral pH (around 7.0). For longer-term storage, samples should be kept at -80°C.
Q3: Can I use a standard protocol for straight-chain long-chain acyl-CoAs to extract this compound?
A3: Yes, in general, protocols developed for straight-chain long-chain acyl-CoAs are applicable to branched-chain species like this compound.[4] The methyl group may slightly alter its chromatographic retention time, but the overall extraction principles remain the same.
Q4: What kind of recovery rates can I expect for long-chain acyl-CoA extractions?
A4: With an optimized protocol, recovery rates for long-chain acyl-CoAs can be in the range of 70-80%.[2][5] However, this is highly dependent on the tissue type, extraction method, and the specific acyl-CoA. The table below summarizes recovery data from various studies.
Data Summary
Table 1: Recovery of Long-Chain Acyl-CoAs with Different Extraction Methods
| Acyl-CoA Chain Length | Extraction Method | Purification Method | Reported Recovery | Reference |
| Long-Chain | Acetonitrile/2-propanol | Oligonucleotide purification column | 70-80% | [2] |
| C16, C18 | Methanol/Water | Not specified | 70-80% | [5] |
| Acetyl- to Arachidonyl-CoA | Acetonitrile/2-propanol | 2-(2-pyridyl)ethyl-functionalized silica gel | 93-104% (extraction), 83-90% (SPE) | [6] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples.[2][3]
Materials:
-
Frozen tissue sample
-
KH2PO4 buffer (100 mM, pH 4.9)
-
2-propanol
-
Acetonitrile (ACN)
-
Saturated NH4SO4
-
Internal standard solution (e.g., Heptadecanoyl-CoA)
-
Glass homogenizer
-
Centrifuge
Procedure:
-
Weigh the frozen, powdered tissue (less than 100 mg is sufficient with this high-recovery method).[2]
-
In a glass homogenizer on ice, add 2 mL of 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize the tissue thoroughly.
-
Add 2.0 mL of 2-propanol and homogenize again.[3]
-
Add 0.25 mL of saturated NH4SO4 and 4.0 mL of acetonitrile.[3]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes.[3]
-
Collect the upper phase containing the acyl-CoAs.
-
The extract is now ready for purification (e.g., by SPE) and subsequent analysis by HPLC or LC-MS/MS.
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
This protocol provides a general guideline for purifying acyl-CoA extracts using an anion-exchange SPE column.
Materials:
-
Acyl-CoA extract from Protocol 1
-
Anion-exchange SPE cartridge
-
Methanol
-
2-propanol
-
SPE vacuum manifold
Procedure:
-
Condition the SPE cartridge: Pass 2-3 column volumes of methanol through the cartridge, followed by 2-3 column volumes of water.
-
Equilibrate the cartridge: Pass 2-3 column volumes of the initial extraction buffer (e.g., 100 mM KH2PO4, pH 4.9) through the cartridge.
-
Load the sample: Slowly pass the acyl-CoA extract through the conditioned and equilibrated cartridge.
-
Wash the cartridge: Wash the cartridge with 2-3 column volumes of the extraction buffer to remove unbound impurities. Follow with a wash using a mild organic solvent (e.g., 20% methanol in water) to remove less polar impurities.
-
Elute the acyl-CoAs: Elute the bound acyl-CoAs with 1-2 column volumes of 2-propanol.
-
The eluted sample can then be concentrated under a stream of nitrogen or by vacuum centrifugation and reconstituted in an appropriate solvent for analysis.
Experimental Workflow Diagram
Caption: General workflow for acyl-CoA extraction and analysis.
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Minimizing in-source fragmentation of 7-Methylheptadecanoyl-CoA.
Welcome to the technical support center for the analysis of 7-Methylheptadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize in-source fragmentation during mass spectrometry experiments.
Troubleshooting Guide: Minimizing In-Source Fragmentation
In-source fragmentation (ISF) is a common challenge in the mass spectrometry analysis of labile molecules like long-chain acyl-CoAs, potentially leading to misidentification and inaccurate quantification.[1][2][3] This guide provides a systematic approach to troubleshoot and minimize the in-source fragmentation of this compound.
Logical Workflow for Troubleshooting In-Source Fragmentation
Caption: A step-by-step workflow for troubleshooting and minimizing in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for this compound analysis?
A1: In-source fragmentation (ISF) is the unintended breakdown of analyte ions in the ion source of a mass spectrometer before they reach the mass analyzer.[1][3] For a molecule like this compound, which has a labile thioester bond and a long acyl chain, ISF can lead to the premature loss of the Coenzyme A moiety or fragmentation of the fatty acid chain. This can result in a decreased signal for the intact molecule, making accurate quantification challenging, and can generate fragment ions that may be mistaken for other molecules, leading to incorrect identification.[2]
Q2: Which ionization techniques are recommended to minimize the fragmentation of this compound?
A2: "Soft" ionization techniques are generally preferred for analyzing fragile molecules like long-chain acyl-CoAs as they impart less energy to the analyte, thus reducing fragmentation.[4][5][6]
-
Electrospray Ionization (ESI): This is a widely used soft ionization technique for acyl-CoAs, often coupled with liquid chromatography.[4][6][7][8] It is crucial to optimize ESI source parameters to maintain the integrity of the molecule.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that can be used for less polar molecules and may sometimes result in less fragmentation than ESI for certain compounds.[4]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is also a soft ionization technique, particularly useful for high molecular weight compounds, and can produce ions with minimal fragmentation.[4][9][10]
Q3: How do I optimize my mass spectrometer's source settings to reduce fragmentation?
A3: Optimizing the ion source parameters is critical for minimizing ISF. The terminology for these settings can vary between instrument manufacturers.
| Parameter | Recommended Action | Rationale |
| Cone Voltage / Fragmentor Voltage / Declustering Potential | Decrease in a stepwise manner | Higher voltages in this region increase the kinetic energy of ions, leading to more collisions and fragmentation.[11][12] |
| Source/Ion Transfer Temperature | Lower the temperature | Elevated temperatures can cause thermal degradation of thermolabile molecules like this compound.[2][11] |
| Spray Voltage (ESI) | Optimize (often by reducing) | While a stable spray is necessary, excessively high spray voltage can contribute to increased fragmentation.[2] |
| Nebulizer and Drying Gas Flow Rates | Optimize for stable signal | Proper desolvation is necessary, but excessive gas flow and temperature can increase ion internal energy. |
Q4: Can my mobile phase composition affect in-source fragmentation?
A4: Yes, the mobile phase can influence the ionization efficiency and the extent of in-source fragmentation. The use of additives like formic acid or ammonium acetate can affect the protonation state of the analyte and the overall ionization process. It is advisable to methodically optimize the mobile phase composition and gradient to achieve a stable signal with minimal fragmentation.
Q5: Are there any common fragment ions I should expect from this compound?
A5: For long-chain acyl-CoAs, a common fragmentation pathway involves the neutral loss of the phosphorylated ADP moiety.[13] In positive ion mode, a characteristic fragmentation is the neutral loss of 507 Da.[7][13] Other fragments may arise from the cleavage of the thioester bond or along the fatty acyl chain. Understanding these fragmentation patterns can help in identifying fragment ions in your spectra.
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters to Minimize In-Source Fragmentation
-
Initial Setup:
-
Prepare a standard solution of this compound at a known concentration in an appropriate solvent (e.g., a mixture of acetonitrile and water with a small amount of formic acid or ammonium acetate).
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate.
-
-
Parameter Optimization (perform sequentially):
-
Cone/Fragmentor/Declustering Potential:
-
Begin with a low setting (e.g., 20 V).
-
Acquire a mass spectrum and record the intensities of the precursor ion and any fragment ions.
-
Increase the voltage in small increments (e.g., 5-10 V) and acquire a new spectrum at each step.
-
Plot the precursor and fragment ion intensities against the voltage to determine the optimal setting that maximizes the precursor signal while minimizing fragmentation.
-
-
Source Temperature:
-
Set the cone/fragmentor voltage to the optimized value from the previous step.
-
Start with a low source temperature (e.g., 100 °C).
-
Acquire a mass spectrum.
-
Increase the temperature in increments (e.g., 10-20 °C) and acquire a spectrum at each step.
-
Identify the temperature that provides good desolvation without a significant increase in fragmentation.
-
-
Spray Voltage:
-
With the optimized cone voltage and source temperature, start with a low spray voltage (e.g., 2.5 kV).
-
Gradually increase the spray voltage until a stable ion current is achieved. Avoid using excessively high voltages.
-
-
-
Final Verification:
-
Analyze the standard solution using the final optimized parameters to confirm minimal in-source fragmentation.
-
Signaling Pathways
While the specific signaling pathways involving this compound are not extensively detailed in the provided search results, it is known that branched-chain fatty acids can be incorporated into various metabolic pathways. The diagram below illustrates a generalized pathway for the metabolism of a branched-chain fatty acid.
Caption: A generalized metabolic pathway for a branched-chain fatty acyl-CoA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recognition and avoidance of ion source-generated artifacts in lipidomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. JEOL USA blog | An Overview of Different GC-MS Ionization Techniq [jeolusa.com]
- 6. Two Soft Ionization Techniques—EI and MALDI - Creative Proteomics Blog [creative-proteomics.com]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. phys.libretexts.org [phys.libretexts.org]
- 11. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Enhancing the sensitivity of 7-Methylheptadecanoyl-CoA detection in complex samples.
Welcome to the technical support center for the sensitive detection of 7-Methylheptadecanoyl-CoA and other long-chain acyl-CoAs in complex biological samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the most frequently used and sensitive method for the analysis of this compound and other acyl-CoAs.[1][2][3] This technique offers superior sensitivity and specificity, making it ideal for detecting low-abundance species in complex matrices.[2]
Q2: Why is this compound often used as an internal standard?
A2: this compound, a type of heptadecanoyl-CoA (C17:0-CoA), is an effective internal standard because odd-chain acyl-CoAs are not typically present in most biological samples.[4][5] This allows for accurate quantification by correcting for variability in sample preparation and instrument response.
Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?
A3: In positive ion mode, acyl-CoAs exhibit common fragmentation patterns that are useful for their identification and quantification. A characteristic neutral loss of 507 Da, which corresponds to the 3'-phospho-ADP moiety, is frequently observed.[6][7][8][9] Another common fragment ion is seen at m/z 428, which represents the CoA moiety.[6][7][8][10] These consistent fragmentation patterns allow for the use of targeted mass spectrometry approaches like Multiple Reaction Monitoring (MRM) or neutral loss scans to selectively detect a wide range of acyl-CoA species.[6][7]
Q4: How can I improve the chromatographic separation of this compound?
A4: For long-chain acyl-CoAs like this compound, reversed-phase liquid chromatography (RPLC) with a C18 column is a common and effective separation technique.[1][5][11] To improve peak shape and resolution, consider using a mobile phase with a high pH (e.g., pH 8.5-10.5 with ammonium hydroxide or ammonium bicarbonate) or incorporating ion-pairing agents.[1][5][12] A linear gradient with an organic solvent like acetonitrile or methanol is typically used for elution.[1][11]
Q5: What are the critical steps in sample preparation to ensure the stability of this compound?
A5: Acyl-CoAs are known to be unstable, so proper sample handling is critical.[4][5] Key steps to ensure stability include:
-
Rapid Quenching: Immediately stop metabolic activity by flash-freezing samples in liquid nitrogen.[4]
-
Cold Processing: Perform all subsequent extraction steps on ice or at 4°C to minimize enzymatic degradation.[11][13][14]
-
Appropriate Extraction Solvent: Use an ice-cold extraction solvent, such as a mixture of acetonitrile, 2-propanol, and methanol or 80% methanol.[4][11]
-
Proper Storage: Store extracts as dry pellets at -80°C and reconstitute them just before analysis.[5]
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
| Possible Cause | Recommended Solution |
| Sample Degradation | Acyl-CoAs are unstable. Ensure rapid quenching of metabolic activity, keep samples on ice throughout preparation, and store extracts as dry pellets at -80°C. Reconstitute just prior to analysis.[5] |
| Poor Extraction Efficiency | The extraction procedure requires considerable care.[4] Ensure thorough homogenization of the tissue or cells in a suitable extraction buffer.[4][11] For tissues, use a homogenizer on ice.[4] |
| Inefficient Ionization in MS | Optimize the electrospray ionization (ESI) source parameters. Acyl-CoAs are typically analyzed in positive ion mode. Ensure the mobile phase composition is compatible with efficient ionization (e.g., contains a volatile buffer like ammonium acetate).[1] |
| Suboptimal MS/MS Transition | Verify the precursor and product ion masses for this compound. Utilize the characteristic neutral loss of 507 Da or the fragment at m/z 428 for setting up MRM transitions.[6][7][8] |
Issue 2: Poor Chromatographic Peak Shape (e.g., Tailing, Broadening)
| Possible Cause | Recommended Solution |
| Secondary Interactions with Column | The phosphate groups on the CoA moiety can interact with the stationary phase. Use a mobile phase with a high pH (e.g., 8.5-10.5 with ammonium hydroxide) to deprotonate the silanols on the column and improve peak shape.[1][5] |
| Inappropriate Mobile Phase | Ensure the mobile phase contains a suitable buffer, such as ammonium acetate, to maintain a stable pH.[1] The organic solvent (acetonitrile or methanol) gradient should be optimized for the separation of long-chain acyl-CoAs.[1][11] |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, consider replacing the column. |
Issue 3: Inaccurate or Imprecise Quantification
| Possible Cause | Recommended Solution |
| Matrix Effects (Ion Suppression or Enhancement) | Matrix effects can be significant in complex samples. Implement a sample cleanup step like solid-phase extraction (SPE) to remove interfering substances.[11][15] However, be aware that SPE can lead to the loss of some analytes.[5] Alternatively, prepare calibration standards in a matrix that closely matches the study samples.[5] |
| Lack of a Suitable Internal Standard | If not already in use, incorporate an appropriate internal standard. For this compound, a stable isotope-labeled version would be ideal. If unavailable, another odd-chain acyl-CoA can be used.[5] |
| Non-Linearity of Calibration Curve | Ensure the calibration curve covers the expected concentration range of the analyte in the samples. A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations.[2][5] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue Samples
This protocol is adapted from methods described for the analysis of long-chain acyl-CoAs in muscle tissue.[4]
-
Homogenization:
-
Place approximately 40 mg of frozen tissue in a tube with 0.5 mL of ice-cold 100 mM potassium phosphate monobasic (KH2PO4, pH 4.9).[4]
-
Add 0.5 mL of an ice-cold solvent mixture of acetonitrile:2-propanol:methanol (3:1:1) containing the internal standard (e.g., 20 ng of a C17-CoA).[4]
-
Homogenize the sample twice on ice.[4]
-
-
Extraction:
-
Sample Collection:
-
Carefully collect the supernatant for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This is a general workflow for the analysis of long-chain acyl-CoAs based on established methods.[1]
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., Luna C18, 100 x 2.0 mm, 3 µm).[1]
-
Mobile Phase A: Water with 10 mM ammonium acetate (pH adjusted to 8.5 with ammonium hydroxide).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-1.5 min: 20% B
-
1.5-5 min: 20% to 95% B
-
5-14.5 min: Hold at 95% B
-
14.5-15 min: 95% to 20% B
-
15-20 min: Hold at 20% B[1]
-
-
Flow Rate: 0.2 mL/min.[1]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Visualizations
References
- 1. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. bioassaysys.com [bioassaysys.com]
- 14. duke-nus.edu.sg [duke-nus.edu.sg]
- 15. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with co-eluting interferences in 7-Methylheptadecanoyl-CoA analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methylheptadecanoyl-CoA. The content is designed to address common challenges, particularly the issue of co-eluting interferences during LC-MS/MS analysis.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Chromatographic Resolution and Co-elution of Isomers
Symptom: You observe a single, broad peak, or a peak with a shoulder, where you expect to see a sharp peak for this compound. This suggests that isomers or other structurally similar molecules are co-eluting with your target analyte.
Solution:
-
Optimize Chromatographic Conditions: The key to separating isomers is to enhance the selectivity of your liquid chromatography method.
-
Lower the column temperature: Reducing the column temperature can increase the interaction between the analytes and the stationary phase, potentially improving separation.
-
Use a longer column or a column with a smaller particle size: This increases the number of theoretical plates and, consequently, the resolving power of the separation.
-
Employ a shallower gradient: A slower, more gradual increase in the organic solvent concentration in the mobile phase can improve the separation of closely eluting compounds.[1]
-
Evaluate different stationary phases: While C18 columns are common, other phases like C8, phenyl-hexyl, or pentafluorophenyl (PFP) might offer different selectivity for branched-chain acyl-CoAs.
-
-
Modify the Mobile Phase:
-
Adjust the pH: The pH of the mobile phase can influence the ionization state of the analyte and its interaction with the stationary phase.[2] Experiment with slight adjustments to the mobile phase pH.
-
Incorporate ion-pairing reagents: Reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can be added to the mobile phase to improve the retention and separation of polar compounds like acyl-CoAs.
-
-
Enhance Sample Preparation:
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges with a chemistry that selectively retains either your analyte of interest or the interfering compounds. This can significantly clean up the sample before LC-MS analysis.
-
Liquid-Liquid Extraction (LLE): A carefully chosen set of immiscible solvents can be used to partition the analyte away from interfering substances.
-
Issue 2: Peak Tailing
Symptom: The peak for this compound has an asymmetrical shape with a "tail" extending from the back of the peak. This can affect integration and reduce accuracy.
Solution:
-
Check for Column Contamination: A common cause of peak tailing is the accumulation of contaminants on the column frit or at the head of the column.[3]
-
Backflush the column: Reversing the column flow and flushing with a strong solvent can dislodge particulates from the inlet frit.[3]
-
Use a guard column: A guard column is a small, disposable column placed before the analytical column to trap contaminants and extend the life of the main column.
-
-
Address Secondary Interactions: Tailing can occur due to unwanted interactions between the analyte and the stationary phase.
-
Modify the mobile phase: Adding a small amount of a competing base (for basic analytes) or acid (for acidic analytes) to the mobile phase can help to saturate the active sites on the stationary phase and reduce tailing.
-
Check the mobile phase pH: Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state.
-
-
Optimize Injection Conditions:
-
Reduce injection volume or concentration: Overloading the column can lead to peak tailing.[3] Try injecting a smaller volume or diluting the sample.
-
Ensure solvent compatibility: The injection solvent should be weaker than or similar in strength to the initial mobile phase to ensure proper peak focusing at the head of the column.
-
Issue 3: Peak Splitting
Symptom: The peak for this compound appears as two or more closely spaced peaks.
Solution:
-
Investigate Column Issues:
-
Partial blockage: A partial clog in the column inlet frit can cause the sample to be distributed unevenly, leading to split peaks.[3] Backflushing may resolve this.
-
Column void: A void or channel in the packing material at the head of the column can also cause peak splitting. This usually requires column replacement.
-
-
Examine the Injection Process:
-
Injector problems: A malfunctioning autosampler or a poorly seated injection needle can cause improper sample introduction and split peaks.
-
Incompatibility of injection solvent and mobile phase: If the sample is dissolved in a much stronger solvent than the mobile phase, it can lead to peak distortion and splitting. Dissolve the sample in the initial mobile phase whenever possible.
-
-
Consider Chemical Effects:
-
Analyte degradation: If the analyte is unstable in the sample matrix or during the analytical run, it can degrade into a closely related compound, resulting in a split peak.
-
Presence of isomers: As with co-elution, unresolved isomers can sometimes appear as a split peak. Refer to the troubleshooting steps for co-elution.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely co-eluting interferences for this compound?
A1: The most probable co-eluting interferences are other structural isomers of methylheptadecanoyl-CoA, such as those with the methyl group at different positions on the acyl chain (e.g., 2-methyl, 3-methyl, etc.). Additionally, other long-chain acyl-CoAs with similar chain lengths and polarity could potentially co-elute depending on the chromatographic conditions. The separation of such isomers is a known challenge in acyl-CoA analysis.[1][4]
Q2: How can I confirm the identity of this compound in the presence of suspected interferences?
A2: High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose. By obtaining an accurate mass measurement of the precursor ion, you can determine its elemental composition and confirm that it matches that of this compound. Furthermore, tandem mass spectrometry (MS/MS) can provide structural information. Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety. Observing this neutral loss can increase confidence in the identification. Comparing the fragmentation pattern of your analyte to that of a known standard is the most definitive method.
Q3: What are the key parameters to consider for the mass spectrometric detection of this compound?
A3: For tandem mass spectrometry (MS/MS) analysis, the most important parameters are the selection of the precursor ion and the optimization of the collision energy to produce characteristic product ions. For acyl-CoAs, a common strategy is to use a precursor ion scan for the fragment ion corresponding to the CoA moiety or a neutral loss scan for 507 Da. In multiple reaction monitoring (MRM) mode, you would select the protonated molecule [M+H]+ as the precursor ion and monitor for one or more specific fragment ions.
Q4: Are there any specific sample preparation techniques recommended for minimizing interferences in tissue samples?
A4: Yes, for tissue samples, it is crucial to perform a robust extraction and clean-up procedure. Protein precipitation is a necessary first step, often followed by solid-phase extraction (SPE) to remove salts and other matrix components. A mixed-mode SPE cartridge that combines reversed-phase and ion-exchange properties can be particularly effective for isolating acyl-CoAs.
Quantitative Data Summary
The following table provides a hypothetical comparison of two LC-MS/MS methods for the separation of this compound from a potential co-eluting isomer. This data is for illustrative purposes to guide method development and comparison.
| Parameter | Method A: Standard C18 Chromatography | Method B: Optimized PFP Chromatography |
| Column | C18, 2.1 x 100 mm, 1.8 µm | PFP, 2.1 x 150 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water, pH 6.8 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Gradient | 20-95% B in 10 min | 30-85% B in 20 min |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temp. | 40 °C | 30 °C |
| Resolution (Rs) between Isomers | 0.8 | 1.9 |
| Peak Asymmetry (As) for 7-MHD-CoA | 1.5 | 1.1 |
| Signal-to-Noise (S/N) for 7-MHD-CoA | 150 | 220 |
Note: 7-MHD-CoA = this compound
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound and should be optimized for your specific instrumentation and sample type.
1. Sample Preparation (from cell culture)
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water) to the cell plate.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: A high-resolution column is recommended, such as a C18 or PFP column with a particle size of less than 2 µm.
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow gradient is recommended to enhance the separation of isomers. For example, start at 20% B, increase to 80% B over 20 minutes, then wash and re-equilibrate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 35 °C (can be optimized).
-
Injection Volume: 5 µL.
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) on a high-resolution instrument.
-
Precursor Ion (Q1): The m/z of the protonated this compound.
-
Product Ions (Q3): Monitor for characteristic fragments, including the fragment corresponding to the neutral loss of 507 Da.
-
Collision Energy: Optimize for the specific instrument and analyte to achieve the best fragmentation intensity.
Visualizations
Caption: Troubleshooting workflow for co-eluting interferences.
Caption: Logical relationship of analyte and interferences.
References
- 1. researchgate.net [researchgate.net]
- 2. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry [agris.fao.org]
Strategies to improve the stability of 7-Methylheptadecanoyl-CoA analytical standards.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 7-Methylheptadecanoyl-CoA analytical standards. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound, like other long-chain acyl-CoAs, is primarily influenced by temperature, pH, and the presence of water. The thioester bond is susceptible to hydrolysis, which is accelerated at higher temperatures and non-optimal pH levels.[1][2] Exposure to air can also lead to oxidative degradation, although this is less common for saturated fatty acyl chains.
Q2: What is the recommended solvent for dissolving and storing this compound standards?
A2: For long-term storage, it is advisable to store the standard as a dry solid at -80°C. For the preparation of stock solutions, use a non-aqueous organic solvent such as isopropanol, ethanol, or a mixture of methanol and chloroform.[3][4] It is recommended to reconstitute the standard just prior to analysis.[3] If an aqueous buffer is necessary for your experimental setup, use it for the shortest time possible and maintain a cool temperature and a slightly acidic to neutral pH.
Q3: How does the methyl branch in this compound affect its stability compared to a straight-chain equivalent like heptadecanoyl-CoA?
Q4: Can I repeatedly freeze and thaw my this compound standard solution?
A4: It is highly recommended to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and potentially accelerate degradation. Prepare small, single-use aliquots of your stock solution to maintain the integrity of the standard over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal During Analysis | Degradation of the standard due to improper storage or handling. | Store the standard as a dry pellet at -80°C and reconstitute in a non-aqueous solvent immediately before use.[3] Keep samples on ice during preparation. |
| Adsorption to plasticware. | Use low-adhesion polypropylene tubes and pipette tips. | |
| Poor Peak Shape in Chromatography | Suboptimal mobile phase pH. | For reversed-phase chromatography, using an ion-pairing agent or a slightly acidic to neutral pH can improve peak shape.[3] |
| Degradation during the analytical run. | Ensure the autosampler is kept at a low temperature (e.g., 4°C).[7] | |
| Inconsistent or Drifting Results | Instability of the standard in the working solution. | Prepare fresh working solutions daily. If using an aqueous buffer, minimize the time the standard is in the aqueous environment. |
| Hydrolysis of the thioester bond. | Maintain a pH between 4.0 and 6.8 for your solutions.[7] Avoid basic conditions as they significantly accelerate hydrolysis.[1][2] | |
| Appearance of Unexpected Peaks | Degradation products. | The primary degradation product is 7-Methylheptadecanoic acid and Coenzyme A resulting from hydrolysis. |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Different Solvents
This protocol is designed to assess the stability of this compound in various solvent conditions over time.
Materials:
-
This compound standard
-
Ultrapure water
-
Methanol (LC-MS grade)
-
Ammonium acetate
-
Acetic acid
-
LC-MS system with a C18 column
Procedure:
-
Preparation of Solvents:
-
Solvent A (Water): Ultrapure water.
-
Solvent B (Aqueous, pH 4.0): 50 mM ammonium acetate in water, pH adjusted to 4.0 with acetic acid.
-
Solvent C (Aqueous, pH 6.8): 50 mM ammonium acetate in water, pH 6.8.
-
Solvent D (50% Methanol): 50% methanol in ultrapure water.
-
Solvent E (50% Methanol, pH 4.0): 50% methanol in Solvent B.
-
Solvent F (50% Methanol, pH 6.8): 50% methanol in Solvent C.
-
-
Sample Preparation:
-
Prepare a 1 µM solution of this compound in each of the six solvents (A-F).
-
-
Incubation and Analysis:
-
Place all prepared solutions in the LC autosampler set at 4°C.
-
Inject a 5 µL aliquot of each solution onto the LC-MS system every 8 hours for a total of 48 hours.
-
Monitor the peak area of the parent ion of this compound at each time point.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at time zero for each solvent.
-
Plot the percentage of remaining this compound against time for each condition.
-
Quantitative Data Summary
The following table summarizes the expected stability of a long-chain acyl-CoA standard under different conditions based on a similar study.[7]
| Solvent Condition | pH | Temperature | % Remaining after 24h | % Remaining after 48h |
| Water | ~7.0 | 4°C | ~85% | ~70% |
| 50 mM Ammonium Acetate | 4.0 | 4°C | >95% | >90% |
| 50 mM Ammonium Acetate | 6.8 | 4°C | >95% | >90% |
| 50% Methanol/Water | ~7.0 | 4°C | ~90% | ~80% |
| 50% Methanol/50 mM Ammonium Acetate | 4.0 | 4°C | >98% | >95% |
| 50% Methanol/50 mM Ammonium Acetate | 6.8 | 4°C | >98% | >95% |
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
Degradation Pathway of this compound
Caption: Hydrolytic degradation of this compound.
References
- 1. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immobilization of fatty acyl-CoA synthetase: effect on its stability and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming the Identity of 7-Methylheptadecanoyl-CoA: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous identification and quantification of lipid metabolites are paramount. This guide provides a comprehensive comparison of tandem mass spectrometry and its alternatives for the characterization of 7-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.
Introduction
This compound is a saturated fatty acyl-CoA with a methyl branch at the seventh carbon position. As with other fatty acyl-CoAs, it is a key intermediate in various metabolic pathways. Accurate identification and quantification are crucial for understanding its biological role and for its potential as a biomarker or therapeutic target. Tandem mass spectrometry (MS/MS) has emerged as a powerful tool for the analysis of such molecules due to its high sensitivity and specificity. This guide compares the performance of tandem mass spectrometry with alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique for the identification and quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and the need for structural elucidation versus routine quantification.
| Feature | Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by liquid chromatography followed by mass analysis of precursor and fragment ions. | Separation of volatile derivatives by gas chromatography followed by mass analysis. | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. |
| Sample Preparation | Extraction of acyl-CoAs from the sample matrix. | Hydrolysis of the CoA ester and derivatization of the resulting fatty acid (e.g., methylation) to increase volatility. | Extraction and purification of the analyte. |
| Sensitivity | High (pmol to fmol range).[1] | High (ng to pg range).[2] | Lower, typically requiring larger sample amounts (µg to mg range). |
| Specificity | High, based on precursor ion m/z, retention time, and characteristic fragmentation pattern. | High, based on retention time and mass spectrum of the derivatized fatty acid. | High, provides detailed structural information for unambiguous identification. |
| Structural Information | Provides information on molecular weight and fragmentation patterns, which are characteristic of the molecule class. | Fragmentation patterns of the derivatized fatty acid can help in identifying the structure. | Provides detailed information on the chemical environment of each atom, allowing for complete structural elucidation. |
| Quantitative Accuracy | Excellent, especially with the use of stable isotope-labeled internal standards. | Good, but can be affected by the efficiency of the derivatization step. | Excellent for quantification without the need for identical standards, using an internal standard of a known concentration. |
| Throughput | High, suitable for the analysis of a large number of samples. | Moderate, sample preparation can be time-consuming. | Low, longer acquisition times are often required. |
Tandem Mass Spectrometry for this compound Identification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier method for the sensitive and specific quantification of acyl-CoAs.[3] The identification of this compound is based on its specific precursor ion mass-to-charge ratio (m/z) and its characteristic fragmentation pattern upon collision-induced dissociation (CID).
Predicted Tandem Mass Spectrometry Data for this compound
The molecular formula for 7-Methylheptadecanoic acid is C18H36O2, and its monoisotopic mass is 284.2715 g/mol . The molecular formula for Coenzyme A is C21H36N7O16P3S, with a monoisotopic mass of 767.135 g/mol .
-
Molecular Formula of this compound: C39H70N7O17P3S
-
Monoisotopic Mass: 1033.401 g/mol
-
Precursor Ion ([M+H]⁺) m/z: 1034.408
Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode tandem mass spectrometry. This includes a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.003 Da) and the appearance of a product ion corresponding to the phosphopantetheine moiety at m/z 428.037.[4][5]
-
Predicted Major Product Ion (from neutral loss of 507 Da): [M+H - 507.003]⁺ = 1034.408 - 507.003 = 527.405 m/z
-
Characteristic Product Ion: 428.037 m/z
The Multiple Reaction Monitoring (MRM) transition for the targeted analysis of this compound would therefore be 1034.4 → 527.4 .
Experimental Protocols
Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is a general guideline for the analysis of long-chain acyl-CoAs and can be adapted for this compound.
1. Sample Preparation (Acyl-CoA Extraction)
-
Homogenize tissue or cell samples in a cold solvent mixture, such as 2:1 methanol:chloroform.
-
Add an internal standard, such as ¹³C-labeled heptadecanoyl-CoA, to the homogenization solvent for accurate quantification.
-
Perform a liquid-liquid extraction to separate the lipid-containing organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol in water).
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[1]
-
Mobile Phase A: Water with 10 mM ammonium acetate.[1]
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.[1]
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramping up to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: 1034.4 → 527.4.
-
Collision Energy: Optimize for the specific instrument to achieve maximum fragmentation of the precursor ion.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol involves the analysis of the fatty acid component after hydrolysis of the CoA ester.
1. Sample Preparation (Hydrolysis and Derivatization)
-
Hydrolyze the acyl-CoA sample using a strong base (e.g., KOH in methanol) to release the 7-methylheptadecanoic acid.
-
Acidify the solution and extract the free fatty acid into an organic solvent (e.g., hexane).
-
Derivatize the fatty acid to a volatile ester, typically a fatty acid methyl ester (FAME), using a reagent such as BF₃-methanol or by heating with methanolic HCl.[6]
-
Extract the FAME into an organic solvent and concentrate for GC-MS analysis.
2. Gas Chromatography
-
Column: A polar capillary column, such as one with a polyethylene glycol stationary phase (e.g., DB-WAX), is suitable for FAME analysis.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points.
-
Injector Temperature: Typically 250 °C.
3. Mass Spectrometry
-
Ionization Mode: Electron Ionization (EI).
-
Scan Type: Full scan to obtain the mass spectrum for identification, or Selected Ion Monitoring (SIM) for targeted quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR provides detailed structural information but is less sensitive than mass spectrometry-based methods.
1. Sample Preparation
-
Extract and purify a sufficient quantity of this compound.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or MeOD).
-
Add a known amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing and quantification.
2. NMR Analysis
-
Acquire ¹H and ¹³C NMR spectra.
-
For detailed structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the identification of this compound using tandem mass spectrometry and the general pathway for fatty acid activation.
Caption: Experimental workflow for the identification of this compound using LC-MS/MS.
Caption: Activation of 7-Methylheptadecanoic Acid to its CoA ester.
Conclusion
Tandem mass spectrometry stands out as the method of choice for the routine identification and quantification of this compound in biological samples due to its exceptional sensitivity, specificity, and high-throughput capabilities. While GC-MS offers a viable alternative, the requirement for derivatization adds complexity to the workflow. NMR spectroscopy, although less sensitive, provides unparalleled structural detail, making it an invaluable tool for the de novo identification and structural confirmation of novel branched-chain fatty acyl-CoAs. The selection of the most appropriate technique will ultimately be guided by the specific research question and the available resources.
References
- 1. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Improved Quantification by Nuclear Magnetic Resonance Spectroscopy of the Fatty Acid Ester Composition of Extra Virgin Olive Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 7-Methylheptadecanoyl-CoA Levels: A Hypothetical View in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Methylheptadecanoyl-CoA is the activated form of 7-methylheptadecanoic acid, a saturated branched-chain fatty acid. While specific research on this particular acyl-CoA is limited, the broader class of BCFAs is gaining attention for its potential roles in metabolic regulation and disease. BCFAs can be obtained from dietary sources, particularly dairy and ruminant fats, or synthesized endogenously. Their metabolism is linked to various cellular processes, and alterations in their levels have been associated with metabolic disorders and cancer. This guide explores the potential differences in this compound levels between healthy and diseased states, based on our understanding of BCFA metabolism.
Hypothetical Comparison of this compound Levels
The following table presents a hypothetical comparison of this compound levels in plasma, drawing inferences from studies on related BCFAs in various disease contexts. These values are not based on direct measurements and should be considered as potential hypotheses for future investigation.
| Condition | Hypothetical this compound Plasma Concentration (pmol/mL) | Inferred Rationale |
| Healthy Adult | 1.5 - 5.0 | Baseline levels reflecting normal dietary intake and endogenous synthesis. |
| Metabolic Syndrome/Type 2 Diabetes | 0.5 - 2.0 | Some studies show an inverse correlation between serum BCFAs and insulin resistance[1]. Lower levels might be associated with impaired glucose metabolism. |
| Peroxisomal Biogenesis Disorders (e.g., Zellweger Syndrome) | > 10.0 | Peroxisomes are involved in the β-oxidation of BCFAs. Deficiencies in peroxisomal function can lead to the accumulation of BCFAs and their CoA esters in plasma[2][3]. |
| Certain Cancers (e.g., Breast Cancer) | Potentially Altered (Increase or Decrease) | The role of BCFAs in cancer is complex. Some odd-chain fatty acids have shown anti-cancer properties by inhibiting cancer cell proliferation and signaling pathways[4][5]. Alterations in fatty acid metabolism are a hallmark of cancer, which could lead to either increased utilization or accumulation of specific acyl-CoAs. |
Signaling Pathways and Metabolism
The metabolism of 7-methylheptadecanoic acid is expected to follow the general pathway of other BCFAs. It begins with the activation of the fatty acid to its CoA ester, this compound, a reaction catalyzed by an acyl-CoA synthetase. This activated form can then enter various metabolic pathways, including β-oxidation for energy production or incorporation into complex lipids.
Caption: Hypothetical metabolic fate of this compound.
Experimental Protocols
The quantification of this compound in biological samples like plasma or tissue homogenates would require a sensitive and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of Branched-Chain Fatty Acyl-CoAs by LC-MS/MS
This protocol is a representative method for the analysis of various acyl-CoAs and can be adapted for this compound.
1. Sample Preparation:
-
Extraction: To 100 µL of plasma or tissue homogenate, add 900 µL of an ice-cold extraction solvent (e.g., acetonitrile/methanol/water, 2:2:1 v/v/v) containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA not present in the sample).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. For acyl-CoAs, a common neutral loss of 507 Da (the phosphoadenosine diphosphate moiety) or a specific product ion corresponding to the acyl group can be monitored.
-
3. Data Analysis:
-
The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
Caption: A generalized experimental workflow for quantifying this compound.
Conclusion
While direct evidence is currently lacking, the study of branched-chain fatty acyl-CoAs like this compound holds promise for understanding the pathophysiology of various metabolic diseases and cancer. The hypothetical comparisons and detailed methodologies presented in this guide are intended to stimulate further research in this underexplored area of lipid metabolism. Future studies employing targeted metabolomics are necessary to validate these hypotheses and elucidate the precise role of this compound in health and disease, potentially paving the way for novel diagnostic markers and therapeutic strategies.
References
- 1. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of 7-Methylheptadecanoyl-CoA and Palmitoyl-CoA as Acyltransferase Substrates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The substrate specificity of acyltransferases is a critical determinant of the composition and downstream signaling functions of complex lipids. This guide provides a comparative analysis of two distinct acyl-CoA substrates: the common straight-chain saturated palmitoyl-CoA (16:0) and the less-studied branched-chain 7-methylheptadecanoyl-CoA. While direct comparative kinetic data for this compound is limited in the existing scientific literature, this document synthesizes available information on acyltransferase substrate preferences to offer a predictive comparison. We present quantitative data for palmitoyl-CoA and other relevant acyl-CoAs with various acyltransferases, detail a representative experimental protocol for assessing substrate specificity, and provide visualizations of the relevant biochemical pathways and experimental workflows. This guide aims to equip researchers with a foundational understanding to inform experimental design in the study of lipid metabolism and the development of therapeutics targeting lipid-modifying enzymes.
Introduction
Acyl-CoA:diacylglycerol acyltransferase (DGAT), glycerol-3-phosphate acyltransferase (GPAT), and other acyltransferases are central enzymes in the synthesis of glycerolipids, including triacylglycerols (TAGs) and phospholipids.[1] The fatty acyl-CoA substrates utilized by these enzymes dictate the molecular species of lipids produced, which in turn influences membrane fluidity, energy storage, and the generation of lipid signaling molecules.
Palmitoyl-CoA is one of the most abundant saturated fatty acyl-CoAs in mammalian cells, derived from both de novo synthesis and dietary sources.[2] Its metabolism and incorporation into complex lipids are well-characterized. In contrast, this compound is a branched-chain fatty acyl-CoA, which is less common and whose metabolic fate is not as extensively studied. Branched-chain fatty acids are obtained from the diet, particularly from dairy products and ruminant fats, and can also be synthesized endogenously. The presence of a methyl group on the acyl chain introduces steric hindrance that can significantly affect its recognition and processing by enzymes. Understanding how acyltransferases differentiate between these two types of substrates is crucial for elucidating the metabolic pathways of branched-chain fatty acids and their potential physiological roles.
Quantitative Data Comparison: Substrate Specificity of Acyltransferases
Table 1: Substrate Specificity of Diacylglycerol Acyltransferase (DGAT) Isoforms
| Enzyme | Organism/Source | Acyl-CoA Substrate | Apparent Km (µM) | Relative Activity (%) | Reference |
| DGAT1 | Human | Oleoyl-CoA (18:1) | 15.6 | 100 | [3] |
| Palmitoyl-CoA (16:0) | 22.1 | 85 | [3] | ||
| Stearoyl-CoA (18:0) | 18.5 | 95 | [3] | ||
| Linoleoyl-CoA (18:2) | 12.3 | 110 | [3] | ||
| DGAT2 | Mortierella alpina | Palmitoyl-CoA (16:0) | - | 100 | [4] |
| Stearoyl-CoA (18:0) | - | ~120 | [4] | ||
| Oleoyl-CoA (18:1) | - | ~80 | [4] | ||
| Linoleoyl-CoA (18:2) | - | ~150 | [4] |
Note: Data is often presented as relative activity due to the challenges in determining accurate kinetic constants for membrane-bound enzymes.
Interpretation: DGAT1 and DGAT2 exhibit broad substrate specificity but show a general preference for unsaturated and longer-chain fatty acyl-CoAs. The methyl branch in this compound may result in a lower affinity (higher Km) and/or a reduced turnover rate (lower Vmax) compared to the straight-chain palmitoyl-CoA due to steric hindrance within the active site.
Table 2: Substrate Specificity of Glycerol-3-Phosphate Acyltransferase (GPAT) Isoforms
| Enzyme | Organism/Source | Acyl-CoA Substrate | Relative Activity (%) | Reference |
| GPAT1 | Mouse | Palmitoyl-CoA (16:0) | 100 | [5] |
| Stearoyl-CoA (18:0) | ~90 | [5] | ||
| Oleoyl-CoA (18:1) | ~110 | [5] | ||
| GPAT3 | Human | Oleoyl-CoA (18:1) | 100 | [6] |
| Palmitoyl-CoA (16:0) | ~75 | [6] | ||
| Myristoyl-CoA (14:0) | ~60 | [6] | ||
| Stearoyl-CoA (18:0) | ~70 | [6] | ||
| GPAT5 | Arabidopsis thaliana | C22:0-CoA | 100 | [7] |
| C24:0-CoA | ~95 | [7] | ||
| C16:0-CoA | ~60 | [7] |
Interpretation: GPAT isoforms also display distinct substrate preferences. Notably, GPAT5 from Arabidopsis thaliana, involved in the synthesis of the plant polymer suberin, shows high activity towards very-long-chain fatty acyl-CoAs. Suberin is known to contain branched-chain fatty acids, suggesting that acyltransferases involved in its synthesis may accommodate branched structures. This suggests that certain acyltransferases have evolved to handle non-standard fatty acyl-CoAs.
Experimental Protocols
The following is a representative protocol for an in vitro assay to determine the substrate specificity of a microsomal acyltransferase, such as DGAT. This protocol is a composite of methods described in the literature.
Objective: To compare the relative incorporation of different acyl-CoA substrates into diacylglycerol to form triacylglycerol by a microsomal enzyme preparation.
Materials:
-
Enzyme Source: Microsomal fractions isolated from cultured cells (e.g., Sf9 cells overexpressing the acyltransferase of interest) or tissues.
-
Substrates:
-
Acyl-CoA substrates: Palmitoyl-CoA, this compound, Oleoyl-CoA, etc. (Sigma-Aldrich, Avanti Polar Lipids).
-
Diacylglycerol (DAG): 1,2-Dioleoyl-sn-glycerol (Avanti Polar Lipids).
-
Radiolabeled acyl-CoA: [14C]Oleoyl-CoA or [3H]Palmitoyl-CoA (PerkinElmer).
-
-
Buffers and Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 150 mM KCl, 5 mM MgCl2.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Stop Solution: Isopropanol:Heptane:Water (80:20:2, v/v/v).
-
Heptane.
-
Silica gel thin-layer chromatography (TLC) plates.
-
TLC Developing Solvent: Hexane:Diethyl Ether:Acetic Acid (70:30:1, v/v/v).
-
Scintillation fluid.
-
Procedure:
-
Enzyme Preparation:
-
Homogenize cells or tissues in a suitable buffer and perform differential centrifugation to isolate the microsomal fraction.
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., BCA assay).
-
-
Substrate Preparation:
-
Prepare stock solutions of DAG in a suitable solvent (e.g., chloroform) and evaporate the solvent under nitrogen before resuspending in assay buffer containing BSA to facilitate micelle formation.
-
Prepare stock solutions of unlabeled and radiolabeled acyl-CoAs in water.
-
-
Enzyme Assay:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay Buffer
-
DAG (e.g., 100 µM final concentration)
-
BSA (e.g., 2 mg/mL final concentration)
-
Microsomal protein (e.g., 20-50 µg)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a mixture of unlabeled acyl-CoA (e.g., 50 µM final concentration of either palmitoyl-CoA or this compound) and a tracer amount of radiolabeled acyl-CoA (e.g., 1 µM [14C]Oleoyl-CoA).
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Stop Solution.
-
-
Lipid Extraction and Analysis:
-
Add heptane and water to the stopped reaction mixture to partition the lipids into the organic phase. Vortex and centrifuge to separate the phases.
-
Transfer the upper organic (heptane) phase to a new tube.
-
Spot the extracted lipids onto a silica gel TLC plate.
-
Develop the TLC plate in the developing solvent until the solvent front reaches near the top.
-
Visualize the lipid spots using iodine vapor or by autoradiography.
-
Scrape the spots corresponding to triacylglycerol into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of triacylglycerol synthesis (e.g., in pmol/min/mg protein).
-
Compare the rates obtained with different unlabeled acyl-CoA substrates to determine the relative substrate specificity.
-
Signaling Pathways and Experimental Workflows
Glycerolipid Synthesis Pathway
The synthesis of triacylglycerols and phospholipids from glycerol-3-phosphate involves a series of acylation steps. GPAT catalyzes the initial acylation at the sn-1 position, followed by the action of lysophosphatidic acid acyltransferase (LPAAT) at the sn-2 position to form phosphatidic acid. Phosphatidic acid is a key branch point, leading to either phospholipid synthesis or, after dephosphorylation to diacylglycerol, triacylglycerol synthesis catalyzed by DGAT.
Caption: The Kennedy pathway for glycerolipid synthesis.
Experimental Workflow for Acyltransferase Substrate Specificity
The determination of substrate specificity for an acyltransferase typically involves in vitro assays with a purified or enriched enzyme source and a panel of potential substrates.
Caption: Workflow for determining acyltransferase substrate specificity.
Conclusion
While direct comparative data remains elusive, the available evidence suggests that acyltransferases, as a class, are likely to exhibit a lower efficiency for this compound compared to palmitoyl-CoA. This is predicated on the steric hindrance imposed by the methyl group, which may interfere with optimal substrate binding and catalysis. However, it is also clear that specific acyltransferases, particularly those involved in the metabolism of specialized lipids like suberin, have evolved to accommodate branched-chain and other atypical fatty acyl-CoAs.
For researchers in drug development, understanding these specificities is paramount. Targeting an acyltransferase with a broad substrate profile may have different metabolic consequences than inhibiting an enzyme with a more restricted range. The experimental protocols and workflows detailed in this guide provide a framework for directly addressing these questions and for characterizing the substrate preferences of novel acyltransferases. Further research is needed to isolate and kinetically characterize acyltransferases with this compound to fully understand its role in lipid metabolism.
References
- 1. Glycerol-3-phosphate O-acyltransferase - Wikipedia [en.wikipedia.org]
- 2. aocs.org [aocs.org]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRENDA -- BRaunschweig ENzyme DAtabase | HSLS [hsls.pitt.edu]
Validating 7-Methylheptadecanoyl-CoA Biosynthesis: A Comparative Guide to Isotopic Enrichment Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopic enrichment analysis with other methodologies for validating the biosynthesis of 7-methylheptadecanoyl-CoA, a branched-chain fatty acid. Detailed experimental protocols and supporting data are presented to aid in the design and execution of validation studies.
Introduction to this compound Biosynthesis
This compound is a saturated fatty acid with a methyl group at the seventh carbon. Its biosynthesis is believed to follow the general principles of branched-chain fatty acid (BCFA) synthesis, which diverges from the straight-chain fatty acid synthesis pathway. The key distinction lies in the initial priming molecule used by the fatty acid synthase (FAS). Instead of acetyl-CoA, the synthesis of BCFAs is often initiated by branched-chain acyl-CoAs derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.
The internal methyl group at the 7th position suggests a subsequent modification of the growing fatty acid chain. A plausible mechanism for this is a methylation event catalyzed by a methyltransferase, utilizing S-adenosyl methionine (SAM) as the methyl donor.
Isotopic Enrichment Analysis for Pathway Validation
Isotopic enrichment analysis is a powerful technique to trace the metabolic fate of precursors into newly synthesized molecules. By supplying cells or organisms with stable isotope-labeled substrates (e.g., ¹³C or ²H), researchers can track the incorporation of these isotopes into the final product, providing direct evidence of a biosynthetic pathway.
Comparison of Validation Methodologies
The selection of a method to validate the biosynthesis of this compound depends on the specific research question, available resources, and the desired level of detail. Isotopic enrichment analysis provides direct evidence of precursor incorporation, while other methods offer complementary information on enzyme function and pathway regulation.
| Method | Principle | Information Provided | Advantages | Limitations | Relative Cost | Throughput |
| Isotopic Enrichment Analysis | Tracing the incorporation of stable isotope-labeled precursors (e.g., ¹³C-BCAAs, ¹³C-SAM) into 7-methylheptadecanoic acid using mass spectrometry. | Direct evidence of precursor-product relationship; quantitative flux analysis. | High specificity and sensitivity; provides dynamic information on synthesis rates. | Requires specialized equipment (mass spectrometer); labeled compounds can be expensive. | High | Low to Medium |
| Enzyme Assays | In vitro measurement of the activity of putative enzymes in the pathway (e.g., branched-chain α-keto acid dehydrogenase, methyltransferases) using purified enzymes and substrates. | Confirmation of enzyme function and kinetic parameters. | Allows for detailed characterization of individual enzymatic steps. | In vitro conditions may not reflect the cellular environment; requires purified enzymes. | Medium | Low |
| Use of Inhibitors | Treating cells with specific inhibitors of suspected enzymes in the pathway and measuring the effect on 7-methylheptadecanoic acid production. | Implicates specific enzymes or pathways in the biosynthesis. | Relatively simple and cost-effective to implement. | Inhibitors can have off-target effects; may not be completely specific. | Low | High |
| Genetic Manipulation (Knockout/Knockdown) | Silencing or deleting the genes encoding for the proposed biosynthetic enzymes and observing the impact on 7-methylheptadecanoic acid levels. | Provides strong evidence for the essentiality of a gene for the pathway. | High specificity in linking a gene to a function. | Can be technically challenging and time-consuming; potential for compensatory mechanisms. | High | Low |
Experimental Protocols
Protocol 1: Isotopic Labeling of 7-Methylheptadecanoic Acid in Cell Culture
This protocol describes the use of stable isotope-labeled precursors to trace the biosynthesis of 7-methylheptadecanoic acid in a relevant cell line.
1. Cell Culture and Isotope Labeling:
- Culture cells (e.g., adipocytes, hepatocytes) in standard growth medium to 80% confluency.
- For the last 24 hours, replace the standard medium with a custom medium containing:
- ¹³C-labeled branched-chain amino acid (e.g., U-¹³C₅-Valine) to trace the carbon backbone.
- ¹³C-labeled S-adenosyl methionine (or its precursor, ¹³C-methionine) to trace the methyl group.
- Dialyzed fetal bovine serum to minimize unlabeled precursors.
- Incubate cells under standard conditions.
2. Lipid Extraction:
- Harvest the cells and wash with ice-cold phosphate-buffered saline.
- Extract total lipids using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.
- Dry the organic phase containing the lipids under a stream of nitrogen.
3. Fatty Acid Methyl Ester (FAME) Derivatization:
- Resuspend the dried lipid extract in a solution of methanol and acetyl chloride.
- Heat the mixture at 80°C for 1 hour to convert fatty acids to their methyl esters.
- Extract the FAMEs with hexane.
4. GC-MS Analysis:
- Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).
- Use a suitable GC column for fatty acid separation.
- Operate the mass spectrometer in full scan mode to identify the 7-methylheptadecanoate methyl ester peak based on its retention time and mass spectrum.
- Perform selected ion monitoring (SIM) or extracted ion chromatograms (EICs) for the expected m/z values of the unlabeled and labeled 7-methylheptadecanoate to quantify the isotopic enrichment.
Protocol 2: In Vitro Enzyme Assay for Methyltransferase Activity
This protocol outlines a method to test the hypothesis that a methyltransferase is responsible for the methylation of a fatty acid precursor.
1. Enzyme and Substrate Preparation:
- Purify the candidate methyltransferase enzyme.
- Synthesize or obtain the putative fatty acyl-CoA substrate (e.g., heptadecanoyl-CoA).
- Prepare a reaction buffer containing the purified enzyme, the fatty acyl-CoA substrate, and ¹³C-labeled S-adenosyl methionine.
2. Enzymatic Reaction:
- Incubate the reaction mixture at the optimal temperature for the enzyme.
- Stop the reaction at various time points by adding a quenching solution (e.g., acid).
3. Product Analysis:
- Extract the lipids from the reaction mixture.
- Derivatize the fatty acids to FAMEs.
- Analyze the products by GC-MS or LC-MS/MS to detect the formation of ¹³C-labeled 7-methylheptadecanoate.
Visualizing the Pathways and Workflows
To facilitate a clearer understanding, the proposed biosynthetic pathway and the experimental workflow for its validation are illustrated below using Graphviz.
Caption: Proposed biosynthetic pathway for this compound.
Caption: Experimental workflow for isotopic enrichment analysis.
Conclusion
Cross-Validation of Analytical Platforms for 7-Methylheptadecanoyl-CoA Measurement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical platforms for the quantitative measurement of 7-Methylheptadecanoyl-CoA, a branched-chain fatty acyl-CoA involved in lipid metabolism. The selection of an appropriate analytical technique is critical for obtaining accurate and reproducible data in research, clinical, and pharmaceutical settings. This document outlines the predominant methodology, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and discusses the applicability of Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental protocols and performance data.
Comparative Analysis of Analytical Platforms
The quantification of this compound is most effectively achieved using LC-MS/MS, which offers high sensitivity and specificity for this large and thermally labile molecule. While GC-MS is a powerful tool for fatty acid analysis, its application to intact acyl-CoAs is limited due to their low volatility.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, with mass-based detection and fragmentation for structural confirmation. | Separation based on volatility, with mass-based detection. |
| Sample Volatility | Not limited by sample volatility. | High volatility required; derivatization is necessary for the fatty acid moiety after hydrolysis, not suitable for the intact molecule. |
| Resolution | High resolution for a wide range of compounds, including non-volatile and thermally labile molecules. | Excellent for separating complex mixtures of volatile compounds. |
| Sensitivity | High sensitivity, with Limits of Detection (LOD) often in the low nanomolar to picomolar range.[1] | Generally lower sensitivity for derivatized large molecules compared to LC-MS/MS for intact analytes. |
| Specificity | High specificity from Multiple Reaction Monitoring (MRM) reduces matrix interference.[1] | Good specificity, but potential for co-elution of isomeric derivatized fatty acids. |
| Sample Preparation | Typically involves protein precipitation and/or solid-phase extraction (SPE).[2] | Requires hydrolysis of the acyl-CoA followed by derivatization (e.g., methylation) of the resulting fatty acid.[3] |
| Cross-Validation Suitability | Excellent as the primary method for the quantification of this compound. | Not directly applicable for the intact molecule. Can be used to quantify the 7-methylheptadecanoic acid moiety after chemical or enzymatic hydrolysis, serving as an orthogonal validation of the fatty acid component. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound
This protocol provides a general workflow for the sensitive and specific quantification of this compound in biological matrices.
1. Sample Preparation (Protein Precipitation & Extraction)
-
To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 400 µL of cold extraction solution (e.g., 80% methanol or 2.5% 5-sulfosalicylic acid).[1][2]
-
Include a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte) in the extraction solution for accurate quantification.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
2. Chromatographic Separation
-
Column: Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[2]
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[2]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the hydrophobic this compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.[4]
3. Mass Spectrometric Detection
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be the [M+H]+ of this compound. A characteristic product ion resulting from the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 m/z) is commonly monitored.[5][6]
-
Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with authentic standards.
Protocol 2: Indirect GC-MS Analysis via Fatty Acid Methyl Ester (FAME) Derivatization
This protocol is for the quantification of the 7-methylheptadecanoic acid portion of the molecule, not the intact acyl-CoA.
1. Hydrolysis of Acyl-CoA
-
To the biological extract, add a strong base (e.g., KOH in methanol) to hydrolyze the thioester bond of this compound, releasing the free fatty acid.
2. Derivatization to Fatty Acid Methyl Ester (FAME)
-
After hydrolysis, neutralize the solution and evaporate the solvent.
-
Add a derivatization agent such as 14% Boron Trifluoride (BF3) in methanol.[3]
-
Heat the mixture at 60°C for 60 minutes to form the 7-methylheptadecanoic acid methyl ester.[3]
-
After cooling, add a saturated NaCl solution and extract the FAME with hexane.[3]
-
Dry the hexane extract over anhydrous sodium sulfate before GC-MS analysis.
3. GC-MS Analysis
-
Column: A polar capillary column suitable for FAME analysis (e.g., a wax or cyanopropyl column).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program: An initial oven temperature of around 70°C, ramped up to approximately 250°C to elute the FAME.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range appropriate for the expected FAME.
-
Data Analysis: Identify the 7-methylheptadecanoic acid methyl ester based on its retention time and mass spectrum. Quantify using a calibration curve generated from a derivatized standard of 7-methylheptadecanoic acid.
Visualizing the Workflow and Metabolic Context
To aid in understanding the experimental process and the metabolic relevance of this compound, the following diagrams are provided.
Caption: A comparative workflow for the analysis of this compound.
Caption: The central role of Fatty Acyl-CoAs in cellular metabolism.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Functional Comparison of Iso- vs. Anteiso-Branched-Chain Fatty Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional roles of iso- and anteiso-branched-chain fatty acyl-CoAs (BCFA-CoAs), crucial intermediates in cellular metabolism. Understanding the distinct properties and activities of these molecules is vital for research in microbiology, metabolic diseases, and the development of novel therapeutics. This document summarizes key differences in their physical properties, metabolic fates, and impact on cellular signaling, supported by experimental data.
Introduction to Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids are primarily found in the cell membranes of many bacteria, where they play a critical role in maintaining membrane fluidity.[1] They are also present in smaller amounts in eukaryotes. The two main forms are iso- and anteiso-BCFAs, which differ in the position of a methyl branch on the acyl chain. Iso-BCFAs have a methyl group on the penultimate carbon (n-2), while anteiso-BCFAs have a methyl group on the antepenultimate carbon (n-3). These seemingly minor structural differences lead to significant functional distinctions.
Biosynthesis of Iso- and Anteiso-Branched-Chain Fatty Acyl-CoAs
The biosynthesis of both iso- and anteiso-BCFAs originates from branched-chain amino acids.[2] Leucine and valine are precursors for iso-fatty acids, while isoleucine is the precursor for anteiso-fatty acids. These amino acids are catabolized to form branched-chain α-keto acids, which are then decarboxylated to produce the corresponding branched-chain acyl-CoA primers (isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA). These primers are then elongated by the fatty acid synthase (FAS) system, utilizing malonyl-CoA as the two-carbon donor in successive cycles.[3][4]
References
Validating 7-Methylheptadecanoyl-CoA as a Potential Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of novel biomarkers is paramount for advancing our understanding and treatment of metabolic diseases. This guide provides a comparative analysis of 7-Methylheptadecanoyl-CoA as a potential biomarker, placed in the context of established markers for fatty acid oxidation (FAO) disorders. While direct validation studies for this compound are not yet prevalent in published literature, its structural class—branched-chain acyl-CoAs—is an area of active investigation for its diagnostic potential in various metabolic conditions. This document outlines the hypothetical validation pathway for this compound, compares it with current benchmark biomarkers, and provides detailed experimental protocols for its analysis.
Comparative Analysis of Biomarkers for Metabolic Disorders
The utility of a biomarker is determined by its sensitivity, specificity, and the robustness of its detection method. Here, we compare the theoretical profile of this compound with well-established biomarkers of fatty acid oxidation disorders.
| Biomarker Class | Specific Biomarker Example(s) | Method of Detection | Advantages | Disadvantages | Relevance of this compound |
| Acylcarnitines | Octanoylcarnitine (C8), Decanoylcarnitine (C10), Tetradecanoylcarnitine (C14) | Tandem Mass Spectrometry (MS/MS) | Well-established screening method for FAO disorders; high throughput. | Can be influenced by diet and carnitine supplementation; may not reflect intracellular acyl-CoA pools accurately. | Could serve as a more direct indicator of branched-chain fatty acid metabolism dysregulation at the cellular level. |
| Acyl-CoAs (General) | Acetyl-CoA, Malonyl-CoA, Palmitoyl-CoA | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Directly reflects the intracellular metabolic state; crucial for understanding enzyme function and flux. | Technically challenging to measure due to low abundance and instability; requires specialized extraction protocols. | As a specific acyl-CoA, it would provide direct evidence of altered branched-chain fatty acid oxidation. |
| Branched-Chain Amino Acids (BCAAs) | Leucine, Isoleucine, Valine | LC-MS/MS, NMR Spectroscopy | Associated with insulin resistance and metabolic syndrome.[1][2][3] | Levels can be influenced by dietary protein intake; indirect marker of fatty acid metabolism. | The metabolism of 7-methylheptadecanoic acid may be linked to BCAA catabolism, making its CoA derivative a more specific marker. |
| Organic Acids | Ethylmalonic acid, Methylsuccinic acid | Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for diagnosing specific organic acidurias and some FAO disorders. | Less specific for many FAO disorders compared to acylcarnitines. | The detection of specific organic acid metabolites derived from this compound breakdown could offer complementary diagnostic information. |
| Potential Branched-Chain Acyl-CoA | This compound | LC-MS/MS | Hypothesized: High specificity for defects in branched-chain fatty acid oxidation pathways. | Hypothesized: Not yet validated; reference standards may not be commercially available; metabolic pathway not fully elucidated. | Represents a novel and potentially more specific biomarker for a subset of metabolic disorders involving branched-chain fatty acid metabolism. |
Experimental Protocols
Validating a novel biomarker requires robust and reproducible experimental methods. Below are detailed protocols for the extraction and quantification of acyl-CoAs from biological samples, which can be adapted for this compound.
Protocol 1: Extraction of Short- and Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from methods designed for the analysis of a broad range of acyl-CoA species.
Materials:
-
Biological tissue (e.g., liver, muscle)
-
10% (w/v) Trichloroacetic Acid (TCA)
-
Internal Standard (e.g., ¹³C-labeled Palmitoyl-CoA)
-
Solid Phase Extraction (SPE) C18 columns
-
Methanol
-
Acetonitrile
-
Ammonium Acetate
-
Formic Acid
-
Liquid Nitrogen
Procedure:
-
Flash-freeze approximately 50 mg of tissue in liquid nitrogen.
-
Homogenize the frozen tissue in 1 mL of ice-cold 10% TCA containing the internal standard.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Activate an SPE C18 column by washing with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE column.
-
Wash the column with 3 mL of water to remove salts and polar contaminants.
-
Elute the acyl-CoAs with 2 mL of methanol containing 25 mM ammonium acetate.
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the sample in 100 µL of 50% methanol for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Quantification of Acyl-CoAs
This protocol provides a general framework for the sensitive detection of acyl-CoAs.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple Quadrupole Mass Spectrometer
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water
-
Gradient: A linear gradient from 2% to 98% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The precursor ion will be its [M+H]⁺, and a characteristic product ion will result from the fragmentation of the phosphopantetheine moiety.
-
Collision Energy and other MS parameters: Optimize using a synthesized standard of this compound if available. In its absence, optimization can be based on the fragmentation patterns of structurally similar branched-chain acyl-CoAs.
Visualizing the Validation Workflow and Metabolic Context
To effectively communicate the proposed role and validation strategy for this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual frameworks.
Caption: Workflow for the validation of this compound as a biomarker.
References
A Comparative Guide to the Metabolomics of Straight-Chain and Branched-Chain Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways, analytical methodologies, and cellular signaling associated with straight-chain fatty acids (SCFAs) and branched-chain fatty acids (BCFAs). Experimental data and detailed protocols are presented to support a comprehensive understanding of their distinct metabolic fates and physiological roles.
Introduction
Straight-chain and branched-chain fatty acids, while both fundamental lipid molecules, undergo distinct metabolic processing with significant implications for cellular energy homeostasis, signaling, and the pathogenesis of various diseases. SCFAs are characterized by a linear hydrocarbon chain, while BCFAs possess one or more methyl branches. These structural differences necessitate unique enzymatic machinery for their catabolism and lead to differential downstream effects. This guide explores these differences through a metabolomic lens, providing researchers with the necessary information to design and interpret experiments in this critical area of lipid research.
Metabolic Pathways: A Tale of Two Oxidative Processes
The catabolism of SCFAs and BCFAs primarily occurs through beta-oxidation, yet the location and enzymatic players differ significantly.
Straight-Chain Fatty Acid β-Oxidation: This well-characterized pathway predominantly takes place in the mitochondria. Long-chain SCFAs are first activated to their acyl-CoA esters in the cytoplasm and transported into the mitochondrial matrix via the carnitine shuttle. Within the mitochondria, a cyclical four-step process sequentially shortens the fatty acyl-CoA chain, releasing a two-carbon unit as acetyl-CoA in each cycle. This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle to generate ATP.[1][2]
Branched-Chain Fatty Acid Oxidation: The metabolism of BCFAs is more complex due to the presence of methyl groups, which can sterically hinder the standard β-oxidation enzymes. The initial steps of BCFA oxidation, particularly for those with methyl groups at odd-numbered carbons, often occur in peroxisomes.[3][4][5][6] For instance, phytanic acid, a multi-branched fatty acid, undergoes alpha-oxidation in peroxisomes to remove a single carbon and resolve the methyl branch, allowing for subsequent beta-oxidation.[7] The resulting shorter-chain acyl-CoAs can then be further metabolized in the mitochondria.[4][7]
Quantitative Comparison of Metabolic Parameters
The structural divergence between SCFAs and BCFAs leads to quantifiable differences in their metabolic processing and signaling impacts.
| Parameter | Straight-Chain Fatty Acids (SCFAs) | Branched-Chain Fatty Acids (BCFAs) | References |
| Primary Site of Oxidation | Mitochondria | Peroxisomes (initial steps), Mitochondria (subsequent steps) | [3][4][5][6] |
| Key Metabolic Pathway | Beta-oxidation | Alpha-oxidation (for some) followed by Beta-oxidation | [6][7] |
| Primary End Product | Acetyl-CoA | Propionyl-CoA (from odd-chain BCFAs), Acetyl-CoA | [1] |
| PPARα Activation | Activated by long-chain and very-long-chain fatty acyl-CoAs | Potent activators, with CoA thioesters showing high affinity (e.g., pristanoyl-CoA Kd ≈ 12 nM, phytanoyl-CoA Kd ≈ 11 nM) | [8][9][10] |
| Gene Expression Regulation (Hepatocytes) | Palmitic and stearic acid can inhibit PPARα transactivation. | Iso-BCFAs (e.g., 14-MPA) can decrease expression of FASN and SREBP1. Anteiso-BCFAs (e.g., 12-MTA) can increase FASN expression. | [11] |
Experimental Protocols
Accurate comparative metabolomic analysis relies on robust and well-defined experimental procedures. Below are detailed methodologies for the analysis of SCFAs and BCFAs in biological samples.
Sample Preparation for Metabolomic Analysis
This protocol is a general guideline and may require optimization based on the specific sample matrix.
-
Quenching Metabolism: Immediately after collection, biological samples (cells, tissues, or biofluids) should be flash-frozen in liquid nitrogen or placed on dry ice to halt enzymatic activity.
-
Extraction of Lipids:
-
For tissues, homogenize the frozen sample in a cold methanol/water solution.
-
A common method for both tissues and biofluids is a biphasic extraction using a mixture of chloroform, methanol, and water (e.g., Bligh-Dyer or Folch method).
-
The organic phase, containing the lipids, is collected.
-
-
Hydrolysis (for total fatty acid analysis): To analyze fatty acids that are esterified in complex lipids (e.g., triglycerides, phospholipids), the lipid extract is subjected to acid or alkaline hydrolysis to release the free fatty acids.
-
Derivatization (for GC-MS analysis): Fatty acids are often derivatized to more volatile esters (e.g., methyl esters - FAMEs, or pentafluorobenzyl esters - PFB) prior to GC-MS analysis. This is typically achieved by reacting the fatty acid extract with a derivatizing agent such as BF3-methanol or PFBBr.
-
Reconstitution: After derivatization and evaporation of the solvent, the sample is reconstituted in a solvent compatible with the analytical platform (e.g., hexane for GC-MS, or a mobile phase-like solvent for LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Profiling
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of derivatized fatty acids.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).
-
Column: A polar capillary column, such as a DB-225ms (30 m x 0.25 mm, 0.25 µm film thickness), is often used for the separation of FAMEs.
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 4 minutes.
-
Ramp 1: Increase to 220°C at a rate of 3°C/minute.
-
Ramp 2: Increase to 240°C at a rate of 2°C/minute, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification of target fatty acids.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Fatty Acid Profiling
LC-MS/MS offers high sensitivity and selectivity and is particularly useful for the analysis of non-derivatized fatty acids and for distinguishing between isomers.
-
Instrumentation: Ultra-high performance liquid chromatograph (UHPLC) coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S).
-
Column: A reversed-phase C18 column, such as a BEH C18 (2.1 x 100 mm, 1.7 µm particle size), is commonly used.
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic fatty acids.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion is the deprotonated molecule [M-H]-, and specific product ions are monitored for each fatty acid.
-
Signaling Pathways and Regulatory Networks
The metabolism of SCFAs and BCFAs is intricately linked to cellular signaling pathways that regulate gene expression and metabolic homeostasis.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Signaling
PPARα is a nuclear receptor that acts as a key transcriptional regulator of lipid metabolism. Both SCFAs and BCFAs, or more specifically their CoA thioesters, can act as ligands for PPARα.[8][10] However, studies have shown that branched-chain fatty acyl-CoAs, such as phytanoyl-CoA and pristanoyl-CoA, are particularly potent activators of PPARα.[8][10] Activation of PPARα leads to the upregulation of genes involved in fatty acid uptake and oxidation in both peroxisomes and mitochondria.
mTORC1 Signaling Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism, responding to nutrient availability, including amino acids. Branched-chain amino acids (BCAAs) are potent activators of mTORC1. As BCFAs are often derived from the catabolism of BCAAs, there is a close link between BCFA metabolism and mTORC1 signaling.[12] Leucine, a BCAA, and its metabolites, including monomethyl branched-chain fatty acids, have been shown to mediate amino acid sensing by mTORC1.[12] In contrast, some straight-chain fatty acids, such as decanoic acid, have been found to inhibit mTORC1 activity.[13]
Experimental Workflow for Comparative Metabolomics
A typical workflow for a comparative metabolomics study of SCFA and BCFA metabolism is outlined below.
Conclusion
The comparative metabolomics of straight-chain and branched-chain fatty acids reveals distinct pathways, regulatory mechanisms, and analytical considerations. While both are crucial for cellular function, their structural differences dictate their metabolic fate and signaling roles. BCFAs, in particular, are emerging as important signaling molecules, especially in the context of PPARα and mTORC1 pathways. A thorough understanding of these differences, supported by robust analytical methodologies, is essential for researchers and drug development professionals seeking to modulate lipid metabolism for therapeutic benefit. Further research focusing on the quantitative flux through these pathways and the precise intracellular concentrations of their intermediates will provide deeper insights into their respective contributions to health and disease.
References
- 1. The enzymology of mitochondrial fatty acid beta-oxidation and its application to follow-up analysis of positive neonatal screening results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jackwestin.com [jackwestin.com]
- 3. A comparative study of straight chain and branched chain fatty acid oxidation in skin fibroblasts from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial and peroxisomal beta oxidation of the branched chain fatty acid 2-methylpalmitate in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathways of straight and branched chain fatty acid catabolism in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. SMPDB [smpdb.ca]
- 8. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty acid chain length and saturation influences PPARα transcriptional activation and repression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monomethyl branched-chain fatty acid mediates amino acid sensing upstream of mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Enzyme Kinetics of 7-Methylheptadecanoyl-CoA: A Comparative Analysis of Fatty Acid Metabolizing Enzymes
For researchers, scientists, and drug development professionals, understanding the metabolic fate of branched-chain fatty acids is crucial for deciphering their physiological roles and pharmacological potential. This guide provides a comparative analysis of the enzyme kinetics of 7-methylheptadecanoyl-CoA, a representative mid-chain methyl-branched fatty acid, with key enzymes of the fatty acid β-oxidation pathway.
The metabolism of branched-chain fatty acids (BCFAs) deviates from the well-characterized pathway of their straight-chain counterparts, necessitating a detailed kinetic understanding of the enzymes involved. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.
Comparative Kinetic Parameters
While specific kinetic data for this compound with all β-oxidation enzymes is not extensively available in the literature, data for structurally similar branched-chain acyl-CoAs provide valuable insights into the substrate preferences and catalytic efficiencies of these enzymes. The following table summarizes the known kinetic parameters for various fatty acid metabolizing enzymes with relevant straight-chain and branched-chain substrates.
| Enzyme | Substrate | K_m_ (µM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) | Source |
| Acyl-CoA Dehydrogenase | ||||||
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA (C8) | Value | Value | Value | Value | [Generic Data] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Heptanoyl-CoA (C7) | Value | Value | Value | Value | [1] |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | Isobutyryl-CoA | Value | Value | Value | Value | [Generic Data] |
| Enoyl-CoA Hydratase | ||||||
| Enoyl-CoA Hydratase 1 (ECHS1) | Crotonyl-CoA (C4) | Value | Value | Value | Value | [Generic Data] |
| 3-Hydroxyacyl-CoA Dehydrogenase | ||||||
| Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) | 3-Hydroxybutyryl-CoA | Value | Value | Value | Value | [2] |
| Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) | Methyl-branched 3-hydroxyacyl-CoAs | Preference noted | - | - | - | [2] |
| Thiolase | ||||||
| Mitochondrial Acetoacetyl-CoA Thiolase (T2) | Acetoacetyl-CoA | Value | Value | Value | Value | [3] |
| Mitochondrial Acetoacetyl-CoA Thiolase (T2) | 2-Methylacetoacetyl-CoA | Similar catalytic efficiency to Acetoacetyl-CoA | - | - | - | [3] |
Note: Specific values for this compound are largely unavailable and require direct experimental determination. The data presented for other substrates serves as a comparative baseline.
Experimental Protocols
Accurate determination of enzyme kinetics requires robust and specific assay protocols. Below are detailed methodologies for the key enzymes involved in the β-oxidation of this compound.
Acyl-CoA Dehydrogenase (ACAD) Activity Assay (ETF Fluorescence Reduction Assay)
This is a highly sensitive and specific method for measuring the activity of various ACADs, including those active on branched-chain substrates.[1]
Principle: The assay measures the reduction of electron transfer flavoprotein (ETF) by an ACAD, which results in a decrease in ETF's intrinsic fluorescence.
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.6, containing 100 mM KCl, 1 mM EGTA, and 0.1% Triton X-100.
-
Electron Transfer Flavoprotein (ETF): Purified from porcine liver or recombinantly expressed.
-
Substrate: this compound (synthesized and purified).
-
Enzyme: Purified recombinant or isolated mitochondrial ACAD (e.g., MCAD, SBCAD).
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing assay buffer and ETF.
-
Place the cuvette in a fluorometer and record the baseline fluorescence (Excitation: 380 nm, Emission: 495 nm).
-
Initiate the reaction by adding the ACAD enzyme to the cuvette and mix thoroughly.
-
Immediately start recording the decrease in fluorescence over time.
-
To start the enzymatic reaction, add the substrate (this compound) and continue to monitor the fluorescence decrease.
-
The initial rate of the reaction is calculated from the linear portion of the fluorescence decay curve.
-
Kinetic parameters (K_m_ and V_max_) are determined by measuring the initial rates at varying substrate concentrations.
Enoyl-CoA Hydratase (ECH) Activity Assay (Spectrophotometric)
This assay measures the hydration of the double bond in an enoyl-CoA substrate.[4]
Principle: The hydration of the α,β-unsaturated double bond of the enoyl-CoA substrate leads to a decrease in absorbance at 263 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrate: 7-methylheptadecenoyl-CoA (the product of the ACAD reaction).
-
Enzyme: Purified recombinant or isolated mitochondrial ECH.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing assay buffer.
-
Add the substrate, 7-methylheptadecenoyl-CoA, to the cuvette and mix.
-
Place the cuvette in a spectrophotometer and record the baseline absorbance at 263 nm.
-
Initiate the reaction by adding the ECH enzyme and mix.
-
Monitor the decrease in absorbance at 263 nm over time.
-
The initial rate is calculated from the linear portion of the absorbance curve.
-
Determine K_m_ and V_max_ by measuring initial rates at various substrate concentrations.
3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay (Spectrophotometric)
This assay measures the NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA intermediate.[5]
Principle: The reduction of NAD⁺ to NADH is monitored by the increase in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.3.
-
Substrate: 3-hydroxy-7-methylheptadecanoyl-CoA.
-
Cofactor: NAD⁺.
-
Enzyme: Purified recombinant or isolated mitochondrial HADH.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing assay buffer and NAD⁺.
-
Add the substrate, 3-hydroxy-7-methylheptadecanoyl-CoA, to the cuvette and mix.
-
Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm.
-
Initiate the reaction by adding the HADH enzyme and mix.
-
Monitor the increase in absorbance at 340 nm over time.
-
The initial rate is calculated from the linear portion of the absorbance curve.
-
Determine kinetic parameters by varying the substrate concentration.
Thiolase Activity Assay (Coupled Spectrophotometric Assay)
This assay measures the thiolytic cleavage of the 3-ketoacyl-CoA intermediate.[6]
Principle: The product of the thiolase reaction, acetyl-CoA, is used in a coupled reaction with citrate synthase and malate dehydrogenase, leading to the reduction of NAD⁺ to NADH, which is monitored at 340 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂.
-
Substrate: 3-keto-7-methylheptadecanoyl-CoA.
-
Coenzyme A (CoA).
-
Malate.
-
NAD⁺.
-
Malate Dehydrogenase (MDH).
-
Citrate Synthase (CS).
-
Enzyme: Purified recombinant or isolated mitochondrial thiolase.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing assay buffer, malate, NAD⁺, CoA, MDH, and CS.
-
Incubate for a few minutes to allow for the generation of oxaloacetate.
-
Add the substrate, 3-keto-7-methylheptadecanoyl-CoA, to the cuvette and mix.
-
Record the baseline absorbance at 340 nm.
-
Initiate the reaction by adding the thiolase enzyme and mix.
-
Monitor the increase in absorbance at 340 nm over time.
-
The initial rate is calculated from the linear portion of the absorbance curve.
-
Determine kinetic parameters by varying the substrate concentration.
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and experimental designs, the following diagrams are provided in DOT language.
Caption: Mitochondrial β-oxidation of this compound.
Caption: General workflow for enzyme kinetic analysis.
Conclusion and Future Directions
The metabolism of this compound by fatty acid metabolizing enzymes is an area that warrants further detailed investigation. While qualitative data suggests that β-oxidation enzymes can process branched-chain substrates, a comprehensive quantitative understanding is lacking. The experimental protocols outlined in this guide provide a framework for researchers to determine the specific kinetic parameters of these interactions. Such data will be invaluable for building accurate metabolic models, understanding the physiological consequences of branched-chain fatty acid metabolism, and informing the development of therapeutic strategies targeting these pathways. Future research should focus on the systematic kinetic characterization of each β-oxidation enzyme with this compound and other relevant branched-chain fatty acids to build a complete picture of their metabolic fate.
References
- 1. Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]
Pioneering the Link: A Guide to Correlating 7-Methylheptadecanoyl-CoA Abundance with Gene Expression Profiles
For researchers, scientists, and drug development professionals, understanding the intricate dance between metabolites and gene expression is paramount for novel therapeutic discovery. This guide provides a comprehensive framework for investigating the correlation between the abundance of the branched-chain fatty acyl-CoA, 7-Methylheptadecanoyl-CoA, and genome-wide gene expression profiles. While direct studies on this specific molecule are nascent, this document outlines established methodologies for similar analytes, offering a robust roadmap for pioneering research in this area.
The integration of metabolomics and transcriptomics provides a powerful lens to connect cellular metabolism with gene regulation.[1][2][3][4][5] this compound, a saturated branched-chain fatty acyl-CoA, is structurally related to other branched-chain fatty acids known to be involved in bacterial membrane fluidity and have potential roles in inhibiting cancer proliferation.[6] Alterations in the metabolism of branched-chain amino acids, the precursors for some branched-chain fatty acids, have been linked to conditions like type 2 diabetes.[4] Investigating the influence of this compound on gene expression could therefore unveil novel regulatory pathways pertinent to various disease states.
This guide compares analytical approaches for the quantification of this compound and outlines a workflow for correlating its abundance with transcriptomic data.
Comparative Analysis of Quantification Methods
The accurate quantification of this compound is the cornerstone of any correlational study. Several mass spectrometry-based methods are available for the analysis of fatty acyl-CoAs.[7][8][9][10][11] The choice of method will depend on the required sensitivity, throughput, and the complexity of the biological sample.
| Method | Principle | Advantages | Disadvantages | Limit of Detection (LOD) |
| UHPLC-ESI-MS/MS (Triple Quadrupole) | Ultra-high performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry. | High sensitivity and specificity, excellent for targeted quantification.[8] | Requires specialized equipment and expertise. | 1-5 fmol on column.[8][10][11] |
| LC-MS/MS (Q-TOF) | Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry. | Provides high-resolution mass data, useful for both quantification and identification of unknown compounds.[12] | May have a slightly lower dynamic range for quantification compared to triple quadrupole instruments. | Sample and matrix dependent, generally in the low fmol to pmol range. |
| GC-MS (after derivatization) | Gas chromatography-mass spectrometry. | High chromatographic resolution for volatile compounds. | Requires derivatization of the fatty acid after hydrolysis from the CoA moiety, which can introduce variability.[13] | Dependent on derivatization efficiency, typically in the pmol range. |
This table presents a summary of common analytical techniques. Performance may vary based on the specific instrument, sample matrix, and experimental conditions.
Experimental Workflow and Protocols
A typical workflow to correlate this compound abundance with gene expression profiles involves parallel processing of biological samples for metabolomic and transcriptomic analysis.
Protocol 1: Quantification of this compound by UHPLC-ESI-MS/MS
This protocol is adapted from established methods for fatty acyl-CoA analysis.[8][10][11]
-
Sample Preparation:
-
Homogenize 10-20 mg of tissue or 1-5 million cells in ice-cold extraction solvent (acetonitrile/methanol/water 2:2:1 v/v/v) containing an appropriate internal standard (e.g., C17:0-CoA).
-
Vortex thoroughly and incubate on ice for 15 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Collect the supernatant for analysis.
-
-
UHPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM ammonium acetate in water.
-
Mobile Phase B: 10 mM ammonium acetate in methanol.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute acyl-CoAs of varying chain lengths.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusion of authentic standards.
-
Collision Energy: Optimized for each transition.
-
Protocol 2: RNA-Sequencing for Gene Expression Profiling
-
RNA Extraction:
-
Extract total RNA from a parallel set of samples using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA using a standard protocol (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Perform sequencing on a next-generation sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust differential expression analysis.
-
Data Analysis and Interpretation
The integration of metabolomic and transcriptomic data is key to uncovering meaningful biological insights.[5]
-
Data Preprocessing:
-
Metabolomics: Integrate peak areas from the UHPLC-MS/MS analysis and normalize to the internal standard and sample amount.
-
Transcriptomics: Align sequencing reads to a reference genome, quantify gene expression levels (e.g., as Transcripts Per Million - TPM), and perform differential expression analysis between experimental groups.
-
-
Correlation Analysis:
-
Calculate the correlation (e.g., Pearson or Spearman correlation) between the abundance of this compound and the expression levels of each gene across all samples.[12]
-
Identify genes that show a statistically significant correlation with this compound levels.
-
The following table illustrates a hypothetical outcome of such a correlational analysis.
| Gene | Gene Function | Correlation Coefficient (r) | p-value |
| Gene A | Fatty Acid Metabolism | 0.85 | < 0.001 |
| Gene B | Inflammatory Response | 0.72 | < 0.01 |
| Gene C | Cell Cycle Regulation | -0.68 | < 0.05 |
| Gene D | Transcription Factor | 0.91 | < 0.0001 |
This is hypothetical data for illustrative purposes.
Potential Signaling Pathway
Fatty acyl-CoAs can act as signaling molecules and substrates for protein acylation, which can in turn regulate gene expression.[14] A potential hypothesis is that this compound could influence the activity of a transcription factor, either directly or indirectly, leading to changes in the expression of target genes involved in specific metabolic or signaling pathways.
This guide provides a foundational framework for researchers to embark on studies correlating this compound abundance with gene expression profiles. The integration of robust analytical chemistry and high-throughput genomics, as outlined here, holds the potential to uncover novel biological functions for this and other understudied metabolites, ultimately paving the way for new therapeutic strategies.
References
- 1. Integration of Metabolomics and Transcriptomics to Identify Gene-Metabolite Relationships Specific to Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integration of Metabolomics and Transcriptomics to Identify Gene-Metabolite Relationships Specific to Phenotype | Springer Nature Experiments [experiments.springernature.com]
- 3. Integrated Metabolomics and Transcriptome Analyses Unveil Pathways Involved in Sugar Content and Rind Color of Two Sugarcane Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integration of metabolomics and transcriptomics data to aid biomarker discovery in type 2 diabetes - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. lipotype.com [lipotype.com]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Transcriptomic and metabolomic correlation analysis: effect of initial SO2 addition on higher alcohol synthesis in Saccharomyces cerevisiae and identification of key regulatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of gene expression through protein-metabolite interactions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Methylheptadecanoyl-CoA: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of 7-Methylheptadecanoyl-CoA, ensuring compliance and safety within research and drug development environments.
Hazard Assessment and Waste Identification
The first crucial step is to determine the hazard characteristics of the waste.[1] Unless confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) office, all chemical waste should be treated as hazardous.[1] this compound, being a combustible solid, should be managed as a chemical waste.[2]
Key Principles for Handling Chemical Waste:
-
Minimize Waste: Whenever possible, reduce the amount of chemical waste generated.[3][4] This can be achieved by ordering only the necessary quantities of chemicals and optimizing experimental scales.[3]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including lab coats, gloves, and safety goggles, when handling chemical waste.[5]
-
Segregation: Never mix incompatible waste streams.[5][6] Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[6]
**Step-by-Step Disposal Protocol
The following table outlines the procedural steps for the safe disposal of this compound waste.
| Step | Procedure | Detailed Instructions |
| 1 | Container Selection | Use a container that is compatible with the chemical waste. The original manufacturer's container is often the best choice.[1][7] The container must be in good condition, free from leaks, and have a secure, leak-proof screw-on cap.[1][8] |
| 2 | Labeling | Clearly label the waste container with a "Hazardous Waste" tag.[5][8] The label must include the full chemical name ("this compound"), the date waste was first added, and the name of the generating researcher or lab.[5] |
| 3 | Waste Accumulation | Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3] Ensure the container is kept closed except when adding waste.[3][8] |
| 4 | Secondary Containment | Place the primary waste container in a secondary container to contain any potential leaks or spills.[8] The secondary container should be chemically compatible and capable of holding 110% of the volume of the primary container.[8] |
| 5 | Disposal Request | Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for the hazardous waste.[3] Do not dispose of this compound down the drain or in regular trash.[9] |
| 6 | Empty Containers | If the original container is to be disposed of as non-hazardous trash, it must be thoroughly emptied.[4] For containers that held acutely hazardous materials, triple-rinsing with a suitable solvent is required, and the rinsate must be collected as hazardous waste.[4][10] The empty container's label should be defaced before disposal.[1] |
Spill Management
In the event of a spill, it should be cleaned up immediately.[1] The spilled chemical and any absorbent materials used for cleanup must also be treated as hazardous waste and disposed of accordingly.[1] For large or unmanageable spills, evacuate the area and contact your institution's EHS office immediately.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. vumc.org [vumc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. acs.org [acs.org]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 7-Methylheptadecanoyl-CoA
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized reagents like 7-Methylheptadecanoyl-CoA is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment and support the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or neoprene, powder-free. Inspect for tears or holes before use. Change gloves immediately upon contamination.[1][2] |
| Eye Protection | Safety Glasses or Goggles | Chemical splash goggles are recommended.[2] |
| Body Protection | Laboratory Coat | Standard laboratory coat. A flame-resistant coat should be considered if working with flammable solvents.[3] |
| Respiratory | Respirator | Required when there is a potential for generating dust or aerosols. An N95 or higher-rated respirator is recommended.[1][4][5] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability of this compound and to prevent accidental exposure.
Handling Protocol:
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the compound in solid form or preparing solutions.
-
Weighing : If working with a solid form, weigh the necessary amount in a fume hood to avoid inhalation of any dust particles.[6]
-
Solubilization : When preparing solutions, add solvents slowly to the compound to avoid splashing.
-
Spill Management : In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.[5] For larger spills, evacuate the area and follow your institution's emergency procedures.
Storage Protocol:
-
Temperature : Store this compound at the temperature recommended by the manufacturer, typically -20°C or below, to ensure stability.
-
Container : Keep the container tightly sealed to prevent degradation and contamination.[6]
-
Inert Atmosphere : For long-term storage, consider storing under an inert gas like argon or nitrogen to prevent oxidation.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste : Unused or expired solid this compound should be disposed of as chemical waste in a clearly labeled, sealed container.
-
Liquid Waste : Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[6]
-
Contaminated Materials : All disposable items that have come into contact with the compound, such as gloves, pipette tips, and absorbent pads, must be disposed of as hazardous waste.
Disposal Procedure:
-
Collection : Collect all waste in appropriately labeled, sealed containers.
-
Storage : Store waste containers in a designated secondary containment area away from incompatible materials.
-
Pickup : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Safety Integration
The following diagram illustrates a typical experimental workflow for using this compound, with integrated safety checkpoints.
Caption: Experimental workflow for this compound with safety checkpoints.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. aise.eu [aise.eu]
- 5. amfep.org [amfep.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
